Prilocaine Hydrochloride
説明
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1965.
See also: Prilocaine (has active moiety); Epinephrine Bitartrate; this compound (component of).
Structure
3D Structure of Parent
特性
IUPAC Name |
N-(2-methylphenyl)-2-(propylamino)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPJNTKRKALCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2031956 | |
| Record name | Prilocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1786-81-8 | |
| Record name | Prilocaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prilocaine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prilocaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prilocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prilocaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRILOCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJW015BAPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Prilocaine Hydrochloride's Mechanism of Action on Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prilocaine (B1678100) hydrochloride, an amide-type local anesthetic, exerts its therapeutic effect by blocking nerve impulse propagation. This is achieved through a direct interaction with voltage-gated sodium channels in the neuronal membrane. This technical guide provides a detailed examination of the molecular mechanisms underlying this interaction, including state-dependent binding, access pathways to the receptor site, and the impact on channel gating. While specific quantitative kinetic data for prilocaine is limited in publicly available literature, this guide leverages data from the closely related and extensively studied local anesthetic, lidocaine (B1675312), to provide a comprehensive and quantitative understanding of this class of drugs. Detailed experimental protocols for investigating these interactions are also provided, along with visual representations of the key pathways and workflows.
Introduction
Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons.[1][2] They exist in three main conformational states: resting (closed), open, and inactivated. The transition between these states is regulated by the membrane potential. Prilocaine hydrochloride, like other local anesthetics, selectively binds to these channels, preventing the influx of sodium ions that is necessary for depolarization.[1][3] This action effectively raises the threshold for electrical excitation and blocks the conduction of nerve impulses, resulting in a localized loss of sensation.[1][3]
The efficacy and clinical profile of prilocaine are dictated by its specific interactions with the different states of the sodium channel, a concept formalized in the modulated receptor hypothesis . This hypothesis posits that local anesthetics have different affinities for the resting, open, and inactivated states of the sodium channel, with a much higher affinity for the open and inactivated states.[4][5]
Molecular Mechanism of Action
State-Dependent Binding and the Modulated Receptor Hypothesis
The interaction of prilocaine with voltage-gated sodium channels is not static; it is dynamically influenced by the conformational state of the channel. This state-dependent inhibition is a cornerstone of its mechanism of action.
-
Resting State: In the resting state, at negative membrane potentials, the affinity of prilocaine for the sodium channel is low.
-
Open and Inactivated States: Upon depolarization, the channels open and then quickly transition to the inactivated state. Prilocaine exhibits a significantly higher affinity for both the open and inactivated states.[4][5] This preferential binding to the more depolarized states "stabilizes" these conformations, making it more difficult for the channel to return to the resting state. This is the molecular basis for the use-dependent or phasic block , where the degree of block increases with the frequency of nerve stimulation.[5][6] In contrast, the block at rest is referred to as tonic block .[5]
The following diagram illustrates the modulated receptor hypothesis for prilocaine's interaction with sodium channels.
Caption: Modulated Receptor Hypothesis for Prilocaine.
The Local Anesthetic Binding Site
Site-directed mutagenesis studies have been instrumental in identifying the binding site for local anesthetics within the pore of the voltage-gated sodium channel. The receptor site is located in the inner vestibule of the channel and is formed by the S6 transmembrane segments of the four homologous domains (I-IV). Aromatic residues, particularly a phenylalanine in the IVS6 segment, have been identified as critical for high-affinity binding.[4][7]
Access Pathways to the Binding Site
For prilocaine to reach its binding site within the channel pore, it must first traverse the cell membrane. Two primary pathways have been proposed:
-
Hydrophilic Pathway: In its protonated (cationic) form, prilocaine can access the binding site from the intracellular side when the channel is in the open state. This pathway is thought to be the primary route for use-dependent block.[5]
-
Hydrophobic Pathway: The uncharged, lipid-soluble form of prilocaine can partition into the lipid bilayer of the cell membrane and diffuse laterally to access the binding site, even when the channel is closed.[4][5]
The following diagram depicts the access pathways of prilocaine to its binding site on the sodium channel.
Caption: Prilocaine Access Pathways to the Sodium Channel.
Quantitative Analysis of Prilocaine's Action
While specific kinetic data for prilocaine is not extensively available, the well-characterized actions of lidocaine provide a valuable quantitative framework for understanding the behavior of amide local anesthetics.
| Parameter | Channel State | Representative Value (Lidocaine) | Significance |
| Dissociation Constant (Kd) | Resting | > 300 µM[8] | Low affinity for resting channels, resulting in minimal tonic block at therapeutic concentrations. |
| Inactivated | ~10 µM[8] | High affinity for inactivated channels, leading to potent use-dependent block. | |
| Open | ~20 µM[4] | High affinity for open channels, contributing to use-dependent block. | |
| On-Rate (kon) | Inactivated | 250 M⁻¹ms⁻¹ | The rate at which the drug binds to the inactivated channel. |
| Off-Rate (koff) | Inactivated | 1.7 x 10⁻³ ms⁻¹ | The slow rate of unbinding from the inactivated state contributes to the duration of the block. |
Experimental Protocols
The investigation of prilocaine's mechanism of action on sodium channels primarily relies on electrophysiological techniques, particularly the patch-clamp method, often in combination with molecular biology techniques like site-directed mutagenesis.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane, providing a detailed characterization of drug-channel interactions.
Objective: To determine the tonic and use-dependent block of voltage-gated sodium channels by prilocaine.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the desired sodium channel subtype (e.g., HEK293 cells) or freshly isolated neurons.
-
Recording Setup: Use a patch-clamp amplifier, micromanipulator, and microscope. The extracellular solution should contain physiological ion concentrations, and the intracellular solution in the patch pipette should mimic the intracellular environment.
-
Gigaohm Seal Formation: A glass micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the entire cell.
-
Voltage Protocols:
-
Tonic Block: From a hyperpolarized holding potential (e.g., -120 mV) where most channels are in the resting state, apply a depolarizing test pulse (e.g., to -10 mV) at a low frequency (e.g., 0.1 Hz). Compare the peak sodium current before and after application of prilocaine.
-
Use-Dependent Block: Apply a train of depolarizing pulses at a higher frequency (e.g., 1-10 Hz) to induce channel cycling between resting, open, and inactivated states. Measure the progressive decrease in peak current amplitude during the pulse train in the presence of prilocaine.
-
Steady-State Inactivation: To determine the affinity for the inactivated state, apply a series of prepulses to various membrane potentials to inactivate a fraction of the channels, followed by a test pulse to measure the available current. The shift in the voltage-dependence of inactivation in the presence of prilocaine is used to calculate the Kd for the inactivated state.
-
The following diagram outlines the workflow for a patch-clamp experiment to assess use-dependent block.
Caption: Patch-Clamp Workflow for Use-Dependent Block.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues within the sodium channel that are critical for prilocaine binding.
Objective: To identify key residues in the S6 segment involved in prilocaine binding.
Methodology:
-
Plasmid Preparation: Obtain a plasmid containing the cDNA for the sodium channel alpha subunit.
-
Primer Design: Design primers containing the desired mutation (e.g., changing a phenylalanine to an alanine).
-
Mutagenesis Reaction: Use PCR to introduce the mutation into the plasmid.
-
Transformation and Selection: Transform the mutated plasmid into competent E. coli and select for colonies containing the mutated plasmid.
-
Sequence Verification: Sequence the plasmid DNA to confirm the presence of the desired mutation.
-
Expression and Electrophysiology: Transfect the mutated plasmid into a suitable cell line and perform patch-clamp experiments as described above to assess the effect of the mutation on prilocaine sensitivity. A significant reduction in binding affinity indicates that the mutated residue is important for drug interaction.
Conclusion
This compound's mechanism of action on voltage-gated sodium channels is a sophisticated, state-dependent process. Its preferential binding to the open and inactivated states of the channel, as described by the modulated receptor hypothesis, underlies its clinical efficacy as a local anesthetic. While a wealth of qualitative and quantitative data exists for the closely related compound lidocaine, further research to delineate the specific binding kinetics and affinities of prilocaine would provide a more complete understanding of its pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which are crucial for the development of novel and more selective sodium channel blockers.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. prilocaine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | C13H21ClN2O | CID 92163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Prilocaine Hydrochloride In Vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prilocaine (B1678100) hydrochloride, a widely utilized amide local anesthetic, undergoes a distinct pharmacokinetic and metabolic profile that dictates its efficacy and safety in clinical practice. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of prilocaine, with a focus on quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways. Understanding these fundamental aspects is crucial for optimizing drug delivery, minimizing potential toxicities, and advancing the development of novel anesthetic formulations.
Introduction
Prilocaine hydrochloride is an intermediate-potency, amide-type local anesthetic with a faster onset of action and lower systemic toxicity compared to lidocaine (B1675312).[1] Its clinical utility spans various applications, including dental procedures, minor surgeries, and regional anesthesia. The pharmacokinetic properties of prilocaine, particularly its rapid metabolism, contribute to its favorable safety profile. This guide delves into the intricate processes of prilocaine's absorption, distribution, metabolism, and excretion (ADME), providing a granular understanding for researchers and drug development professionals.
Pharmacokinetics of this compound
The pharmacokinetic profile of prilocaine has been characterized in various preclinical and clinical studies. The following tables summarize key pharmacokinetic parameters across different species and routes of administration.
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of Prilocaine in Humans Following Intravenous Administration
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 10-150 minutes | [2] |
| Systemic Clearance (CL) | 18 to 64 mL/min/kg | [2] |
| Volume of Distribution (Vd) | 2.6 L/kg | [3] |
| Protein Binding | 55% | [2] |
Table 2: Pharmacokinetic Parameters of Prilocaine in Humans Following Topical Administration (EMLA Cream)
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 0.02 to 0.10 µg/mL | [2] |
| Time to Peak Concentration (Tmax) | 2 to 4 hours | [2] |
Table 3: Pharmacokinetic Parameters of Prilocaine in Mice Following Topical Administration (Oraqix®)
| Parameter | Intact Skin | Lacerated Skin | Reference |
| Peak Plasma Concentration (Cmax) | Increased by 2.5-fold | Significantly higher | [4] |
| Area Under the Curve (AUC) | Increased by 4-fold | Significantly higher | [4] |
Metabolism of this compound
Prilocaine is extensively metabolized, primarily in the liver and to a lesser extent in the kidneys.[3] Its metabolism is more rapid and complete compared to lidocaine, contributing to its lower systemic toxicity.[3]
Metabolic Pathway
The primary metabolic pathway of prilocaine involves the hydrolysis of the amide bond by hepatic amidases, leading to the formation of its two main metabolites: o-toluidine (B26562) and N-propylalanine .[3] The metabolite o-toluidine is of particular clinical significance as it is responsible for inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.
The metabolic cascade is further detailed in the following diagram:
Enzymology of Prilocaine Metabolism
Several enzyme systems are involved in the biotransformation of prilocaine:
-
Hepatic Amidases and Carboxylesterases: These enzymes are primarily responsible for the initial hydrolysis of the amide linkage, breaking down prilocaine into o-toluidine and N-propylalanine.[3]
-
Cytochrome P450 (CYP) Enzymes: CYP2E1 and CYP3A4 are involved in the subsequent hydroxylation of o-toluidine.[5] This step is crucial in the pathway leading to the formation of reactive metabolites that can cause methemoglobinemia.
Experimental Protocols
This section provides an overview of the methodologies employed in the in vivo pharmacokinetic and metabolism studies of this compound.
Animal Models
-
Rodents (Rats and Mice): Rats and mice are commonly used models for preclinical pharmacokinetic and toxicity studies of prilocaine.[1][6] They are suitable for various administration routes, including subcutaneous, intravenous, and topical applications.
-
Pigs: Due to the anatomical and physiological similarities of their skin to human skin, pigs are often used in studies evaluating the transdermal delivery of prilocaine formulations.
Experimental Workflow for a Rodent Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study of prilocaine in rodents.
Analytical Methodology for Prilocaine Quantification in Plasma
High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods for the sensitive and specific quantification of prilocaine and its metabolites in biological matrices.[7][8][9]
4.3.1. Sample Preparation: Protein Precipitation
A common and straightforward method for preparing plasma samples for analysis is protein precipitation.
-
Protocol:
-
To 100 µL of plasma, add 200 µL of a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte of interest.
-
The supernatant can then be directly injected into the HPLC or LC-MS/MS system or further processed (e.g., evaporation and reconstitution in mobile phase).
-
4.3.2. HPLC-UV Method
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (pH adjusted). The exact ratio is optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 230-240 nm.[8]
-
Internal Standard: A structurally similar compound (e.g., lidocaine or bupivacaine) is often used to improve the accuracy and precision of the quantification.
-
Clinical Implications and Future Directions
The rapid metabolism of prilocaine is a key factor in its favorable safety profile, reducing the risk of systemic toxicity. However, the formation of o-toluidine and the subsequent risk of methemoglobinemia remain a clinical concern, particularly with high doses or in susceptible individuals. A thorough understanding of the factors influencing prilocaine metabolism, such as genetic polymorphisms in metabolic enzymes, can pave the way for personalized medicine approaches to local anesthesia.
Future research should focus on the development of novel prilocaine formulations with controlled-release properties to prolong the duration of anesthesia while minimizing systemic absorption and the formation of toxic metabolites. Furthermore, continued investigation into the intricate details of its metabolic pathways will provide valuable insights for the design of safer and more effective local anesthetic agents.
Conclusion
This technical guide has provided a comprehensive examination of the in vivo pharmacokinetics and metabolism of this compound. The quantitative data presented in tabular format, along with detailed experimental protocols and visual representations of metabolic pathways, offer a valuable resource for researchers, scientists, and drug development professionals. A deep understanding of these fundamental principles is paramount for the safe and effective use of prilocaine in clinical settings and for the advancement of local anesthetic drug development.
References
- 1. A pharmacokinetic study of a topical anesthetic (EMLA® ) in mouse soft tissue laceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Potency and Metabolism of Prilocaine as a local anesthetics_Chemicalbook [chemicalbook.com]
- 4. Blood concentration of prilocaine and lidocaine after the use of topical anesthesia (Oraqix® ) in lacerated wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Prilocaine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of prilocaine (B1678100) hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Physical and Chemical Properties
Prilocaine hydrochloride is a local anesthetic of the amide type.[1][2] Its efficacy and safety profile are intrinsically linked to its physicochemical characteristics.
General Properties
| Property | Value | Reference |
| Chemical Name | N-(2-methylphenyl)-2-(propylamino)propanamide hydrochloride | [2] |
| Molecular Formula | C₁₃H₂₁ClN₂O | |
| Molecular Weight | 256.77 g/mol | |
| CAS Number | 1786-81-8 | [2] |
| Appearance | White to almost white crystalline powder |
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Melting Range | 166 - 169 °C | [3] |
| pKa | 7.89 (prilocaine base) | [4] |
| Solubility | ||
| in Water | Freely soluble | |
| in Ethanol | Freely soluble | |
| in Methanol | Freely soluble | |
| in Acetone | Very soluble | [4] |
| pH (of solution) | 6.0 - 7.0 | [5] |
Mechanism of Action
This compound functions as a local anesthetic by blocking nerve impulses.[6] Its primary target is the voltage-gated sodium channels located on the neuronal cell membranes.[1][6][7]
By binding to these channels, this compound stabilizes the neuronal membrane and inhibits the influx of sodium ions that is necessary for the initiation and propagation of action potentials.[1][6] This reversible blockade of nerve impulse generation results in a temporary loss of sensation in the area of administration.[1]
Synthesis Pathway
The synthesis of prilocaine typically involves a two-step process starting from o-toluidine (B26562).[8][9] The first step is the amidation of o-toluidine with 2-bromopropionyl bromide to form an intermediate, 2-bromo-N-(2-methylphenyl)propanamide.[9] This is followed by a nucleophilic substitution reaction where the bromine atom is displaced by propylamine (B44156) to yield prilocaine.[9] The final step involves the formation of the hydrochloride salt.
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of this compound.
Melting Range Determination
This protocol is based on the USP General Chapter <741>.[4][10]
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (capillary method)
-
Capillary tubes (0.8-1.2 mm internal diameter, 10 cm long)[4]
-
Thermometer, calibrated
Procedure:
-
Sample Preparation: Finely powder the this compound sample. Dry the powdered sample at 105°C for 4 hours.[3]
-
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[11]
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 1°C per minute.[11]
-
Record the temperature at which the substance begins to melt (the first appearance of liquid).
-
Record the temperature at which the substance is completely melted.
-
The melting range is the interval between these two temperatures.
-
pKa Determination by Potentiometric Titration
This protocol is a general guideline based on established potentiometric titration methods.[12][13][14]
Objective: To determine the acid dissociation constant (pKa) of prilocaine.
Apparatus:
-
Potentiometer with a pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Reagents:
-
This compound sample
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water to create a solution of approximately 1 mM.[12] Add KCl to maintain a constant ionic strength.
-
Titration Setup: Place the beaker with the sample solution on the magnetic stirrer and immerse the pH electrode.
-
Titration:
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with 0.1 M HCl.
-
Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Solubility Determination (Shake-Flask Method)
This protocol is based on the principles outlined in USP General Chapter <1236>.[15][16]
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Apparatus:
-
Mechanical shaker or agitator in a temperature-controlled environment (e.g., water bath)
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a flask.
-
Equilibration:
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in the shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Centrifuge an aliquot of the suspension to separate the undissolved solid from the saturated solution.
-
-
Analysis:
-
Carefully withdraw a sample of the clear supernatant.
-
Dilute the sample appropriately with the solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
UV-Vis Spectroscopy
A simple and sensitive spectrophotometric method has been developed for the determination of prilocaine HCl. The quantitative analysis is carried out at a wavelength of 230 nm.[17][18] The method has been shown to be linear in the concentration range of 3-15 μg/mL.[17][18]
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is a key component of its identification as per the USP monograph.[3] The spectrum should be compared to that of a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts and coupling constants provide detailed information about the molecular structure.
Stability and Storage
This compound should be preserved in well-closed containers.[3] It is chemically stable under standard ambient conditions (room temperature).
Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered as a substitute for official pharmacopeial monographs or regulatory guidelines. Researchers should always refer to the latest official documentation and perform their own validation of experimental methods.
References
- 1. This compound | C13H21ClN2O | CID 92163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. uspbpep.com [uspbpep.com]
- 4. uspbpep.com [uspbpep.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. prilocaine — TargetMol Chemicals [targetmol.com]
- 8. Prilocaine synthesis - chemicalbook [chemicalbook.com]
- 9. Prilocaine - Wikipedia [en.wikipedia.org]
- 10. â©741⪠Melting Range or Temperature [doi.usp.org]
- 11. thinksrs.com [thinksrs.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. medwinpublishers.com [medwinpublishers.com]
- 15. Solubility Measurements | USP-NF [uspnf.com]
- 16. â©1236⪠Solubility Measurements [doi.usp.org]
- 17. researchgate.net [researchgate.net]
- 18. ijpsr.com [ijpsr.com]
A Technical Guide to the Molecular Structure and Properties of Prilocaine Hydrochloride
Introduction
Prilocaine hydrochloride is a local anesthetic of the amino amide classification, chemically related to lidocaine.[1] It is widely utilized in medical and dental procedures to induce temporary, reversible local anesthesia.[2][3] Its primary function is to block nerve impulses, thereby preventing the sensation of pain in a specific area of the body.[4][5] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound, intended for researchers, scientists, and professionals in drug development.
Molecular Identity and Structure
This compound is the hydrochloride salt form of prilocaine.[1] The presence of the hydrochloride moiety renders the molecule water-soluble, facilitating its use in injectable formulations.[6]
Below is a diagram representing the core molecular structure of Prilocaine.
References
- 1. This compound | C13H21ClN2O | CID 92163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Prilocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. CAS 1786-81-8: this compound | CymitQuimica [cymitquimica.com]
Prilocaine Hydrochloride: A Technical Guide to its Degradation Products and Metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation products and metabolites of prilocaine (B1678100) hydrochloride. The information is tailored for professionals in pharmaceutical research and development, offering detailed insights into the stability and metabolic fate of this widely used local anesthetic.
Executive Summary
Prilocaine hydrochloride, an amide-type local anesthetic, undergoes metabolic transformation and chemical degradation to form various products. The primary metabolic pathway involves enzymatic hydrolysis, leading to the formation of o-toluidine (B26562) and N-propylalanine. Of significant interest is o-toluidine, a metabolite linked to methemoglobinemia and classified as a potential human carcinogen. Understanding the formation, quantification, and toxicological profile of these metabolites and degradation products is crucial for ensuring the safety and efficacy of prilocaine-containing drug products. This guide summarizes key quantitative data, details experimental protocols for analysis, and visualizes the metabolic and degradation pathways.
Metabolic Pathways and Metabolites
The biotransformation of prilocaine is a rapid process occurring primarily in the liver and to a lesser extent in the kidneys and lungs.[1] The metabolism of prilocaine is distinct from other amide anesthetics like lidocaine (B1675312) and mepivacaine.[1]
Hydrolysis Pathway
The principal metabolic route is the hydrolysis of the amide bond, catalyzed by hepatic amidases, including carboxylesterases (CES) 1A and 2.[2] This reaction yields two primary metabolites:
-
o-Toluidine: This metabolite is of particular toxicological concern.
-
N-propylalanine: A further breakdown product of prilocaine metabolism.[1]
Carbon dioxide is a major end product of the overall biotransformation process.[1]
Further Metabolism of o-Toluidine
o-toluidine is further metabolized by cytochrome P450 enzymes, specifically CYP2E1, to hydroxylated derivatives such as 4- and 6-hydroxy-o-toluidine.[2] These hydroxylated metabolites are more efficient at inducing the formation of methemoglobin than o-toluidine itself.[2][3]
Non-Hydrolysis Pathway
A secondary, non-hydrolytic metabolic pathway mediated by CYP3A4 has also been proposed, which can contribute to the formation of methemoglobin.[2]
Below is a diagram illustrating the metabolic pathway of this compound.
Quantitative Data on Metabolites
The systemic exposure to o-toluidine following prilocaine administration has been quantified in several studies. This data is critical for risk assessment.
| Parameter | Value | Study Population/Conditions | Reference |
| o-Toluidine Hemoglobin Adducts | |||
| Baseline Level | 0.54 ± 0.95 ng/g Hb | 25 patients before surgery | [4] |
| 24h Post-100mg Prilocaine | 22.0 ± 13.2 ng/g Hb | 25 patients after surgery | [4] |
| Increase | 6 to 360-fold | 25 patients | [4] |
| Urinary o-Toluidine | |||
| Peak Concentration (8h post-dose) | 460.5 ± 352.8 µg/L | 10 patients after 50mg intrathecal prilocaine | [2][5] |
| Concentration at 24h | 98 ± 66.8 µg/L | 10 patients after 50mg intrathecal prilocaine | [2][5] |
| Pharmacokinetics of Prilocaine Enantiomers | |||
| Total Plasma Clearance (R(-)-prilocaine) | 2.57 ± 0.46 L/min | 10 healthy male volunteers | |
| Total Plasma Clearance (S(+)-prilocaine) | 1.91 ± 0.30 L/min | 10 healthy male volunteers | |
| Terminal Half-life (R(-)-prilocaine) | 87 ± 27 min | 10 healthy male volunteers | |
| Terminal Half-life (S(+)-prilocaine) | 124 ± 64 min | 10 healthy male volunteers | |
| Prilocaine Hydrolase Activity (in Human Liver Microsomes) | |||
| Km | 1.15 ± 0.01 mM | In vitro | [6] |
| Vmax | 2.46 ± 0.04 nmol/min/mg protein | In vitro | [6] |
Forced Degradation Studies and Degradation Products
Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions during the manufacturing, storage, and handling of a drug product. While comprehensive forced degradation data for this compound is not as abundant as for its metabolites, existing information and studies on similar local anesthetics provide valuable insights.
Under fire conditions, hazardous decomposition products of this compound include carbon monoxide, carbon dioxide, and nitrogen oxides. Stability studies indicate that prilocaine is susceptible to hydrolysis, particularly at elevated temperatures, leading to the formation of its primary metabolite, o-toluidine.[1]
A general workflow for conducting forced degradation studies according to ICH guidelines is depicted below.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible analysis of this compound and its degradation products/metabolites.
HPLC Method for Prilocaine and Metabolites in Plasma
This method is suitable for the simultaneous determination of prilocaine, lidocaine, and the metabolite o-toluidine in plasma.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: Reversed-phase C18 column (e.g., Hypersil BDS).
-
Mobile Phase: A mixture of Briton-Robinson buffer (pH 7), methanol, and acetonitrile (B52724) (40:45:15 v/v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 225 nm.
-
Internal Standard: Benzophenone.
-
Sample Preparation:
-
To a 200 µL plasma sample, add the internal standard.
-
Perform liquid-liquid extraction with diethyl ether under alkaline conditions.
-
Back-extract the analytes from the organic phase into dilute sulfuric acid.
-
Inject the acidic extract into the HPLC system.
-
-
Linearity: 1.25–80 µg/mL for all analytes.
-
Limit of Detection (LOD): 4 ng/mL.
GC-MS Method for Prilocaine and o-Toluidine in Pharmaceutical Preparations
This method is designed for the determination of prilocaine HCl and its degradation product o-toluidine.
-
Instrumentation: Gas Chromatography coupled with Mass Spectrometry (GC-MS).
-
Column: HP-5MS capillary column.
-
Injector and Detector Temperature: 270°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1.5 min.
-
Ramp to 260°C at a rate of 10°C/min.
-
Hold at 260°C for 5 min.
-
-
MS Detector Parameters:
-
Transfer line temperature: 240°C.
-
Solvent delay: 2.5 min.
-
Electron energy: 75 eV.
-
Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM).
-
Ions to monitor: m/z 86 for prilocaine and lidocaine (IS), m/z 106 for o-toluidine.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Add the internal standard (lidocaine HCl).
-
Inject a 1.5 µL aliquot into the GC-MS system.
-
-
Linearity: 40-1000 ng/mL for prilocaine HCl.
-
Limit of Detection (LOD): 15 ng/mL.
-
Limit of Quantification (LOQ): 31 ng/mL.
Forced Degradation Protocol (General)
This protocol outlines a general procedure for conducting forced degradation studies based on ICH guidelines.
-
Acid Hydrolysis:
-
Treat the drug substance/product with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., up to 72 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Treat the drug substance/product with 0.1 M to 1 M NaOH at room temperature or elevated temperature for a specified period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat the drug substance/product with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
-
Thermal Degradation:
-
Expose the solid drug substance/product to dry heat (e.g., 60-80°C) for a specified duration.
-
-
Photolytic Degradation:
-
Expose the drug substance/product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
Analyze the stressed samples at appropriate time points using a validated stability-indicating method (e.g., HPLC, LC-MS).
-
Compare the results with an unstressed control sample.
-
Conclusion
The degradation and metabolic profile of this compound is well-characterized, with the formation of o-toluidine being the most significant pathway from a toxicological perspective. The quantitative data and analytical methods presented in this guide provide a robust framework for researchers and drug development professionals to assess the stability of prilocaine formulations and to monitor the levels of its critical metabolites. Adherence to detailed experimental protocols and an understanding of the degradation pathways are paramount for ensuring the quality, safety, and regulatory compliance of pharmaceutical products containing this compound. Further research focusing on a comprehensive forced degradation study under all ICH conditions would be beneficial to fully elucidate all potential degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
O-Toluidine: A Critical Metabolite of Prilocaine Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prilocaine (B1678100) hydrochloride, a widely utilized local anesthetic of the amino amide class, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, ortho-toluidine (o-toluidine) is of significant toxicological concern. This technical guide provides a comprehensive overview of the metabolic formation of o-toluidine (B26562) from prilocaine, its associated toxicities, particularly methemoglobinemia and carcinogenicity, and the analytical methodologies employed for its quantification in biological matrices. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and safety assessment, offering detailed experimental insights and quantitative data to inform preclinical and clinical research.
Introduction
Prilocaine is valued in clinical practice for its rapid onset and intermediate duration of action.[1] However, its biotransformation yields metabolites that warrant careful consideration. The primary metabolic pathway involves the hydrolysis of the amide bond, releasing o-toluidine.[2] This metabolite is a known carcinogen and is directly implicated in the development of methemoglobinemia, a condition characterized by the oxidation of ferrous iron in hemoglobin to the ferric state, rendering it incapable of oxygen transport.[3][4] Understanding the metabolic fate of prilocaine and the toxicological profile of o-toluidine is paramount for the safe and effective use of this anesthetic.
Metabolic Pathway of Prilocaine to O-Toluidine
The biotransformation of prilocaine to o-toluidine is a multi-step process primarily occurring in the liver and to a lesser extent in the kidneys and lungs.[2][5] The initial and rate-limiting step is the hydrolysis of the amide linkage in prilocaine.
Key Enzymes in Prilocaine Metabolism
Several enzyme systems are implicated in the metabolism of prilocaine and the subsequent transformation of o-toluidine:
-
Carboxylesterases (CES): Human carboxylesterases, specifically CES1A and CES2, are crucial for the initial hydrolysis of prilocaine to o-toluidine and N-propylalanine.[6][7]
-
Cytochrome P450 (CYP) Enzymes:
-
CYP2E1 and CYP3A4: These enzymes are involved in the metabolic activation of prilocaine and its metabolites.[6]
-
CYP2E1: This enzyme further metabolizes o-toluidine to hydroxylated derivatives, such as 4- and 6-hydroxy-o-toluidine, which are even more potent inducers of methemoglobin formation.[6][8]
-
Metabolic Pathway Diagram
Toxicological Profile of O-Toluidine
The formation of o-toluidine following prilocaine administration is associated with two major toxicological endpoints: methemoglobinemia and carcinogenicity.
Methemoglobinemia
O-toluidine and its hydroxylated metabolites are potent oxidizing agents that can convert hemoglobin to methemoglobin.[4][6] This reduces the oxygen-carrying capacity of the blood, leading to cyanosis, fatigue, and in severe cases, stupor, coma, and death.[3] The risk of methemoglobinemia is dose-dependent, with doses of prilocaine exceeding 400 mg in adults being associated with this adverse effect.[3]
Carcinogenicity
O-toluidine is classified as a known human carcinogen by the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP).[9][10] Chronic exposure to o-toluidine has been linked to an increased risk of urinary bladder cancer.[11][12] The proposed mechanism involves the metabolic activation of o-toluidine to reactive metabolites, such as N-hydroxy-o-toluidine and o-nitrosotoluene, which can form DNA adducts, leading to mutations and initiating carcinogenesis.[9]
Quantitative Data on O-Toluidine Formation and Effects
Several studies have quantified the systemic exposure to o-toluidine and its effects following prilocaine administration.
| Parameter | Administration Route & Dose | Key Findings | Reference |
| o-Toluidine Hemoglobin Adducts | 100 mg prilocaine, subcutaneous injection | 6- to 360-fold increase in adduct levels 24 hours post-treatment. Mean increase of 21.6 ± 12.8 ng/g hemoglobin. | [13] |
| o-Toluidine Hemoglobin Adducts | 50 mg hyperbaric prilocaine, intrathecal | Significant increase from 0.1 ± 0.02 to 11.9 ± 1.9 ng/g Hb after 24 hours. | [14] |
| Urinary o-Toluidine | 50 mg hyperbaric prilocaine, intrathecal | Peak urinary concentration of 460.5 ± 352.8 µg/L observed after 8 hours. | [14] |
| Methemoglobin Levels | Prilocaine (dosage not specified) | Methemoglobin levels above 10% can result in clinical anoxia. | [3] |
| Prilocaine and o-Toluidine in Plasma | 8.5 g Oraqix® (prilocaine and lidocaine (B1675312) periodontal gel) | The average half-life of o-toluidine elimination from plasma was 4 hours. | [15] |
Experimental Protocols
The quantification of prilocaine and o-toluidine in biological matrices is essential for pharmacokinetic and toxicological studies. The following sections outline the general methodologies for key experiments.
Determination of Prilocaine and O-Toluidine in Plasma
A common method for the simultaneous determination of prilocaine, lidocaine, and o-toluidine in plasma involves High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17]
Experimental Workflow:
Methodological Details:
-
Sample Preparation: A 200 µL plasma sample is spiked with an internal standard (e.g., bupivacaine). The sample is then alkalinized, and the analytes are extracted into an organic solvent like diethyl ether. Subsequently, the analytes are back-extracted from the organic phase into a dilute acidic solution.[16][17]
-
HPLC Analysis: An aliquot of the acidic extract is injected into the HPLC system. The compounds are separated on a suitable column and detected by a UV detector.[16][17]
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.
Analysis of O-Toluidine Hemoglobin Adducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive method for the determination of o-toluidine hemoglobin adducts.[13]
Experimental Workflow:
Methodological Details:
-
Sample Preparation: Hemoglobin is isolated from red blood cells. The adducted o-toluidine is then released from the hemoglobin by acid or alkaline hydrolysis. The liberated o-toluidine is extracted and then derivatized to improve its volatility and chromatographic properties for GC analysis.[13]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The o-toluidine derivative is separated from other components by the gas chromatograph and then detected and quantified by the mass spectrometer.[13]
Conclusion and Future Directions
The metabolism of this compound to o-toluidine presents significant toxicological challenges that necessitate a thorough understanding by researchers and drug development professionals. The risk of methemoglobinemia and the long-term carcinogenic potential of o-toluidine underscore the importance of careful dose management and patient monitoring. The analytical methods detailed in this guide provide the tools for robust preclinical and clinical assessment of prilocaine and its metabolites.
Future research should focus on the development of prilocaine analogs with altered metabolic profiles that minimize the formation of o-toluidine. Additionally, further investigation into the genetic polymorphisms of metabolizing enzymes, such as CES and CYP2E1, could help identify patient populations at higher risk for o-toluidine-related toxicity, paving the way for personalized medicine approaches in local anesthesia.
References
- 1. researchgate.net [researchgate.net]
- 2. Potency and Metabolism of Prilocaine as a local anesthetics_Chemicalbook [chemicalbook.com]
- 3. Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993 [cdc.gov]
- 4. ovid.com [ovid.com]
- 5. drugs.com [drugs.com]
- 6. Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. o-Toluidine - Wikipedia [en.wikipedia.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. academic.oup.com [academic.oup.com]
- 13. Hemoglobin adducts of the human bladder carcinogen o-toluidine after treatment with the local anesthetic prilocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of systemic o-toluidine after intrathecal administration of hyperbaric prilocaine in humans: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researcher.manipal.edu [researcher.manipal.edu]
Prilocaine Hydrochloride: An In-depth Technical Guide to Protein Binding Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the protein binding characteristics of prilocaine (B1678100) hydrochloride, a widely used local anesthetic of the amide type. Understanding the extent and nature of its binding to plasma proteins is crucial for predicting its pharmacokinetic and pharmacodynamic behavior, including its duration of action, distribution, and potential for toxicity.
Quantitative Analysis of Prilocaine-Protein Binding
Prilocaine exhibits moderate binding to plasma proteins. The fraction of the drug that remains unbound is pharmacologically active and available to diffuse to its site of action at the sodium channels of nerve fibers.[1] The primary proteins involved in the binding of prilocaine and other local anesthetics are albumin and alpha-1-acid glycoprotein (B1211001) (AAG).[2][3]
The extent of protein binding is a key determinant of a local anesthetic's duration of action.[4] For prilocaine, the reported protein binding is approximately 55%.[3][5] This moderate level of binding contributes to its intermediate duration of action compared to other local anesthetics. Factors such as plasma concentration, pH, and temperature can influence the degree of protein binding.[6] While rising plasma concentrations up to 16 µg/ml do not significantly affect the binding percentage, changes in pH and temperature can have a marked influence.[6] Specifically, acidosis (a decrease in pH) can decrease protein binding, leading to a higher fraction of free drug and an increased risk of toxicity.[4][7]
| Parameter | Value | Primary Binding Proteins | Reference |
| Plasma Protein Binding | 55% | Alpha-1-acid glycoprotein, Albumin | [3][5] |
| Condition | Effect on Protein Binding | Reference |
| Increasing Plasma Concentration (up to 16 µg/ml) | No significant effect | [6] |
| Changes in pH (pH 5-10) | Marked influence | [6] |
| Changes in Temperature (25°C-40°C) | Marked influence | [6] |
| Acidosis (Decreased pH) | Decreased binding, increased free fraction | [4][7] |
Experimental Protocols for Determining Protein Binding
Several in vitro methods are employed to determine the extent of drug-protein binding. The most common and well-accepted techniques for this purpose are equilibrium dialysis and ultrafiltration.[8][9][10]
2.1. Equilibrium Dialysis
Equilibrium dialysis is often considered the "gold standard" for protein binding studies.[9][11] The method involves separating a plasma sample containing the drug from a buffer solution by a semi-permeable membrane. This membrane allows the small, unbound drug molecules to pass through but retains the larger protein molecules and the protein-bound drug.[12] The system is allowed to reach equilibrium, at which point the concentration of the free drug is the same in both the plasma and buffer chambers.[13] The unbound fraction can then be calculated by comparing the drug concentration in the buffer chamber to the total drug concentration in the plasma chamber.[14]
Detailed Protocol for Rapid Equilibrium Dialysis (RED):
-
Preparation: A commercial rapid equilibrium dialysis (RED) device is used. The Teflon base plate wells are rinsed with 20% ethanol, followed by two rinses with ultrapure water, and then allowed to dry.[15]
-
Sample Preparation: Prilocaine hydrochloride is added to human plasma at the desired final concentration (e.g., 1-10 µM).[15][16] The plasma's pH should be adjusted to 7.4.[14]
-
Dialysis Setup: The plasma sample containing prilocaine is added to one chamber of the RED device, and a dialysis buffer (e.g., isotonic phosphate-buffered saline, PBS, pH 7.4) is added to the other chamber.[11][15]
-
Incubation: The device is sealed and incubated at 37°C on an orbital shaker (e.g., at 300 RPM) for approximately 4 hours to reach equilibrium.[15][16]
-
Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.[15]
-
Sample Processing: To enable analysis of the total drug concentration in the plasma sample, an equal volume of PBS is added to the plasma aliquot. To maintain matrix consistency for analytical quantification, an equal volume of blank plasma is added to the buffer aliquot.[15] A protein precipitation step is then performed, typically by adding a solvent like acetonitrile, which may contain an internal standard for the analytical assay.[15]
-
Quantification: The concentration of prilocaine in both processed samples is determined using a sensitive analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[16]
-
Calculation: The percentage of protein binding is calculated from the concentrations of prilocaine in the buffer and plasma chambers at equilibrium.[11]
2.2. Ultrafiltration
Ultrafiltration is another widely used method that is often faster than equilibrium dialysis.[2] This technique involves separating the free drug from the protein-bound drug by centrifugation through a semipermeable membrane with a specific molecular weight cutoff (e.g., 10,000 or 30,000 Daltons).[2][16] The pressure from centrifugation forces the fluid containing the unbound drug through the filter, while the proteins and bound drug are retained.[16]
Detailed Protocol for Ultrafiltration:
-
Sample Preparation: this compound is added to human plasma and incubated at 37°C to allow for binding.[16] The pH of the plasma is adjusted to physiological levels (7.4).[2]
-
Ultrafiltration Device Setup: An aliquot of the plasma-drug mixture is placed in the upper chamber of an ultrafiltration device, which contains the semipermeable membrane.[16]
-
Centrifugation: The device is centrifuged at a specified force and duration (e.g., 2000 x g for 60 minutes at 30°C).[2] This forces the unbound drug into the ultrafiltrate in the lower chamber.
-
Quantification: The concentration of prilocaine in the resulting ultrafiltrate (representing the free drug) and in the original plasma sample (representing the total drug) is measured, typically by High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[2][6]
-
Calculation: The percentage of protein binding is calculated by comparing the free drug concentration in the ultrafiltrate to the total drug concentration.
It is important to note that ultrafiltration can be susceptible to non-specific binding of the drug to the filter membrane and device, which can affect the accuracy of the results, especially for highly lipophilic compounds.[10][17]
Visualizing Methodologies and Relationships
3.1. Experimental Workflow for Equilibrium Dialysis
The following diagram illustrates the typical workflow for determining prilocaine's protein binding using the equilibrium dialysis method.
Caption: Workflow for determining protein binding via equilibrium dialysis.
3.2. Factors Influencing Prilocaine's Pharmacokinetics
The protein binding of prilocaine is a central factor that influences its distribution and availability, which in turn affects its clinical efficacy and potential for toxicity. The diagram below illustrates these relationships.
Caption: Factors impacting prilocaine's protein binding and its effects.
References
- 1. Essentials of Local Anesthetic Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Ultrafiltration as a fast and simple method for determination of free and protein bound prilocaine concentration. Clinical study following high-dose plexus anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 4. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Protein binding of prilocaine in human plasma: influence of concentration, pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors influencing serum protein binding of lidocaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. enamine.net [enamine.net]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. Overview of Equilibrium Dialysis [harvardapparatus.com]
- 14. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]
- 15. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 17. Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations: Full Paper PDF & Summary | Bohrium [bohrium.com]
Prilocaine Hydrochloride: A Technical Guide to pKa and pH-Dependent Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of pKa and pH in the activity of the local anesthetic, prilocaine (B1678100) hydrochloride. Understanding these physicochemical properties is paramount for optimizing drug formulation, predicting clinical efficacy, and ensuring patient safety. This document provides a comprehensive overview of the underlying principles, detailed experimental methodologies for characterization, and a summary of key quantitative data.
Introduction: The Pivotal Role of pH in Local Anesthesia
Prilocaine, an amide-type local anesthetic, functions by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials and nociceptive signals.[1][2] The effectiveness of prilocaine is intrinsically linked to its ionization state, which is governed by its acid dissociation constant (pKa) and the pH of the surrounding tissue. Local anesthetics are weak bases, and their hydrochloride salts are formulated at an acidic pH to ensure stability and solubility.[3][4]
Upon injection into physiological tissues, which have a pH of approximately 7.4, the anesthetic solution is buffered, leading to a shift in the equilibrium between the charged (cationic) and uncharged (base) forms of the prilocaine molecule.[5] This equilibrium is crucial for its mechanism of action:
-
The Uncharged Base (Lipophilic): This form is lipid-soluble and can readily diffuse across the lipid-rich nerve membrane to reach its intracellular site of action.[3][5]
-
The Charged Cation (Hydrophilic): This is the pharmacologically active form that binds to the intracellular aspect of the sodium channel, inducing a conformational change that blocks the influx of sodium ions.[1][2][6]
The interplay between these two forms, dictated by the pKa of prilocaine and the local pH, determines the onset, potency, and duration of the nerve block.
Physicochemical Properties of Prilocaine Hydrochloride
A clear understanding of the physicochemical properties of this compound is fundamental to appreciating its pH-dependent activity.
| Property | Value | Reference |
| pKa | 7.9 | [3] |
| Molecular Weight | 256.77 g/mol | [7] |
| Octanol-Water Partition Coefficient (log P) | 2.1 | [8] |
The pKa is the pH at which 50% of the drug exists in its ionized (cationic) form and 50% in its non-ionized (base) form. The Henderson-Hasselbalch equation quantitatively describes this relationship for a weak base like prilocaine:
pH = pKa + log ([Base] / [Cation])
At a physiological pH of 7.4, which is lower than the pKa of prilocaine (7.9), the majority of the drug will be in its charged, cationic form. This has significant implications for its clinical characteristics, as a smaller fraction is available in the uncharged form to penetrate the nerve membrane, potentially leading to a slightly slower onset of action compared to local anesthetics with a pKa closer to 7.4.[3]
pH-Dependent Activity and Lipid Solubility
The lipid solubility of prilocaine is a key determinant of its potency and is directly influenced by pH. The octanol-water partition coefficient (log P) is a measure of a drug's lipophilicity in its uncharged form. However, a more clinically relevant measure is the distribution coefficient (log D), which accounts for the pH-dependent ionization and reflects the effective lipophilicity at a specific pH.[9]
The relationship between log P, pKa, and log D for a weak base is given by:
log D = log P - log (1 + 10^(pKa - pH))
As the pH of the tissue decreases (becomes more acidic), the proportion of the charged, less lipid-soluble form of prilocaine increases. This leads to a decrease in the effective lipid solubility (lower log D), which can impede the drug's ability to cross the nerve membrane and reach its target. This phenomenon is particularly relevant in inflamed or infected tissues, which are often acidic and can lead to a reduced efficacy of local anesthetics.[3][5]
Experimental Protocols
This section details the methodologies for determining the key physicochemical and pharmacological parameters of prilocaine.
Determination of pKa
4.1.1. Potentiometric Titration
This is a classic and reliable method for determining the pKa of an ionizable compound.
-
Principle: A solution of this compound is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Procedure:
-
Prepare a standard solution of this compound in deionized water.
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titrate the prilocaine solution with a standardized solution of NaOH, adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant.
-
Plot the pH of the solution against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, where half of the prilocaine has been neutralized.
-
4.1.2. UV-Vis Spectrophotometry
This method is useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.
-
Principle: The absorbance of a series of buffered solutions of prilocaine at a fixed wavelength is measured. The change in absorbance as a function of pH is then used to calculate the pKa.
-
Procedure:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of prilocaine.
-
Prepare a stock solution of this compound.
-
Add a small, constant volume of the prilocaine stock solution to each buffer solution to create a series of solutions with the same total drug concentration but different pH values.
-
Measure the UV-Vis absorbance of each solution at a wavelength where the ionized and non-ionized forms have different molar absorptivities.
-
Plot the absorbance versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.
-
Determination of pH-Dependent Nerve Block Activity
The isolated sciatic nerve preparation is a common in vitro model to assess the activity of local anesthetics.
-
Principle: The compound action potential (CAP) of an isolated nerve is measured before and after the application of prilocaine solutions at different pH values. The reduction in the CAP amplitude indicates the degree of nerve block.
-
Procedure:
-
Nerve Dissection: A sciatic nerve is carefully dissected from a euthanized animal (e.g., frog or rat).
-
Experimental Setup: The nerve is mounted in a recording chamber containing a physiological salt solution (e.g., Ringer's or Krebs solution) and equipped with stimulating and recording electrodes.
-
Stimulation and Recording: The nerve is stimulated with a supramaximal electrical pulse, and the resulting CAP is recorded using an amplifier and oscilloscope or data acquisition system.
-
Application of Prilocaine: A baseline CAP is recorded. The bathing solution is then replaced with a solution containing prilocaine at a specific concentration and buffered to a desired pH.
-
Measurement of Nerve Block: The CAP is recorded at regular intervals after the application of prilocaine. The percentage of nerve block is calculated as the percentage reduction in the CAP amplitude compared to the baseline.
-
pH Variation: The experiment is repeated with prilocaine solutions buffered to different pH values to determine the effect of pH on the anesthetic activity.
-
Determination of Octanol-Water Partition Coefficient (log P)
The shake-flask method is the traditional technique for determining the log P of a compound.
-
Principle: A known amount of prilocaine is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of prilocaine in each phase is measured.
-
Procedure:
-
Prepare a saturated solution of n-octanol in water and water in n-octanol.
-
Add a known amount of prilocaine to a mixture of the two phases in a flask.
-
The flask is shaken for a sufficient time to allow for the partitioning of prilocaine between the two phases to reach equilibrium.
-
The two phases are separated, and the concentration of prilocaine in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration of prilocaine in the n-octanol phase to its concentration in the aqueous phase.
-
The log P is the logarithm of the partition coefficient.
-
Visualizing Key Processes and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental concepts and workflows discussed in this guide.
Caption: Mechanism of action of prilocaine at the nerve membrane.
Caption: Experimental workflows for pKa determination.
Caption: Workflow for assessing pH-dependent nerve block.
Conclusion
The pKa of this compound and the pH of the surrounding tissue are inextricably linked to its anesthetic activity. The principles of ionization, governed by the Henderson-Hasselbalch equation, and the resulting changes in lipid solubility are fundamental concepts for any researcher, scientist, or drug development professional working with this local anesthetic. A thorough understanding and precise experimental determination of these parameters are essential for the rational design of formulations, the prediction of clinical performance, and the development of safer and more effective local anesthetic agents. The methodologies and principles outlined in this technical guide provide a solid foundation for further research and development in the field of local anesthesia.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 6. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Lipophilicity of drugs, including local anesthetics, and its association with lipid emulsion resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pH-dependent rate of action of local anesthetics on the node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Carcinogenic Potential of Prilocaine Hydrochloride Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the carcinogenic potential of the metabolites of prilocaine (B1678100) hydrochloride, a widely used local anesthetic. The primary focus is on its main metabolite, o-toluidine (B26562), which has been classified as a known human carcinogen. This document summarizes key findings from carcinogenicity bioassays, details experimental protocols, and explores the genotoxic mechanisms underlying its carcinogenic activity.
Executive Summary
Prilocaine hydrochloride undergoes metabolic hydrolysis to produce o-toluidine, a compound recognized by the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) as a human carcinogen, with the urinary bladder being a primary target organ. Extensive studies in animal models have demonstrated the carcinogenic potential of o-toluidine, inducing tumors at various sites in rats and mice. The genotoxic effects of o-toluidine, including the formation of DNA adducts, are considered a key mechanism in its carcinogenicity. While prilocaine itself has shown some evidence of genotoxicity in certain assays, its carcinogenic risk is predominantly attributed to the metabolic formation of o-toluidine.
Prilocaine Metabolism and Formation of o-Toluidine
Prilocaine, an amide-type local anesthetic, is primarily metabolized in the liver by amidases. The hydrolysis of the amide bond cleaves the molecule into o-toluidine and N-propylalanine.[1] o-Toluidine is then further metabolized, with a key activation step being N-hydroxylation to N-hydroxy-o-toluidine, a reactive metabolite implicated in its carcinogenic effects.
References
The Genesis of a Local Anesthetic: A Technical History of Prilocaine
An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Core Scientific Principles of Prilocaine (B1678100)
Abstract
Prilocaine, an amino amide local anesthetic, holds a significant place in the armamentarium of pain management, particularly in dentistry. This technical guide provides a comprehensive overview of the history, discovery, and foundational science of Prilocaine. It details the chemical synthesis, experimental evaluation, mechanism of action, and key toxicological considerations. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look into the scientific journey of this important therapeutic agent.
Introduction: The Quest for Safer Local Anesthesia
The development of local anesthetics has been a continuous effort to enhance efficacy while minimizing toxicity. Following the discovery and use of cocaine in the late 19th century, the search for synthetic alternatives with improved safety profiles intensified. This led to the synthesis of procaine, the first synthetic injectable local anesthetic, in 1905. However, the quest for agents with different durations of action, potency, and lower allergenicity continued. In the mid-20th century, the focus shifted to the development of amide-type local anesthetics, which offered greater stability and a lower incidence of allergic reactions compared to their ester-type predecessors. It was within this scientific context that Prilocaine emerged.
The Discovery of Prilocaine: A Swedish Innovation
Prilocaine was first synthesized by Swedish chemists Claes Tegner and Nils Löfgren.[1][2] Their work was part of a broader effort to develop new local anesthetics following the successful introduction of lidocaine (B1675312) (Xylocaine), another Swedish discovery by Löfgren and Bengt Lundqvist in 1943.[3][4] Prilocaine, initially known by the trade name Citanest, was developed to offer a local anesthetic with lower cardiac toxicity and a different metabolic profile compared to existing agents.[1][2]
The development of Prilocaine was a significant step forward, providing clinicians with a versatile and safe option for local anesthesia. Its unique properties, including its metabolism in both the liver and kidneys, contributed to its favorable safety profile.[2]
Chemical Synthesis of Prilocaine
The synthesis of Prilocaine is a multi-step process that begins with o-toluidine (B26562). The general synthetic route involves the amidation of o-toluidine with a 2-halopropionyl halide, followed by the displacement of the halide with propylamine (B44156).[1][2][5]
Experimental Protocol: Synthesis of Prilocaine
This protocol is a generalized representation based on established chemical synthesis routes.[1][2][5]
Step 1: Synthesis of 2-bromo-N-(2-methylphenyl)propanamide
-
In a reaction vessel, dissolve o-toluidine in a suitable aprotic solvent such as acetone.
-
Cool the solution in an ice bath.
-
Slowly add 2-bromopropionyl bromide to the cooled solution with constant stirring. The reaction is exothermic and the temperature should be maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with a dilute acid solution, followed by a dilute base solution to remove any unreacted starting materials.
-
The organic layer is then washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 2-bromo-N-(2-methylphenyl)propanamide intermediate.
Step 2: Synthesis of Prilocaine
-
Dissolve the intermediate from Step 1 in a suitable solvent like acetone.
-
Add an excess of propylamine to the solution.
-
The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, the solvent and excess propylamine are removed under reduced pressure.
-
The resulting residue is dissolved in a suitable organic solvent and washed with water to remove any water-soluble byproducts.
-
The organic layer is dried, and the solvent is evaporated to yield crude Prilocaine.
-
The crude product is then purified by recrystallization from a suitable solvent system to obtain pure Prilocaine.
Diagram 1: Chemical Synthesis of Prilocaine
A simplified overview of the two-step synthesis of Prilocaine.
Mechanism of Action: Blocking Nerve Impulses
Like other local anesthetics, Prilocaine exerts its effect by blocking the transmission of nerve impulses.[6][7][8] The primary target of Prilocaine is the voltage-gated sodium channels on the neuronal cell membrane.[7][8]
The mechanism can be summarized as follows:
-
Penetration of the Nerve Sheath and Cell Membrane: In its uncharged, lipid-soluble form, Prilocaine penetrates the lipid-rich nerve sheath and the neuronal cell membrane.
-
Ionization within the Axoplasm: Once inside the axoplasm, which has a lower pH than the extracellular environment, a portion of the Prilocaine molecules become protonated and thus positively charged.
-
Binding to Sodium Channels: The positively charged Prilocaine molecule then binds to a specific receptor site within the intracellular portion of the voltage-gated sodium channel.
-
Inhibition of Sodium Influx: This binding blocks the conformational change in the sodium channel that is necessary for the influx of sodium ions into the neuron.
-
Prevention of Depolarization and Action Potential: By preventing the influx of sodium ions, Prilocaine prevents the depolarization of the nerve membrane and the generation and propagation of an action potential. This results in a failure to transmit the nerve impulse and, consequently, a lack of sensation from the area supplied by the nerve.
Diagram 2: Mechanism of Action of Prilocaine
Prilocaine's blockade of voltage-gated sodium channels.
Pharmacokinetics and Metabolism
Prilocaine is an amide-type local anesthetic, and its metabolism is a key feature that distinguishes it from other agents.
| Pharmacokinetic Parameter | Value |
| Onset of Action | 2-4 minutes |
| Protein Binding | 55%[2] |
| Elimination Half-life | 10-150 minutes[2] |
| Metabolism | Liver and Kidneys[2] |
Table 1: Pharmacokinetic Properties of Prilocaine
Toxicology: The Concern of Methemoglobinemia
A significant toxicological consideration for Prilocaine is its potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind and transport oxygen.[9] This adverse effect is primarily caused by a metabolite of Prilocaine, ortho-toluidine.[9]
The metabolic pathway leading to methemoglobinemia involves the following steps:
-
Hydrolysis: Prilocaine is hydrolyzed by hepatic amidases to o-toluidine and N-propylalanine.[9]
-
Oxidation: The o-toluidine is then further metabolized, primarily by cytochrome P450 enzymes (CYP2E1 and CYP3A4), into oxidizing metabolites.[1][10]
-
Hemoglobin Oxidation: These metabolites oxidize the ferrous iron in hemoglobin to ferric iron, forming methemoglobin.[9]
Clinically significant methemoglobinemia is rare when Prilocaine is used within the recommended dosage limits. However, the risk is increased in infants, patients with congenital methemoglobinemia, and those receiving higher doses of the drug.[9]
Diagram 3: Metabolic Pathway of Prilocaine and Methemoglobinemia Induction
The metabolic conversion of Prilocaine leading to methemoglobin formation.
Quantitative Comparison of Local Anesthetics
The selection of a local anesthetic is often based on its potency, toxicity, and duration of action relative to other available agents.
| Anesthetic | Relative Potency | Relative Toxicity | Duration of Action (Infiltration) |
| Procaine | 1 | 1 | 15-30 min |
| Lidocaine | 2 | 2 | 30-60 min |
| Prilocaine | 2 | 1 | 30-90 min |
| Mepivacaine | 2 | 1.5-2 | 45-90 min |
| Bupivacaine | 8 | 4 | 120-240 min |
Table 2: Comparative Properties of Common Local Anesthetics (Procaine as baseline = 1)
Experimental Evaluation of Local Anesthetic Efficacy
The efficacy of a local anesthetic like Prilocaine is determined through a series of preclinical and clinical experiments. A common preclinical method is the rodent tail-flick test.
Experimental Workflow: Rodent Tail-Flick Test
-
Animal Acclimatization: Laboratory rodents (e.g., rats or mice) are acclimatized to the testing environment and handling procedures.
-
Baseline Latency Measurement: The animal's tail is exposed to a radiant heat source, and the time it takes for the animal to "flick" its tail away (the tail-flick latency) is recorded. This provides a baseline pain response.
-
Drug Administration: A solution of Prilocaine is administered via subcutaneous injection near the base of the tail. A control group receives a saline injection.
-
Post-Administration Latency Measurement: At predetermined time intervals after drug administration, the tail-flick latency is measured again.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline and the control group indicates an analgesic effect. The time to peak effect and the duration of action can be determined from these measurements.
Diagram 4: Experimental Workflow for Evaluating Local Anesthetic Efficacy
A flowchart of the rodent tail-flick test for analgesic assessment.
Conclusion
The discovery and development of Prilocaine represent a significant advancement in the field of local anesthesia. Its unique chemical structure and metabolic pathway have provided clinicians with a valuable tool for pain management, offering a balance of efficacy and a favorable safety profile. Understanding the history of its discovery, the intricacies of its synthesis, its mechanism of action, and its toxicological considerations is crucial for its safe and effective use in clinical practice and for the future development of new and improved local anesthetic agents. This technical guide serves as a foundational resource for professionals dedicated to advancing the science of pain control.
References
- 1. Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prilocaine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CN105439887A - Preparation method of prilocaine base - Google Patents [patents.google.com]
- 5. Prilocaine synthesis - chemicalbook [chemicalbook.com]
- 6. firsthope.co.in [firsthope.co.in]
- 7. What is the mechanism of Prilocaine Hydrochloride? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993 [cdc.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Prilocaine Hydrochloride for Nerve Block in Dental Procedures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prilocaine (B1678100) hydrochloride is an intermediate-acting local anesthetic of the amide type, widely utilized in dentistry for producing local anesthesia via nerve block and infiltration techniques.[1][2][3] Its pharmacological profile makes it a suitable option for various dental procedures, offering a balance of efficacy, duration, and a comparatively lower systemic toxicity profile than some other local anesthetics.[4][5] These notes provide detailed information on its mechanism of action, pharmacokinetics, clinical applications, and protocols for experimental evaluation.
Mechanism of Action
Prilocaine, like other amide-type local anesthetics, functions by blocking the generation and conduction of nerve impulses.[6] The primary target is the voltage-gated sodium channels within the neuronal membrane.[4][7]
Signaling Pathway:
-
Diffusion: In its uncharged base form, prilocaine diffuses across the nerve cell membrane into the axoplasm.
-
Re-equilibration: Inside the neuron, it re-equilibrates into its charged, cationic form.
-
Channel Blockade: The cationic form of prilocaine binds to the inner portion of the voltage-gated sodium (Na+) channel.[4][7]
-
Inhibition of Sodium Influx: This binding action blocks the influx of sodium ions, which is essential for the depolarization of the nerve membrane.[4][7]
-
Prevention of Action Potential: By preventing depolarization, prilocaine increases the threshold for electrical excitability, slows the propagation of the nerve impulse, and ultimately prevents the generation of an action potential.[6] This results in a transient and reversible loss of sensation in the innervated area.[4]
Pharmacokinetic Profile
The pharmacokinetic properties of prilocaine distinguish it from other amide anesthetics, particularly regarding its metabolism and potential for systemic effects.
3.1 Absorption The rate of systemic absorption depends on the injection site, dosage, and the presence of a vasoconstrictor.[8] Prilocaine itself produces less vasodilation than lidocaine (B1675312).[5][8]
3.2 Distribution
-
Protein Binding: Prilocaine is approximately 55% bound to plasma proteins.[1][9]
-
Distribution Volume: It has a large apparent distribution volume of 190-260 L.[9]
-
Barriers: The drug readily crosses the blood-brain and placental barriers.[1][9]
3.3 Metabolism and Excretion
-
Metabolism: Prilocaine is metabolized rapidly and extensively in both the liver and, to a lesser extent, the kidneys.[1][8][10] The primary metabolic pathway is amide hydrolysis, which yields o-toluidine (B26562) and N-propylalanine.[1][9] The o-toluidine metabolite is responsible for the potential induction of methemoglobinemia, a condition where hemoglobin's oxygen-carrying capacity is reduced.[1][5]
-
Excretion: Metabolites are primarily excreted via the kidneys, with less than 5% of the parent drug excreted unchanged.[9][10]
-
Half-life: The terminal elimination half-life is approximately 1.6 hours (96 minutes).[9]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Plasma Protein Binding | 55% | [1][9] |
| Elimination Half-Life | ~1.6 hours (96 minutes) | [9] |
| Metabolism | Liver and Kidneys | [1][8][10] |
| Primary Metabolites | o-toluidine, N-propylalanine | [1] |
| Excretion | Primarily renal (<5% unchanged) |[9][10] |
Clinical Application in Dental Nerve Blocks
Prilocaine HCl 4% is indicated for local anesthesia in dentistry through nerve block or infiltration.[1][3] It is available as a plain solution or combined with a vasoconstrictor (epinephrine 1:200,000) to prolong its duration of action.[8]
4.1 Onset and Duration of Action The onset of anesthesia with prilocaine is rapid, typically occurring within 2-3 minutes for infiltration and slightly longer for nerve blocks.[1][9] The duration varies significantly based on the technique and formulation used.
Table 2: Onset and Duration of Anesthesia with 4% Prilocaine HCl
| Injection Type | Formulation | Onset Time (Average) | Pulpal Anesthesia Duration | Soft Tissue Anesthesia Duration | Reference |
|---|---|---|---|---|---|
| Maxillary Infiltration | 4% Plain | < 2 minutes | ~10-15 minutes | ~1.5 - 2 hours | [1][8] |
| Maxillary Infiltration | 4% with Epinephrine 1:200,000 | ~2 minutes | Up to 45-90 minutes | ~2 - 8 hours | [9][11] |
| Inferior Alveolar Nerve Block | 4% Plain | < 3 minutes | ~40-60 minutes | ~2.5 hours | [1][11] |
| Inferior Alveolar Nerve Block | 4% with Epinephrine 1:200,000 | ~2-4 minutes | ~1.5 hours (90 minutes) | ~3 hours |[9] |
4.2 Dosage and Administration
-
The lowest effective dosage should always be administered.[9]
-
For most routine procedures, 1-2 mL (40-80 mg) is sufficient.[8]
-
Aspiration before and during injection is critical to prevent intravascular administration.[9]
Table 3: Maximum Recommended Dosages for 4% Prilocaine HCl
| Patient Population | Maximum Recommended Dose | Reference |
|---|---|---|
| Adults (<70 kg / 150 lbs) | 8 mg/kg (4 mg/lb) | [1][12] |
| Adults (≥70 kg / 150 lbs) | 600 mg total (approx. 8 cartridges) | [12] |
| Pediatric (<10 years) | Dose determined by pediatric formulas (e.g., Clark's rule); rarely more than 40 mg (1/2 cartridge) needed. |[12][13] |
Experimental Protocols
The following protocols outline methodologies for evaluating the clinical efficacy and safety of this compound in a research setting.
5.1 Protocol 1: Evaluating Anesthetic Efficacy (Pulp Anesthesia)
Objective: To determine the onset and duration of pulpal anesthesia following an inferior alveolar nerve block (IANB) with 4% prilocaine HCl compared to a control anesthetic (e.g., 2% lidocaine with 1:100,000 epinephrine).
Methodology:
-
Study Design: A prospective, randomized, double-blind, crossover study design is recommended.
-
Subject Recruitment:
-
Enroll healthy adult volunteers (e.g., 18-55 years old) with no contraindications to local anesthetics.
-
Ensure subjects have vital, asymptomatic mandibular molars.
-
Obtain informed consent from all participants.
-
-
Procedure:
-
At the first appointment, randomly administer either the test (4% prilocaine) or control anesthetic via a standard IANB technique. Use a full 1.8 mL cartridge.
-
Record baseline pulp sensitivity of a mandibular molar using an electric pulp tester (EPT). Place a small amount of conductive medium (e.g., toothpaste) on the electrode tip.
-
After injection, begin pulp testing every 2 minutes for the first 20 minutes, then every 5 minutes thereafter until sensation returns.
-
The test is successful if the subject feels no sensation at the maximum EPT output (e.g., a reading of 80) on two consecutive tests.[14]
-
Onset of Anesthesia: The time from injection completion to the first of two consecutive maximum EPT readings.
-
Duration of Anesthesia: The total time from onset until the subject first reports sensation at an EPT reading below the maximum output.
-
A washout period of at least one week should be observed before the second appointment, where the subject receives the other anesthetic.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to compare onset and duration times between the two anesthetics.
-
Set the significance level at p < 0.05.
-
5.2 Protocol 2: Assessing Pain on Injection
Objective: To compare the perceived pain during transmucosal injection of 4% prilocaine HCl (plain) with other local anesthetic formulations.
Methodology:
-
Study Design: A prospective, randomized, double-blind study.
-
Subject Recruitment:
-
Recruit adult patients scheduled for routine dental procedures requiring local anesthesia.
-
Exclude patients with a history of anxiety related to dental injections or those requiring sedation.
-
-
Procedure:
-
Randomly assign patients to receive either 4% prilocaine plain or a control anesthetic (e.g., 2% lidocaine with epinephrine).
-
Use a standardized needle gauge and injection speed for all participants. Do not use a topical anesthetic.[15]
-
Administer the anesthetic via the required technique (e.g., maxillary infiltration, IANB).
-
Immediately following the injection, provide the patient with a 100-mm Visual Analog Scale (VAS). The scale should be anchored with "no pain" at 0 mm and "worst pain imaginable" at 100 mm.
-
Instruct the patient to mark the scale to indicate the level of pain experienced during the injection.
-
-
Data Analysis:
-
Measure the distance in millimeters from the "no pain" anchor to the patient's mark.
-
Use an independent samples t-test or Mann-Whitney U test to compare the mean VAS scores between the anesthetic groups.
-
Analyze data based on injection site if multiple sites are used.[15]
-
Safety and Adverse Effects
While generally safe, prilocaine is associated with potential adverse effects, primarily related to systemic toxicity and its metabolites.
-
CNS Toxicity: Overdose or unintentional intravascular injection can lead to CNS manifestations, which may be excitatory (nervousness, twitching, tremors, convulsions) or depressant (drowsiness, unconsciousness, respiratory depression).[1]
-
Cardiovascular Effects: Cardiovascular responses are typically depressant, characterized by bradycardia, hypotension, and in severe cases, cardiovascular collapse or cardiac arrest.[1]
-
Methemoglobinemia: A key concern with prilocaine, especially at high doses (>600 mg), is the risk of methemoglobinemia caused by its metabolite, o-toluidine.[5][16] This is characterized by cyanosis (bluish skin discoloration) and reduced oxygen transport.[16] It is contraindicated in patients with congenital or idiopathic methemoglobinemia.[1][9] Treatment involves intravenous administration of 1% methylene (B1212753) blue.[9]
-
Allergic Reactions: Allergic reactions to amide-type anesthetics are rare but can occur.[1][17]
References
- 1. drugs.com [drugs.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. 4% Citanest Plain Dentalthis compound Injection, USP, 4% (72 mg/1.8 mL) (40 mg/mL)(prilocaine HCI Injection, USP) [dailymed.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound--Metabolism,Excretion,Pediatric use, Biological Functions_Chemicalbook [chemicalbook.com]
- 6. Prilocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. N01BB04 - Prilocaine [drugsporphyria.net]
- 11. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 12. drugs.com [drugs.com]
- 13. UpToDate 2018 [doctorabad.com]
- 14. Anesthetic Efficacy of a Combination of 4% Prilocaine/2% Lidocaine with Epinephrine for the Inferior Alveolar Nerve Block: A Prospective, Randomized, Double-blind Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of prilocaine for the reduction of pain associated with transmucosal anesthetic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are the side effects of this compound? [synapse.patsnap.com]
- 17. Adverse effects following dental local anesthesia: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
Topical Application of Prilocaine Hydrochloride Cream for Minor Surgical Procedures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Prilocaine (B1678100) hydrochloride, an amide-type local anesthetic, is a widely utilized agent for dermal analgesia prior to minor surgical interventions. It is most commonly formulated as a eutectic mixture with lidocaine (B1675312), enhancing its penetration into the skin and subsequent anesthetic effect. This document provides detailed application notes and experimental protocols for the use of prilocaine hydrochloride cream in a research and drug development context, with a focus on quantitative data and methodological rigor.
Prilocaine, in combination with lidocaine, functions by stabilizing neuronal membranes, thereby inhibiting the ionic fluxes necessary for the initiation and conduction of nerve impulses.[1][2][3] This action effectively blocks the sensation of pain in the localized area of application. The efficacy and safety of prilocaine-containing creams have been demonstrated in numerous clinical trials for procedures such as intravenous cannulation, venipuncture, and minor dermatological surgeries.[4][5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the application and pharmacokinetics of this compound cream, primarily in a 2.5% concentration co-formulated with 2.5% lidocaine (EMLA cream).
Table 1: Recommended Application Parameters for Minor Surgical Procedures
| Procedure Type | Cream Dosage | Application Area | Minimum Application Time (under occlusion) |
| Minor Dermal Procedures (e.g., IV cannulation, venipuncture) | 2.5 grams | 20-25 cm² | 1 hour |
| Major Dermal Procedures (e.g., split-thickness skin graft harvesting) | 2 grams per 10 cm² | Up to 200 cm² (in adults) | 2 hours |
| Male Genital Skin (prior to local anesthetic infiltration) | 1 gram per 10 cm² | As required | 15 minutes |
| Female External Genitalia (e.g., removal of condylomata acuminata) | 5-10 grams | As required | 5-10 minutes |
Table 2: Pharmacokinetic Parameters of Lidocaine and Prilocaine After Topical Application of a 2.5%/2.5% Cream
| Parameter | Lidocaine | Prilocaine | Study Conditions |
| Cmax (Maximum Plasma Concentration) | 22.0 - 22.9 ng/mL | 12.2 - 12.3 ng/mL | 15g of cream applied over 100 cm² for 4 hours on the thigh of healthy volunteers.[10] |
| 2.5 - 16 ng/mL | 2.5 - 7 ng/mL | 0.5g to 3.3g of cream applied to penile skin for 15 minutes.[1] | |
| 148 - 641 ng/mL | 40 - 346 ng/mL | 10g of cream applied to vaginal fornices for 10 to 60 minutes.[1] | |
| Tmax (Time to Maximum Plasma Concentration) | ~8 hours | 7.5 - 8.0 hours | 15g of cream applied over 100 cm² for 4 hours on the thigh of healthy volunteers.[10][11] |
| 21 - 125 minutes | 21 - 95 minutes | 10g of cream applied to vaginal fornices for 10 to 60 minutes.[1] | |
| AUC0-t (Area Under the Curve) | 206.5 - 206.9 ng·h/mL | 95.3 - 97.3 ng·h/mL | 15g of cream applied over 100 cm² for 4 hours on the thigh of healthy volunteers.[10] |
Table 3: Incidence of Local Adverse Reactions on Intact Skin
| Reaction | Incidence | Description |
| Paleness (Pallor/Blanching) | 37% | Transient, localized blanching of the skin.[1] |
| Redness (Erythema) | 30% | Transient, localized redness of the skin.[1] |
| Alterations in Temperature Sensation | 7% | Localized changes in the perception of hot or cold.[1] |
| Edema | 6% | Mild swelling at the application site.[1] |
| Itching | 2% | Pruritus at the application site.[1] |
| Rash | <1% | Localized skin rash.[1] |
Experimental Protocols
Protocol 1: Assessment of Anesthetic Efficacy for a Minor Dermatological Procedure
Objective: To evaluate the anesthetic efficacy of a topical this compound cream compared to a placebo for pain reduction during a standardized minor surgical procedure (e.g., punch biopsy).
Methodology:
-
Subject Recruitment: Recruit healthy adult volunteers with no known allergies to amide anesthetics or other components of the cream.
-
Randomization and Blinding: Randomly assign subjects to receive either the active this compound cream or a placebo cream in a double-blind manner.
-
Application:
-
Define two symmetrical 5x5 cm areas on the subject's forearm.
-
Apply a thick layer (approximately 1-2 mm, or 2.5g) of the assigned cream to one of the designated areas.
-
Cover the application site with an occlusive dressing.
-
Repeat the process with the other cream on the contralateral forearm.
-
-
Incubation: Leave the cream and occlusive dressing in place for a minimum of 60 minutes.
-
Procedure:
-
After the incubation period, remove the occlusive dressing and wipe the cream from the skin.
-
Perform a standardized 3mm punch biopsy at the center of the treated area.
-
-
Pain Assessment:
-
Immediately following the biopsy, ask the subject to rate the pain intensity using a 100-mm Visual Analog Scale (VAS), where 0 mm represents "no pain" and 100 mm represents "worst possible pain".
-
Record any additional sensory experiences (e.g., pressure, touch).
-
-
Data Analysis: Compare the mean VAS scores between the active treatment and placebo groups using an appropriate statistical test (e.g., t-test).
Protocol 2: Pharmacokinetic Study of Topical this compound Cream
Objective: To determine the systemic absorption and pharmacokinetic profile of prilocaine and its metabolites after topical application.
Methodology:
-
Subject Recruitment: Enroll healthy adult volunteers.
-
Dose Application:
-
Blood Sampling:
-
Collect venous blood samples at pre-determined time points: before application (baseline), and at regular intervals during and after application (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-application).
-
-
Plasma Analysis:
-
Process blood samples to separate plasma.
-
Analyze plasma concentrations of prilocaine and its major metabolites using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC using appropriate software (e.g., Phoenix WinNonlin).[10]
-
Visualizations
Caption: Experimental workflow for assessing the efficacy of this compound cream.
Caption: Mechanism of action of topical this compound cream.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. echemi.com [echemi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Articles [globalrx.com]
- 5. Lidocaine and prilocaine (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. A lidocaine-prilocaine cream for superficial skin surgery and painful lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical Anesthesia During Minor Surgical and Needle-Related Procedures in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goodrx.com [goodrx.com]
- 9. EMLA, Oraqix (lidocaine-prilocaine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. Dermal effects and pharmacokinetic evaluation of the lidocaine/prilocaine cream in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Prilocaine Hydrochloride in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prilocaine (B1678100) hydrochloride is a local anesthetic of the amide type, widely used in clinical practice to induce temporary numbness. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[1] By inhibiting these channels, prilocaine effectively prevents nerve signal transmission, leading to a loss of sensation. Understanding the specific interactions of prilocaine with various ion channels at the molecular level is essential for elucidating its precise mechanism of action, identifying potential off-target effects, and developing novel therapeutics with improved selectivity and safety profiles.
Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel function.[2][3] This powerful method allows for high-resolution recording of ionic currents through single channels or across the entire cell membrane, providing detailed insights into how drugs like prilocaine modulate channel gating and permeation. These application notes provide detailed protocols and quantitative data for the use of prilocaine hydrochloride in patch-clamp studies.
Mechanism of Action
Prilocaine, like other local anesthetics, exerts its primary effect by blocking voltage-gated sodium channels.[1] The molecule, in its charged form, is thought to access its binding site within the pore of the sodium channel from the intracellular side. It exhibits a state-dependent block, showing higher affinity for the open and inactivated states of the channel compared to the resting state. This state-dependent binding leads to both tonic and use-dependent inhibition of sodium currents.
Tonic block refers to the inhibition of the channel in its resting state, while use-dependent block (or phasic block) is the incremental inhibition that occurs with repetitive stimulation, as more channels cycle through the open and inactivated states, to which prilocaine binds more tightly.[4]
While the primary target of prilocaine is voltage-gated sodium channels, like other local anesthetics, it can also modulate the function of other ion channels, such as voltage-gated potassium channels (Kv).[5][6][7] Inhibition of potassium channels can affect the repolarization phase of the action potential and may contribute to both the therapeutic and side-effect profiles of the drug.
Quantitative Data: this compound Effects on Ion Channels
| Local Anesthetic | Channel Subtype | IC50 (µM) | Cell Type | Comments | Reference |
| Lidocaine (B1675312) | Nav1.7 | 450 | Xenopus oocytes | Tonic block. | [8] |
| Lidocaine | Nav1.8 | 104 | Xenopus oocytes | Tonic block. Nav1.8 is more sensitive to lidocaine than Nav1.7. | [8] |
| Lidocaine | Kv (transient) | 2200 | Rat DRG neurons | Inhibition of fast-inactivating transient K+ current. | [7] |
| Lidocaine | Kv (sustained) | 5100 | Rat DRG neurons | Inhibition of non-inactivating sustained K+ current. | [7] |
| Bupivacaine | BKCa | 324 (at +80 mV) | Human umbilical artery smooth muscle cells | Concentration- and voltage-dependent block. | [6] |
| Prilocaine | Various Nav/Kv | Data not readily available | Further research is needed to determine the specific IC50 values for prilocaine on various ion channel subtypes. |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Investigating Prilocaine Effects on Voltage-Gated Sodium Channels
This protocol is designed for recording whole-cell sodium currents from cultured mammalian cells (e.g., HEK293 cells stably expressing a specific Nav channel subtype) or isolated primary neurons.
1.1. Cell Preparation:
-
Culture cells on glass coverslips to an appropriate confluency (50-80%).
-
For primary neurons, follow standard dissociation and plating protocols.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
1.2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.[2]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm with sucrose. The use of Cesium (Cs+) in the internal solution helps to block outward potassium currents, thus isolating the inward sodium currents.[9]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in the external solution. This stock can then be serially diluted to the desired final concentrations for application. Ensure the pH of the final solutions is readjusted to 7.4.
1.3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a selected cell with the patch pipette while applying slight positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
-
Perfuse the recording chamber with the external solution. To apply prilocaine, switch the perfusion to the external solution containing the desired concentration of the drug.
1.4. Voltage-Clamp Protocols:
-
To Measure Tonic Block:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a short depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to establish a stable baseline current.
-
Apply different concentrations of prilocaine and measure the reduction in the peak current amplitude.
-
The IC50 for tonic block can be determined by fitting the concentration-response data to a Hill equation.[4][10]
-
-
To Measure Use-Dependent Block:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 5-20 Hz).[11][12][13]
-
Measure the peak current amplitude for each pulse in the train.
-
In the presence of prilocaine, a progressive decrease in the current amplitude during the pulse train will be observed.
-
The extent of use-dependent block can be quantified by comparing the current amplitude of the first and last pulses in the train.
-
1.5. Data Analysis:
-
Analyze the recorded currents using appropriate software (e.g., pCLAMP, AxoGraph).
-
Measure the peak current amplitude, and channel activation and inactivation kinetics.
-
Construct concentration-response curves and fit them with the Hill equation to determine IC50 values.
-
Analyze the kinetics of use-dependent block by plotting the normalized peak current against the pulse number.
Visualizations
Caption: Signaling pathway of this compound on voltage-gated sodium channels.
References
- 1. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axolbio.com [axolbio.com]
- 3. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
- 4. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano- 2',6'-xylide, a neutral lidocaine homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bupivacaine inhibits large conductance, voltage- and Ca2+- activated K+ channels in human umbilical artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local anesthetic inhibition of voltage-activated potassium currents in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use-dependent block of single sodium channels by lidocaine in guinea pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use-dependent block of single sodium channels by lidocaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Prilocaine Hydrochloride for In Vivo Microdialysis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prilocaine (B1678100) hydrochloride is an amide-type local anesthetic that reversibly blocks nerve impulse generation and propagation by inhibiting voltage-gated sodium ion channels in neuronal membranes.[1][2] In the context of neuroscience research, in vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake, freely moving animals. This methodology allows for the investigation of the pharmacokinetics and pharmacodynamics of centrally acting drugs, including their effects on neurotransmitter systems.[3]
While studies have utilized in vivo microdialysis to assess the percutaneous penetration of prilocaine, its application in monitoring neurochemical changes directly within the central nervous system (CNS) is less documented.[4] However, research on the structurally related local anesthetic, lidocaine (B1675312), has demonstrated that its effects on brain monoamine levels are independent of its local anesthetic properties, suggesting a potential for prilocaine to have distinct neurochemical effects.[5]
These application notes provide a comprehensive overview and detailed protocols for the use of prilocaine hydrochloride in in vivo microdialysis studies, with a focus on investigating its potential effects on neurotransmitter levels in the brain. The provided protocols are based on established in vivo microdialysis procedures and may require optimization for specific experimental conditions.[6][7][8]
Data Presentation
The following tables summarize quantitative data relevant to the use of prilocaine and other local anesthetics in in vivo microdialysis studies. It is important to note that data for prilocaine in brain microdialysis is limited, and the provided values for related compounds should be used as a reference for experimental design.
Table 1: Pharmacokinetic Parameters of Prilocaine in Dermal Microdialysis
| Parameter | Formulation | Value (mean ± SD) | Species |
| Cmax (µg/mL) | 2.5% Prilocaine (EMLA) | 16.54 ± 5.31 | Pig |
| 2.5% Prilocaine (P-L formulation) | 43.69 ± 12.87 | Pig | |
| AUC(0-6h) (µg·h/mL) | 2.5% Prilocaine (EMLA) | 38.01 ± 14.8 | Pig |
| 2.5% Prilocaine (P-L formulation) | 87.02 ± 30.38 | Pig |
Data from a study on percutaneous penetration.[4] These values may not be directly transferable to CNS studies but provide an indication of detectable concentrations.
Table 2: Exemplary Parameters for In Vivo Microdialysis of Local Anesthetics and Related Compounds in the Brain
| Parameter | Compound | Brain Region | Value | Reference |
| In Vivo Recovery (%) | Bupivacaine | Cerebrospinal Fluid | 41.1 - 65.3 (in vitro) | [9] |
| Flow Rate (µL/min) | General | Brain | 0.1 - 5 | [9] |
| General | Brain | 1.8 - 2.2 | [3] | |
| Concentration in Perfusate (Reverse Dialysis) | Dimethocaine | Striatum | 1 mM | [8] |
| Cocaine | Striatum | 0.1 mM | [8] | |
| Procaine | Striatum | 10 mM | [8] | |
| Peak Increase in Dialysate Dopamine | Dimethocaine (1 mM) | Striatum | ~12-fold | [8] |
| Cocaine (0.1 mM) | Striatum | ~12-fold | [8] | |
| Procaine (10 mM) | Striatum | ~6-fold | [8] |
Note: These parameters are for illustrative purposes and should be empirically determined for this compound in the specific brain region of interest.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes. This action prevents the influx of sodium ions, which is necessary for the depolarization of the neuronal membrane and the propagation of action potentials.[1][2]
Caption: Mechanism of action of this compound.
In Vivo Microdialysis Experimental Workflow
The following diagram outlines the key steps involved in a typical in vivo microdialysis experiment to assess the effects of this compound on neurotransmitter levels.
Caption: General workflow for an in vivo microdialysis experiment.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo microdialysis experiments with this compound in rodents. These are generalized protocols and should be adapted and optimized for specific research questions and laboratory conditions.
I. Surgical Procedure: Guide Cannula Implantation
-
Animal Model : Male Sprague-Dawley rats (250-350 g) are commonly used. Animals should be single-housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia : Anesthetize the rodent using isoflurane (B1672236) (1-3% in oxygen) or a ketamine/xylazine mixture.
-
Stereotaxic Surgery :
-
Place the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull over the target brain region (e.g., for striatum: AP +1.0 mm, ML ±2.5 mm from bregma; DV -3.5 mm from dura).
-
Slowly lower a guide cannula to the desired coordinates and secure it with dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide patent.
-
-
Post-operative Care : Administer post-operative analgesics as per institutional guidelines. Allow the animal to recover for at least 5-7 days before the microdialysis experiment.[8]
II. In Vivo Microdialysis Procedure
-
Habituation : On the day of the experiment, handle the animal and allow it to acclimatize to the experimental setup.
-
Probe Insertion : Gently restrain the animal and replace the dummy cannula with a microdialysis probe (e.g., 2-4 mm membrane length).
-
Perfusion :
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The typical composition of aCSF is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 1.0 MgCl₂.[8]
-
-
Equilibration : Allow the system to stabilize for at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection : Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) before drug administration.
-
This compound Administration (Reverse Dialysis) :
-
Prepare solutions of this compound in aCSF at various concentrations. As there is no established concentration for brain microdialysis, a range finding study is recommended (e.g., starting from low µM to mM concentrations, guided by data from related compounds like lidocaine or dimethocaine).
-
Switch the perfusion medium from aCSF to the this compound solution.
-
-
Post-Administration Sample Collection : Continue collecting dialysate fractions for a predetermined period (e.g., 2-3 hours) to monitor the time-course of prilocaine's effect on neurotransmitter levels.
-
Sample Storage : Immediately freeze the collected dialysate samples at -80°C until analysis.[6]
III. Analytical Chemistry: Neurotransmitter Quantification
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) : This is a standard and sensitive method for quantifying monoamines (e.g., dopamine, serotonin) and their metabolites in dialysate samples.
-
Sample Preparation : Samples can often be directly injected into the HPLC system.
-
Chromatographic Separation : Utilize a C18 reverse-phase column to separate the analytes of interest.
-
Detection : An electrochemical detector is used to quantify the separated neurotransmitters.
-
Data Analysis : Neurotransmitter concentrations are calculated by comparing the peak areas in the samples to those of known standards. The results are often expressed as a percentage of the baseline levels.
Conclusion
This compound, through its action as a voltage-gated sodium channel blocker, presents an interesting compound for investigation within the CNS using in vivo microdialysis. While direct studies on its effects on brain neurotransmitter levels are currently lacking, the protocols and data from related local anesthetics provide a solid foundation for designing and conducting such experiments. Researchers are encouraged to perform pilot studies to determine the optimal parameters for this compound administration and to validate its effects in their specific experimental models. The application of this technique holds the potential to elucidate novel neurochemical properties of prilocaine beyond its well-established anesthetic effects.
References
- 1. This compound | C13H21ClN2O | CID 92163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Percutaneous penetration kinetics of lidocaine and prilocaine in two local anesthetic formulations assessed by in vivo microdialysis in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of locally applied cocaine, lidocaine, and various uptake blockers on monoamine transmission in the ventral tegmental area of freely moving rats: a microdialysis study on monoamine interrelationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Quantification of Prilocaine Hydrochloride in Human Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prilocaine (B1678100) hydrochloride is a widely used local anesthetic of the amide type. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety, especially when administered in substantial doses. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable analytical technique for the quantification of prilocaine in biological matrices. This application note provides a detailed protocol for the determination of prilocaine hydrochloride in human plasma using a validated reversed-phase HPLC method. The described method is simple, sensitive, and accurate, making it suitable for routine analysis in a clinical or research laboratory setting.
Principle
This method involves the extraction of prilocaine and an internal standard (IS) from human plasma via liquid-liquid extraction. The extracted analytes are then separated on a C18 reversed-phase HPLC column using an isocratic mobile phase. Detection and quantification are achieved using a UV detector at a specified wavelength. The concentration of prilocaine in the plasma samples is determined by comparing the peak area ratio of prilocaine to the internal standard against a calibration curve prepared with known concentrations of the drug.
Materials and Reagents
-
Standards: this compound reference standard, Lidocaine (B1675312) hydrochloride (Internal Standard)
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and diisopropyl ether; analytical grade sodium hydroxide.
-
Buffers: Ammonium phosphate, orthophosphoric acid.
-
Water: Double distilled or Milli-Q water.
-
Plasma: Drug-free human plasma (can be sourced from a blood bank), preferably with heparin as an anticoagulant.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the instrumental parameters and chromatographic conditions based on established methods.[1]
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | Synergy 4 µm Fusion-RP (250 x 4.6 mm) or equivalent C18 column[1] |
| Mobile Phase | Methanol: 4.35 mmol/L Ammonium Phosphate (pH 7.0) (60:40 v/v)[1] |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detector | UV-Vis Detector |
| Detection Wavelength | 237 nm[1] |
| Internal Standard | Lidocaine |
| Run Time | Approximately 30 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.05 µg/mL to 20 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of lidocaine hydrochloride and dissolve it in 10 mL of methanol.
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a final concentration of 10 µg/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample (or standard/QC sample) into a 10 mL glass tube.
-
Add 50 µL of the internal standard working solution (10 µg/mL Lidocaine).
-
Add 100 µL of 1M Sodium Hydroxide to alkalize the sample.[1]
-
Vortex for 30 seconds.
-
Add 5 mL of diisopropyl ether as the extraction solvent.[1]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.[1]
-
Vortex for 1 minute to dissolve the residue.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Typical Results |
| Linearity Range | 0.08 - 10.0 mg/L[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.002 mg/L[1] |
| Limit of Quantification (LOQ) | 0.01 mg/L |
| Accuracy (Recovery) | 91 - 101%[1] |
| Precision (Inter-assay CV) | 6.2 - 9.9%[1] |
| Retention Time - Prilocaine | ~14 minutes[1] |
| Retention Time - Lidocaine (IS) | ~25 minutes[1] |
Data Analysis
The concentration of prilocaine in the plasma samples is calculated using the peak area ratio of prilocaine to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the corresponding concentration of the calibration standards. The concentration of prilocaine in the unknown samples is then determined from the linear regression equation of the calibration curve.
Visualized Workflows
References
Application Note: Determination of Prilocaine HCl using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated method for the quantitative determination of Prilocaine (B1678100) Hydrochloride (HCl) in both pharmaceutical preparations and human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol utilizes an internal standard methodology for enhanced accuracy and reproducibility. This document provides comprehensive experimental procedures, instrument parameters, and method validation data to support its application in quality control, pharmacokinetic studies, and clinical research.
Introduction
Prilocaine HCl is a widely used local anesthetic of the amino amide type. Accurate and reliable quantification of Prilocaine is crucial for ensuring the quality of pharmaceutical formulations and for pharmacokinetic and toxicological studies. Gas Chromatography-Mass Spectrometry offers high selectivity and sensitivity, making it an ideal technique for the analysis of Prilocaine. This note describes a validated GC-MS method that can be readily implemented in a laboratory setting.
Experimental Protocols
A validated GC-MS method for the determination of Prilocaine HCl has been established, with Lidocaine HCl often serving as a suitable internal standard (IS).[1][2][3][4] The general workflow involves sample preparation followed by GC-MS analysis.
Materials and Reagents
-
Prilocaine HCl reference standard
-
Lidocaine HCl (Internal Standard)
-
Methanol (B129727) (HPLC or GC grade)
-
Chloroform (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium carbonate buffer (0.8 M, pH 9.3)
-
Human plasma (for bioanalytical method validation)
-
Pharmaceutical preparations of Prilocaine HCl
Instrumentation
-
Gas Chromatograph: Agilent HP 5890 or equivalent
-
Mass Spectrometer: Agilent HP 5971 MS detector or equivalent
-
GC Column: HP-5MS capillary column (or equivalent 5% phenyl-methylpolysiloxane)[3][4]
Sample Preparation
1. Pharmaceutical Preparations (e.g., Injections)
-
Accurately weigh and transfer a portion of the pharmaceutical preparation equivalent to a known concentration of Prilocaine HCl into a volumetric flask.
-
Dissolve and dilute to the mark with methanol to achieve a stock solution (e.g., 100 µg/mL).[5]
-
Prepare working standard solutions and quality control (QC) samples by further diluting the stock solution with methanol to fall within the calibration range (e.g., 40-1000 ng/mL).[3][4][5]
-
Spike the internal standard (Lidocaine HCl) into each standard and sample to a final concentration of 100 ng/mL.[5]
2. Human Plasma Samples
-
To 1 mL of human plasma, add the Prilocaine HCl standard and the internal standard (Lidocaine HCl).
-
Alkalize the sample by adding a carbonate buffer (e.g., 0.8 mol/L, pH 9.3).[6]
-
Perform a liquid-liquid extraction (LLE) using a mixture of chloroform, acetonitrile, and ethyl acetate (4:3:2 v/v/v).[6]
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) prior to GC-MS injection.
GC-MS Parameters
-
Injection Port Temperature: 280 °C[6]
-
Injection Volume: 1 µL[6]
-
Carrier Gas: Helium
-
Oven Temperature Program: Initial temperature of 70 °C, followed by a gradient to 300 °C.[6]
-
MS Interface Temperature: 280 °C[6]
-
Ionization Mode: Electron Ionization (EI)[5]
-
Detection Mode: Selected Ion Monitoring (SIM)[5]
-
Ions to Monitor:
Experimental Workflow
Caption: Workflow for Prilocaine HCl analysis by GC-MS.
Method Validation
The analytical method was validated according to international guidelines to ensure its suitability for the intended purpose. The key validation parameters assessed were linearity, sensitivity (LOD and LOQ), precision, accuracy, and recovery.
Validation Parameters Relationship
Caption: Logical relationship of method validation parameters.
Quantitative Data Summary
The performance of the GC-MS method for Prilocaine HCl determination is summarized in the tables below, based on data from published studies.
Table 1: Method Validation for Prilocaine HCl in Pharmaceutical Preparations
| Parameter | Result | Reference |
| Linearity Range | 40 - 1000 ng/mL | [3][4] |
| Correlation Coefficient (R) | 0.999 | [3][4] |
| Limit of Detection (LOD) | 15 ng/mL | [3][4] |
| Limit of Quantitation (LOQ) | 31 ng/mL | [3][4] |
| Within-day Precision (RSD%) | ≤ 3.4% | [3][4] |
| Between-day Precision (RSD%) | ≤ 3.4% | [3][4] |
| Within-day Accuracy (RE%) | ≤ 3.5% | [3][4] |
| Between-day Accuracy (RE%) | ≤ 3.5% | [3][4] |
Table 2: Method Validation for Prilocaine HCl in Human Plasma
| Parameter | Result | Reference |
| Linearity Range | 20 - 250 ng/mL | [1][2] |
| Correlation Coefficient (R) | Not explicitly stated, but linearity was confirmed | [1][2] |
| Limit of Detection (LOD) | 10 ng/mL | [1][2] |
| Limit of Quantitation (LOQ) | 20 ng/mL | [1][2] |
| Within-day Precision (RSD%) | < 6.0% | [1][2] |
| Between-day Precision (RSD%) | < 6.0% | [1][2] |
| Accuracy (Relative Error %) | < 9.0% | [1][2] |
| Analytical Recovery (Prilocaine) | 94.79% | [1][2] |
| Analytical Recovery (IS) | 96.8% | [1][2] |
Conclusion
The described GC-MS method is sensitive, specific, accurate, and precise for the determination of Prilocaine HCl in both pharmaceutical preparations and human plasma.[1][3] The use of an internal standard ensures the reliability of the results. The detailed protocols and validation data provided in this application note demonstrate that the method is well-suited for routine quality control testing and for demanding applications such as pharmacokinetic studies.
References
- 1. Development and validation of gas chromatography-mass spectroscopy method for determination of prilocaine HCl in human plasma using internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Non-Invasive O-Toluidine Monitoring during Regional Anaesthesia with Prilocaine and Detection of Accidental Intravenous Injection in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prilocaine Hydrochloride in Intravenous Regional Anesthesia (IVRA)
Introduction
Intravenous Regional Anesthesia (IVRA), commonly known as a Bier's Block, is a technique used to provide anesthesia to a limb for short surgical procedures.[1][2] It involves the intravenous injection of a local anesthetic into an exsanguinated limb while circulation is isolated by a tourniquet.[2] Prilocaine (B1678100) hydrochloride is widely regarded as the local anesthetic of choice for IVRA, particularly in Europe, due to its high therapeutic index and favorable safety profile compared to other agents.[3][4][5] Its intermediate duration of action and low risk of systemic toxicity make it highly suitable for procedures on distal extremities, such as the hand, forearm, or foot, that are expected to last less than 90 minutes.[2][3][6] These notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the application of prilocaine hydrochloride in IVRA.
Mechanism of Action
Prilocaine is an amino amide local anesthetic.[7] Its primary mechanism involves blocking the transmission of nerve impulses by inhibiting voltage-gated sodium channels on the neuronal cell membrane.[8][9] By binding to these channels, prilocaine stabilizes the nerve membrane and prevents the influx of sodium ions required for the initiation and propagation of an action potential.[9][10] This blockade results in a transient and reversible loss of sensation in the area distal to the tourniquet.[8]
Caption: Mechanism of prilocaine action on a neuron.
Application Notes
Indications
IVRA with prilocaine is suitable for surgical procedures on extremities (below the elbow or knee) lasting 40 to 60 minutes, with a maximum tourniquet time of 90 minutes.[2][3] Common applications include:
-
Reduction of fractures and dislocations[1]
-
Carpal tunnel surgery or tendon repair[1]
-
Removal of foreign bodies[1]
-
Minor foot surgery[11]
Dosage and Preparation
-
Concentration: A 0.5% plain solution of this compound is recommended.[3][4] Solutions containing adrenaline (epinephrine) should not be used for IVRA.[3]
-
Dosage for Upper Limb: A total volume of 40 mL of 0.5% prilocaine is typically used for adults.[1][3]
-
Dosage for Lower Limb: A larger volume of approximately 60 mL of 0.5% prilocaine is required.[3][4]
-
Maximum Dose: The recommended maximum dose is between 3 and 6 mg/kg.[2][4] For a 70 kg adult, the maximum dose is 400 mg, which is equivalent to 80 mL of a 0.5% solution.[3]
Safety and Toxicology
Prilocaine is considered the safest local anesthetic for IVRA, with surveys of tens of thousands of procedures showing no resultant convulsions, arrhythmias, or fatalities.[12][13]
-
Systemic Toxicity: The primary risk is the rapid systemic release of the anesthetic due to accidental or premature tourniquet deflation.[3] Clinical signs of toxicity include tingling lips, tinnitus, drowsiness, bradycardia, and hypotension.[4] Close patient monitoring after cuff deflation is critical.[3]
-
Methemoglobinemia: A known metabolite of prilocaine, orthotoluidine, can cause the oxidation of hemoglobin to methemoglobin.[6] This is rarely clinically significant with doses used in IVRA but can occur with doses exceeding 8 mg/kg.[6] In one study, the maximum methemoglobin level observed was a clinically insignificant 3.8% of total hemoglobin.[11] The condition is reversible with the administration of methylene (B1212753) blue (2 mg/kg).[6]
Experimental Protocols
Protocol 1: Standard Intravenous Regional Anesthesia (Bier's Block) Procedure
This protocol describes the standard method for administering IVRA with prilocaine for a surgical procedure on the upper limb.
1. Patient Preparation and Monitoring:
-
Obtain informed consent. The patient should be starved prior to the procedure.[4]
-
Establish intravenous access in the contralateral (non-operative) arm for emergency drug administration if needed.[3]
-
Attach standard monitors, including ECG, blood pressure cuff, and pulse oximeter. Monitor vital signs throughout the procedure and for at least 20 minutes post-tourniquet deflation.[3][4]
-
Ensure full resuscitation equipment, including lipid emulsion, is immediately available.[1][4]
2. IVRA Administration:
-
Insert a small-gauge (e.g., 22G) intravenous cannula as distally as possible in the operative limb (e.g., dorsum of the hand).[4]
-
Place a padded, pneumatic double-cuff tourniquet on the upper part of the operative arm.[2]
-
Exsanguinate the limb by elevating it for 2-3 minutes and/or wrapping it tightly with an Esmarch bandage from distal to proximal.[1][11]
-
While the limb is exsanguinated, inflate the proximal tourniquet cuff to 50-100 mmHg above the patient's systolic blood pressure (typically 250 mmHg).[2][3]
-
Confirm the absence of a distal pulse (e.g., radial pulse) to ensure arterial occlusion.[2]
-
Slowly inject the prepared dose of 0.5% prilocaine (e.g., 40 mL for an arm) over 90-120 seconds into the distal cannula.[4]
-
Remove the cannula from the operative limb and apply pressure to the site.[2]
3. Anesthesia and Surgery:
-
Anesthesia is typically established within 15 minutes.[4]
-
If tourniquet pain develops (usually after 40-60 minutes), inflate the distal cuff (which is now over an anesthetized area) and then deflate the proximal cuff.[1]
-
The tourniquet must remain inflated for a minimum of 20-25 minutes to allow for tissue binding of the prilocaine, reducing the risk of a systemic bolus upon deflation.[2][4]
4. Tourniquet Deflation and Post-Procedure:
-
After the procedure is complete and the minimum inflation time has passed, the tourniquet can be deflated.
-
If the procedure is shorter than 30 minutes, a cyclical deflation/reinflation technique (e.g., deflation for ten seconds, reinflation for a minute, repeated 2-3 times) is recommended to minimize peak systemic anesthetic concentrations.[4]
-
Closely monitor the patient for signs of systemic toxicity for at least 20 minutes after final deflation.[4]
-
Sensation and motor function will return rapidly.[14] Institute alternative postoperative pain relief before the block fully resolves.[4]
Caption: Experimental workflow for IVRA (Bier's Block).
Protocol 2: Assessment of Anesthetic Efficacy
To quantify the effects of prilocaine during an experimental IVRA protocol, the following assessments can be performed.
-
Sensory Block Assessment:
-
Method: Test for loss of sensation to a pinprick.[14]
-
Procedure: Before anesthetic injection, establish a baseline sensation score. After injection, test sensation in the distribution of major nerves (e.g., ulnar, median, radial) every 2-3 minutes until complete anesthesia is achieved. Record the time to onset of complete sensory block. After tourniquet deflation, repeat the test every minute to determine the time to full recovery of sensation.[14][15]
-
-
Motor Block Assessment:
-
Method: Measure grip strength using a hand dynamometer or a sphygmomanometer cuff rolled and inflated to 20 mmHg.[14]
-
Procedure: Establish a baseline maximum voluntary squeeze pressure before the block. After injection, have the subject squeeze the device maximally every 2-3 minutes. The time to the inability to generate pressure is recorded as the onset of motor block. After tourniquet deflation, repeat the measurement every minute to determine the time to full recovery of motor function.[14][15]
-
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and research studies on prilocaine for IVRA.
Table 1: Pharmacodynamic and Pharmacokinetic Profile of Prilocaine in IVRA
| Parameter | Value | Study Population / Conditions | Source |
|---|---|---|---|
| Onset of Motor Block | 12.3 minutes | 10 healthy volunteers; 40 mL of 0.5% prilocaine | [14] |
| Onset of Sensory Block | 5.9 (± 1.6) minutes | 30 patients; 0.5% prilocaine for hand surgery | [16] |
| Recovery of Sensation | 7.6 minutes | 10 healthy volunteers; 40 mL of 0.5% prilocaine | [14] |
| Recovery of Motor Function | 8.4 minutes | 10 healthy volunteers; 40 mL of 0.5% prilocaine | [14] |
| Peak Plasma Concentration | 0.56 - 0.96 µg/mL | 12 patients; 200 mg prilocaine for foot surgery | [11] |
| Time to Peak Plasma Conc. | 10 - 20 minutes (post-deflation) | 15 patients; 200-300 mg prilocaine |[11] |
Table 2: Comparative Efficacy of Prilocaine vs. Other Local Anesthetics in IVRA
| Parameter | Prilocaine (0.5%) | Comparator (0.5%) | P-value | Source |
|---|---|---|---|---|
| Onset of Motor Block | 12.3 min | Chloroprocaine: 11.3 min | Not significant | [14] |
| Recovery of Sensation | 7.6 min | Chloroprocaine: 10.0 min | Not significant | [14] |
| Recovery of Motor Function | 8.4 min | Chloroprocaine: 12.0 min | p < 0.01 | [14] |
| Onset of Sensory Block | 5.9 (± 1.6) min | Lidocaine: 5.5 (± 1.6) min | p = 0.319 | [16] |
| Recovery of Sensory Block | 5.4 (± 0.8) min | Lidocaine: 7.4 (± 1.4) min | p = 0.003 |[16] |
Table 3: Safety and Adverse Effect Profile of Prilocaine in IVRA
| Adverse Event | Incidence / Observation | Study Details | Source |
|---|---|---|---|
| Serious Complications | 0 cases (convulsion, arrhythmia, fatality) | Survey of ~45,000 Bier's blocks in the U.K. | [12] |
| Mild CNS Side Effects | Occurred in a minority of patients; short-lived | 10 healthy volunteers | [14] |
| Venous Irritation | Not observed with prilocaine | Compared to 6/10 patients with chloroprocaine | [14] |
| Methemoglobin Levels | Maximum of 3.8% of total hemoglobin | 17 orthopedic outpatients receiving 200-300 mg prilocaine | [11] |
| Plasma Levels vs. Toxic Limit | Plasma levels were ~3x lower than bupivacaine (B1668057) relative to toxic limits | 20 patients receiving 4 mg/kg prilocaine |[17] |
References
- 1. Bier's Block [emed.ie]
- 2. litfl.com [litfl.com]
- 3. resources.wfsahq.org [resources.wfsahq.org]
- 4. esrahellas.gr [esrahellas.gr]
- 5. Intravenous Regional Anesthesia: A New Look at an Old Technique [asra.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. [Intravenous regional anesthesia of the foot using prilocaine. Clinical aspects, pharmacokinetic and pharmacodynamic studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emj.bmj.com [emj.bmj.com]
- 13. Prilocaine for Bier's block: how safe is safe? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intravenous regional anaesthesia with 0.5% prilocaine or 0.5% chloroprocaine. A double-blind comparison in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intravenous regional anesthesia using prilocaine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [Toxicity of prilocaine and bupivacaine in intravenous regional anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liposome-Loaded Prilocaine in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and application of liposome-loaded prilocaine (B1678100) for targeted drug delivery. The protocols detailed below are based on established methodologies to guide researchers in their own investigations.
Introduction
Prilocaine is a widely used local anesthetic of the amino amide type.[1] Its encapsulation within liposomes presents a promising strategy to prolong its anesthetic effect, facilitate controlled release, and potentially reduce systemic toxicity.[1][2][3][4] This drug delivery system can serve as an alternative to formulations containing vasoconstrictors, which may be contraindicated in certain patient populations.[1][2][3][4] Liposomes, being biocompatible and biodegradable vesicles, can enhance the therapeutic index of prilocaine by targeting its delivery to the desired site of action.[5][6]
Key Applications
-
Prolonged Local Anesthesia: Liposomal encapsulation significantly extends the duration of the anesthetic effect compared to plain prilocaine solutions.[2][3][4]
-
Vasoconstrictor-Free Formulations: Offers a safer alternative for patients with contraindications to vasoconstrictors, such as those with cardiovascular diseases, hyperthyroidism, or sulfite (B76179) sensitivities.[2]
-
Targeted Drug Delivery: While not extensively explored for prilocaine, liposomes can be functionalized with targeting ligands to direct the anesthetic to specific tissues or cells, minimizing off-target effects.[7]
-
Reduced Systemic Toxicity: By localizing the drug at the injection site and controlling its release, liposomal formulations can decrease the peak plasma concentration of prilocaine, thereby reducing the risk of systemic side effects.
Data Presentation
Table 1: Physicochemical Characteristics of Prilocaine-Loaded Liposomes
| Parameter | Value | Reference |
| Composition | Egg phosphatidylcholine:cholesterol:α-tocopherol (4:3:0.07 molar ratio) | [2][3][8] |
| Vesicle Size (before prilocaine) | 381.97 ± 30.19 nm | [1] |
| Vesicle Size (after prilocaine) | ~400 nm (no significant change) | [1][2][3] |
| Encapsulation Efficiency | 12.10 ± 1.11% | [1] |
| Membrane/Water Partition Coefficient (P) | 57 ± 6 | [1][9] |
| Total Lipid Concentration | 5 mM | [1][2] |
Table 2: In Vivo Anesthetic Efficacy of Liposomal Prilocaine in a Rat Infraorbital Nerve Blockade Model
| Formulation | Onset of Anesthesia | Duration of Anesthesia | Comparison to Plain Prilocaine | Reference |
| Liposomal Prilocaine | Not specified | Prolonged up to 95 min | Significantly longer (p<0.001) | [2][3] |
| Plain Prilocaine | Not specified | Up to 65 min | - | [2] |
| Prilocaine with Felypressin | Not specified | Prolonged up to 95 min | No statistical difference | [2][3] |
Table 3: Stability of Liposomal Prilocaine Formulation
| Storage Time | Sterilized Vesicle Size (nm) | Non-Sterilized Vesicle Size (nm) | Chemical Stability (MDA concentration) | Reference |
| Immediately after preparation | 363.3 ± 57 | 354.01 ± 61 | No significant difference | [10] |
| 30 days | No significant change | No significant change | Stable | [8][10][11] |
| 60 days | Increased (4.5-fold) | Increased (2.4-fold) | Increased lipid oxidation | [11] |
Experimental Protocols
Protocol 1: Preparation of Prilocaine-Loaded Liposomes
This protocol is based on the thin-film hydration and extrusion method.[1][2]
Materials:
-
Egg phosphatidylcholine (EPC)
-
Cholesterol (Ch)
-
α-tocopherol (α-TC)
-
Prilocaine hydrochloride
-
HEPES buffer (20 mM, pH 7.4)
-
Nitrogen gas
-
Vacuum pump
-
Rotary evaporator
-
Vortex mixer
-
Extruder with polycarbonate membranes (400 nm pore size)
Procedure:
-
Dissolve EPC, Ch, and α-TC in a 4:3:0.07 molar ratio in chloroform in a round-bottom flask.
-
Create a thin lipid film on the wall of the flask by removing the organic solvent using a rotary evaporator under a stream of nitrogen gas.
-
Further dry the lipid film under vacuum for at least two hours to remove any residual solvent.[2]
-
Hydrate the dry lipid film with 20 mM HEPES buffer (pH 7.4) by vortexing the mixture to form multilamellar vesicles (MLVs).[1][2]
-
Prepare unilamellar liposomes (LUVs) by extruding the MLV suspension 12 times through a 400 nm polycarbonate membrane at 25°C.[1][2] The total lipid concentration should be 5 mM.[1][2]
-
Prepare a stock solution of 3% this compound in 0.9% saline.
-
Add the prilocaine solution to the LUV suspension to achieve the desired final prilocaine concentration.[1]
Protocol 2: Characterization of Liposomes
A. Vesicle Size Analysis:
-
Dilute the liposome suspension with HEPES buffer.
-
Measure the vesicle size and size distribution using dynamic light scattering (DLS).[2][3]
B. Encapsulation Efficiency:
-
Separate the unencapsulated prilocaine from the liposomes using a suitable method like dialysis or ultracentrifugation.
-
Quantify the amount of prilocaine in the liposomal fraction and the supernatant using a validated analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Protocol 3: In Vitro Drug Release Study
This protocol utilizes a dialysis membrane method to assess the release of prilocaine from the liposomes.[1]
Materials:
-
Liposome-loaded prilocaine formulation
-
Dialysis tubing (e.g., Spectra/Por, 12,000–14,000 Da MWCO)
-
HEPES buffer (pH 7.4)
-
Shaking water bath or magnetic stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Place a known volume of the liposomal prilocaine formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of HEPES buffer (the release medium) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of prilocaine in the withdrawn samples using UV-Vis spectrophotometry at 224 nm.[1]
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: In Vivo Anesthetic Efficacy Assessment (Rat Infraorbital Nerve Blockade)
This protocol is a model to evaluate the duration and intensity of the anesthetic effect.[2][3][9]
Materials:
-
Male Wistar rats (250-350g)
-
Liposomal prilocaine formulation
-
Control formulations (e.g., plain prilocaine, saline)
-
Anesthetic for induction (e.g., Thiopental)
-
Fine needle for stimulation
Procedure:
-
Anesthetize the rats for the injection procedure.
-
Inject the test formulation into the region of the infraorbital nerve foramen.
-
At regular intervals after injection, assess the motor response to a standardized stimulus (e.g., 10 consecutive stimuli with a fine needle to the upper lip on the injected side).
-
The absence of a motor response is considered as a positive anesthetic effect.
-
Record the time to onset of anesthesia and the duration of the nerve blockade.
-
Compare the results between the different formulation groups.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an ethics committee for animal research.[2]
Protocol 5: Stability and Toxicity Assessment
A. Physical and Chemical Stability:
-
Store the liposomal formulation at specified conditions (e.g., 4°C).
-
At various time points (e.g., 0, 30, 60 days), evaluate the vesicle size by DLS and assess for any signs of aggregation or precipitation.[8][10][11]
-
Determine chemical stability by measuring lipid peroxidation using a thiobarbituric acid reactive substances (TBARS) assay, which quantifies malondialdehyde (MDA) concentration.[8][10][12]
-
The chemical stability of prilocaine can be monitored by 1H-nuclear magnetic resonance.[8][12]
B. Local Toxicity:
-
Paw Edema Test: Inject the formulation into the rat hind paw and measure the paw volume at different time points to assess for inflammation.[8][10][12]
-
Histological Analysis: After injection into a relevant tissue (e.g., oral mucosa), collect tissue samples at different time points, process for histology, and examine for signs of inflammation or tissue damage.[8][10][12]
Signaling Pathways
The primary mechanism of action for local anesthetics like prilocaine is the blockade of voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing nerve impulse transmission, a local anesthetic effect is achieved. This is a direct biophysical interaction rather than a complex intracellular signaling cascade.
References
- 1. sites.ualberta.ca [sites.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. Liposomal prilocaine: preparation, characterization, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomal prilocaine: preparation, characterization, and in vivo evaluation. [sites.ualberta.ca]
- 5. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Ligand for Cell- and Tissue-Specific Delivery of Liposomes | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 8. Stability and local toxicity evaluation of a liposomal prilocaine formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposomal formulations of prilocaine, lidocaine and mepivacaine prolong analgesic duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Prilocaine Hydrochloride for Spinal Anesthesia in Outpatient Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prilocaine (B1678100) hydrochloride is an amide local anesthetic with a rapid onset and intermediate duration of action, making it a well-suited agent for spinal anesthesia in outpatient surgery.[1][2][3] Its favorable safety profile, particularly a lower incidence of transient neurological symptoms (TNS) compared to lidocaine, has led to its increased use.[2][4][5] This document provides detailed application notes, protocols, and quantitative data on the use of prilocaine hydrochloride for spinal anesthesia in the ambulatory setting.
Clinical Pharmacology and Pharmacokinetics
Prilocaine exerts its anesthetic effect by blocking sodium channels in the neuronal membrane, thereby inhibiting the initiation and conduction of nerve impulses.[6] The hyperbaric formulation of prilocaine, which has a higher density than cerebrospinal fluid, allows for a more predictable and controlled spread of the anesthetic.[2][3] This results in a faster onset of both sensory and motor blockade compared to plain solutions.[2][5][7] Prilocaine is primarily metabolized in the liver, and one of its metabolites, ortho-toluidine, can lead to methemoglobinemia, although this is rare at the low doses used for spinal anesthesia.[1][8]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on the use of hyperbaric prilocaine for spinal anesthesia in outpatient procedures.
Table 1: Dosage and Block Characteristics for Perianal Surgery [9][10][11]
| Dosage (mg) | Sensory Block Expansion (Dermatomes) | Motor Block Incidence (Bromage Score 1-3) | Time to Discharge (min) |
| 10 | 3 (1-6) | 3/116 patients | 199 ± 39 |
| 20 | 4 (2-6) | 8/116 patients | 219 ± 47 |
| 30 | 5 (3-7) | 18/116 patients | 229 ± 32 |
Table 2: Recovery Times for Lower Limb and Lower Abdominal Procedures [2][12][13]
| Dosage (mg) | Time to Motor Block Regression (min) | Time to Ambulation (min) | Time to Home Readiness (min) |
| 40-60 | 93.88 ± (not specified) | 144.91 ± (not specified) | ~240 |
Table 3: Incidence of Side Effects in a Large Retrospective Study (n=3291, 40 mg dose) [12][14][15]
| Side Effect | Incidence (%) | Number of Patients |
| Urinary Retention | 1.09 | 36 |
| Lipotimia (Fainting) | 0.75 | 25 |
| Postoperative Nausea | 0.33 | 11 |
| Arrhythmic Events | 0.18 | 6 |
| Transient Neurological Symptoms | 0.03 | 1 |
Experimental Protocols
Protocol 1: Dose-Finding Study for Perianal Outpatient Surgery
-
Objective: To determine the optimal dosage of hyperbaric prilocaine for spinal anesthesia in patients undergoing perianal outpatient surgery.
-
Patient Population: ASA physical status I-III patients, aged 18-80 years, scheduled for perianal surgery.[9][11]
-
Randomization: Patients are randomly assigned to receive 10 mg, 20 mg, or 30 mg of hyperbaric prilocaine 20 mg/mL.[9][11]
-
Anesthesia Procedure:
-
Spinal anesthesia is administered in the sitting position.
-
A 27-gauge needle is inserted at the L3/4 or L4/5 interspace.
-
The assigned dose of prilocaine is injected.
-
-
Assessments:
-
Sensory block is assessed by pinprick test.
-
Motor block is assessed using the Bromage scale.
-
Time to walk, void, and eligibility for discharge are recorded.
-
Postoperative pain and analgesic requirements are monitored.
-
Protocol 2: Comparative Study of Prilocaine and Bupivacaine (B1668057) for Cystoscopy
-
Objective: To compare the recovery time after spinal anesthesia with hyperbaric prilocaine versus hyperbaric bupivacaine in patients undergoing cystoscopy.[13]
-
Patient Population: Patients scheduled for cystoscopy under spinal anesthesia.
-
Randomization: Patients are randomly assigned to receive either 50 mg of 2% hyperbaric prilocaine or 12.5 mg of 0.5% hyperbaric bupivacaine.[13]
-
Anesthesia Procedure:
-
Spinal anesthesia is administered.
-
The specific technique for administration is standardized.
-
-
Assessments:
-
Time to achieve maximum sensory block.
-
Time to be able to lift the leg 45 degrees.
-
Time to walk.
-
Time for two-segment regression of sensory block.
-
Visualizations
Caption: Workflow for Prilocaine Spinal Anesthesia in Outpatient Surgery.
Caption: Prilocaine's Mechanism of Action on Voltage-Gated Sodium Channels.
References
- 1. Spinal anaesthesia for ambulatory surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 2% hyperbaric solution for intrathecal injection: a clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prilocaine spinal anesthesia for ambulatory surgery: A review of the available studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound 2% hyperbaric solution for intrathecal injection: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of epidural and spinal anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. Dosage finding for low-dose spinal anaesthesia using hyperbaric prilocaine in patients undergoing perianal outpatient surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enddarm-zentrum.de [enddarm-zentrum.de]
- 12. Safety and effectiveness of prilocaine for spinal anesthesia in day surgery setting: a retrospective study on a sample of 3291 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apicareonline.com [apicareonline.com]
- 14. Safety and effectiveness of prilocaine for spinal anesthesia in day surgery setting: a retrospective study on a sample of 3291 patients | springermedizin.de [springermedizin.de]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Infiltration Anesthesia Techniques with Prilocaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Prilocaine (B1678100) Hydrochloride and its application in infiltration anesthesia. Detailed protocols for preclinical evaluation are included to facilitate research and development.
Introduction
Prilocaine hydrochloride is an intermediate-acting local anesthetic of the amide class, widely used for inducing local anesthesia in dental and minor surgical procedures.[1][2] Its pharmacological action is achieved through the reversible blockade of nerve impulse generation and conduction.[3] Prilocaine is often favored for its efficacy and lower systemic toxicity compared to some other local anesthetics.[4] This document outlines its mechanism of action, pharmacokinetic profile, and detailed protocols for its evaluation in a research setting.
Mechanism of Action
This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal membrane.[3][5][6] By binding to these channels, prilocaine inhibits the influx of sodium ions, which is essential for the initiation and propagation of action potentials in nerve fibers.[4][6] This inhibition prevents the nerve from depolarizing, thereby blocking the transmission of pain signals to the central nervous system and resulting in a localized loss of sensation.[4]
Signaling Pathway
The following diagram illustrates the molecular mechanism of this compound in blocking nerve conduction.
Pharmacokinetic and Pharmacodynamic Properties
The clinical efficacy of this compound is determined by its onset of action, duration of anesthesia, and metabolism.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in infiltration anesthesia.
| Parameter | Value | Reference |
| Onset of Action | ||
| Maxillary Infiltration | < 2 minutes | [5] |
| Inferior Alveolar Nerve Block | < 3 minutes | [5] |
| Duration of Anesthesia | ||
| Pulpal Anesthesia (Maxillary Infiltration) | ~10 minutes | [5] |
| Soft Tissue Anesthesia (Maxillary Infiltration) | ~2 hours | [5] |
| Soft Tissue Anesthesia (Inferior Alveolar Block) | ~2.5 hours | [5] |
| Dosage (4% Solution) | ||
| Adults (Routine Procedures) | 1-2 mL (40-80 mg) | [5] |
| Children (<10 years) | Rarely more than 0.5 cartridge (20 mg) for a single tooth | [5] |
| Maximum Recommended Dose (<70 kg) | 8 mg/kg | [5] |
| Maximum Recommended Dose (≥70 kg) | 600 mg | [7] |
| Metabolism | ||
| Primary Sites | Liver and Kidneys | [5] |
| Metabolites | Ortho-toluidine, N-propylalanine | [5] |
| Formulation | Onset of Anesthesia (Mean ± SD) | Duration of Pulpal Anesthesia (Mean ± SD) | Reference |
| 3% Prilocaine with Felypressin (0.03 IU/mL) | 3.91 ± 3.27 min | - | [1] |
| 2% Lidocaine with Epinephrine (1:100,000) | 4.70 ± 3.68 min | - | [1] |
Experimental Protocols
The following protocols are designed for the preclinical evaluation of this compound in research settings.
In Vitro Evaluation: Patch Clamp Electrophysiology for Sodium Channel Blockade
This protocol details a method to assess the inhibitory effect of this compound on voltage-gated sodium channels in a neuronal cell line.
References
- 1. Is prilocaine safe and potent enough for use in the oral surgery of medically compromised patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Molecular Modeling of Local Anesthetic Drug Binding by Voltage-Gated Sodium Channels | Semantic Scholar [semanticscholar.org]
- 5. Effect of local anesthetic on neuronal cytoplasmic calcium and plasma membrane lysis (necrosis) in a cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prilocaine Infiltration as Postoperative Analgesia for Children Having Dental Extractions Under General Anesthesia | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Optimizing Prilocaine Hydrochloride Synthesis in Continuous Flow Systems: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Prilocaine hydrochloride in continuous flow systems. The information is designed to address specific experimental challenges and facilitate a deeper understanding of the process.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of synthesizing this compound in a continuous flow system compared to a traditional batch process?
A1: Continuous flow synthesis of this compound offers several key advantages over batch processing. These include significantly reduced reaction times, improved yields, and enhanced safety, particularly when handling hazardous reagents and exothermic reactions.[1][2] For instance, the overall synthesis time can be dramatically reduced from hours to mere minutes.[1][2] Flow chemistry allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and reproducibility.[1][3] The ability to "telescope" multiple reaction steps without isolating intermediates further boosts efficiency and productivity.[1]
Q2: What is a realistic overall yield for this compound synthesis in a continuous flow system?
A2: A high-performance liquid chromatography (HPLC) overall yield of 74% for Prilocaine synthesis has been reported in a continuous flow system, with a total residence time of just 13.6 minutes.[1][2][4][5] This is a significant improvement over the 30% overall yield typically achieved in batch processes.[1]
Q3: What are the key reaction steps in the continuous flow synthesis of this compound?
A3: The synthesis typically starts from toluene (B28343) and involves the following key steps:
-
Nitration of Toluene: Toluene is nitrated to form a mixture of nitrotoluene isomers.[1]
-
Nitro-Reduction: The nitro group of ortho-nitrotoluene is reduced to form ortho-toluidine.[1]
-
Amide Formation: Ortho-toluidine is acylated with 2-chloropropionyl chloride to form 2-chloro-N-(o-tolyl)propanamide.[1]
-
Nucleophilic Substitution: The chloro-amide intermediate undergoes nucleophilic substitution with propylamine (B44156) to yield Prilocaine.[1]
-
Salt Formation: Prilocaine is converted to its hydrochloride salt.[1]
Q4: Can solvent-free conditions be used in the continuous flow synthesis of this compound?
A4: Yes, continuous flow systems can facilitate reactions under novel process windows, including solvent-free conditions, which are often difficult to achieve in batch setups.[1] For instance, the reaction of chlorodiphenylmethane (B1668796) and dimethylethanolamine has been successfully performed neat (without solvent) in a flow reactor.[6]
Troubleshooting Guide
Issue 1: Low Yield in the Nitration Step
-
Question: My continuous flow nitration of toluene is showing low selectivity for the desired ortho-nitrotoluene isomer, resulting in a low overall yield. How can I improve this?
-
Answer:
-
Optimize Mixing: The selectivity of toluene nitration is highly dependent on efficient mixing.[1] Ensure your microreactor provides excellent mixing to favor the formation of the ortho-isomer. In flow systems, selectivity can be increased from 59% in batch to 79%.[1][2][4]
-
Control Residence Time: Carefully control the residence time in the reactor. A shorter residence time can sometimes prevent the formation of unwanted byproducts. A residence time of 2 minutes at room temperature has been shown to be effective.[1]
-
Reagent Concentration: Use a 50:50 (% v/v) mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for the nitration.[1]
-
Issue 2: Reactor Blockage During Amide Formation
-
Question: I am experiencing reactor blockage during the synthesis of 2-chloro-N-(o-tolyl)propanamide. What is the likely cause and how can I prevent it?
-
Answer:
-
Cause: The formation of insoluble salt byproducts is a common cause of reactor fouling and blockage in flow systems.[7][8] In this specific step, the use of triethylamine (B128534) to quench the HCl byproduct leads to the precipitation of triethylammonium (B8662869) chloride.[1]
-
Solution: Replace triethylamine with a base that forms a more soluble salt in the reaction solvent. Diisopropylethylamine (DIPEA) is a suitable alternative as it produces a more soluble HCl salt in THF, thus preventing blockages.[1]
-
Issue 3: Slow Reaction Time in the Final Amination Step
-
Question: The final nucleophilic substitution reaction with propylamine is very slow, significantly increasing the total synthesis time. How can I accelerate this step?
-
Answer:
-
Utilize Superheating: Continuous flow reactors allow for superheating the reaction mixture above the solvent's boiling point safely.[1] This can dramatically increase the reaction rate.
-
Optimized Conditions: By superheating at 150 °C in the flow system, the reaction time for the toluidine alkylation step can be reduced from 48 hours in a batch process to just 4.4 minutes, achieving a 98% yield.[1][2]
-
Issue 4: Impurities in the Final Product
-
Question: My final this compound product shows significant impurities after analysis. What are the potential sources and how can I improve purity?
-
Answer:
-
Incomplete Reactions: Ensure each reaction step goes to completion by optimizing residence time, temperature, and stoichiometry. In-line monitoring techniques can be beneficial.
-
Side Reactions: Byproducts from side reactions are a common source of impurities. The enhanced control over reaction parameters in a flow system helps to minimize these. For example, controlling the temperature in the exothermic acylation step is crucial.[1]
-
Purification: While continuous flow can reduce the need for intermediate purification, a final purification step like crystallization is often necessary to achieve high-purity API.[6] The hydrochloride salt of Prilocaine has been obtained with a 76% yield after offline purification using in situ-generated HCl.[1]
-
Data Presentation
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Prilocaine
| Parameter | Batch Process | Continuous Flow Process |
| Overall Yield | 30%[1] | 74% (HPLC)[1][2] |
| Total Residence/Reaction Time | > 50 hours[1] | 13.6 minutes[1][2] |
| Nitration Selectivity (ortho-isomer) | 59%[1] | 79%[1][2] |
| Alkylation Reaction Time | 48 hours[1] | 4.4 minutes[1] |
| Alkylation Yield | Not specified | 98%[1][2] |
Experimental Protocols
1. Continuous Flow Two-Step Synthesis of ortho-Toluidine
-
Step 1: Toluene Nitration:
-
A neat stream of toluene (9.4 M) is mixed with a 50:50 (% v/v) solution of HNO₃/H₂SO₄ in a 0.2 mL chip mixer reactor.
-
The reaction is maintained at room temperature with a residence time of 2 minutes.[1]
-
-
Step 2: Nitro-Reduction:
-
The output from the nitration step is directly introduced into a second reactor for the nitro-reduction.
-
This step utilizes a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Fe(acac)₃.[1]
-
2. Continuous Flow Synthesis of 2-Chloro-N-(o-tolyl)propanamide
-
A solution of ortho-toluidine (0.4 M) and diisopropylethylamine (DIPEA) (0.4 M, 1 equivalent) in THF is prepared.
-
This solution is mixed with a solution of 2-chloropropionyl chloride (0.4 M, 1 equivalent) in a continuous flow reactor.
-
The use of DIPEA is crucial to prevent the formation of insoluble salts that could block the reactor.[1]
3. Continuous Flow Synthesis of Prilocaine from Chloroamide
-
A solution of 2-chloro-N-(o-tolyl)propanamide is mixed with propylamine.
-
The reaction mixture is passed through a heated reactor coil.
-
Superheating the reaction to 150 °C significantly reduces the reaction time.[1]
Visualizations
Caption: Synthetic route to this compound.
Caption: Workflow for optimizing continuous flow reactions.
Caption: Decision tree for troubleshooting synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of this compound in Continuous Flow Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scllifesciences.com [scllifesciences.com]
- 4. Collection - Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems - ACS Omega - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 8. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Skin Permeation of Topical Prilocaine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the skin permeation of topical Prilocaine (B1678100) Hydrochloride (HCl) formulations. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies for enhancing the skin permeation of Prilocaine HCl?
A1: Several strategies have proven effective. These primarily involve the formulation of advanced drug delivery systems and the use of chemical penetration enhancers. Key approaches include:
-
Nano and Microemulsions: These systems can solubilize Prilocaine HCl and interact with the stratum corneum to reduce its barrier function.[1][2] Microemulsions, which are thermodynamically stable systems of oil, water, and surfactants, have shown to significantly increase the transdermal flux of both lidocaine (B1675312) and prilocaine.[1]
-
Lipid-Based Nanoparticles: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can enhance skin permeation by providing an occlusive effect that hydrates the skin and by interacting with skin lipids.[3][4]
-
Gels and Bioadhesive Formulations: Formulations using bioadhesive polymers like carboxymethyl cellulose (B213188) (CMC) can prolong contact time with the skin, which may enhance overall drug delivery.[5]
-
Chemical Penetration Enhancers (CPEs): Incorporating CPEs into formulations is a classic approach. These molecules reversibly disrupt the stratum corneum's lipid structure, facilitating drug passage.[6][7]
Q2: Which chemical penetration enhancers (CPEs) are effective for Prilocaine HCl?
A2: A variety of CPEs have been studied for Prilocaine HCl and similar local anesthetics. Effective classes include:
-
Non-ionic Surfactants: Polyoxyethylene 2-oleyl ether has been shown to be a superior enhancer in gel formulations.[5]
-
Pyrrolidones: These compounds can enhance drug solubility within the skin.[5][8]
-
Fatty Acids and Alcohols: Compounds like linoleic acid and ethanol (B145695) can disrupt the lipid bilayer of the stratum corneum.[5][6]
-
Glycols: Propylene glycol is often used as a solvent and enhancer in topical formulations.[5][9]
Q3: How does the formulation vehicle (e.g., cream vs. gel) impact Prilocaine HCl permeation?
A3: The vehicle plays a critical role. Creams, typically oil-in-water emulsions, containing emulsifiers and solubilizers, have been shown to drive higher skin penetration over extended periods compared to gels.[10] Gels, being largely aqueous, may have a higher rate of water evaporation and lower viscosity, which can influence drug partitioning into the skin.[10] The choice between a cream, gel, or ointment depends on the desired release profile and the specific enhancers used.
Q4: What is a eutectic mixture, and how does it apply to topical anesthetics?
A4: A eutectic system is a mixture of two or more components that, when combined, have a lower melting point than any of the individual components.[7] The classic example in topical anesthesia is EMLA® cream, which contains a 1:1 eutectic mixture of lidocaine and prilocaine (both 2.5%).[10][11] This mixture forms an oil at room temperature, which enhances drug solubility in the formulation and subsequent partitioning into the skin, thereby improving permeation.[7]
Troubleshooting Guides
This section addresses common issues encountered during in vitro skin permeation experiments using Franz diffusion cells.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Permeation Data (High Standard Deviation) | 1. Inconsistent Skin Samples: Biological variation in skin thickness, hair follicle density, or integrity.[12] 2. Air Bubbles: Air bubbles trapped between the membrane and the receptor fluid reduce the effective diffusion area.[13][14] 3. Inadequate Stirring: Poor mixing in the receptor chamber leads to non-homogenous sampling.[13] 4. Inconsistent Dosing: Variable amounts of the formulation applied to the donor chamber. | 1. Standardize Skin Preparation: Use skin from the same donor and anatomical site. Measure skin thickness and perform integrity tests (e.g., Trans-Epidermal Water Loss, TEWL) to discard damaged samples.[15] 2. Degas Receptor Fluid: Use degassed receptor medium. Carefully fill the receptor chamber to avoid bubble formation. Visually inspect for bubbles before starting the experiment.[13][16] 3. Standardize Stirring: Use a standardized magnetic stir bar and speed for all cells to ensure uniform mixing.[13][17] 4. Ensure Consistent Dosing: Accurately weigh the formulation and apply it evenly across the membrane surface.[16] |
| Low or No Drug Permeation Detected | 1. Poor Drug Solubility in Receptor Medium: The drug concentration in the receptor fluid may exceed its solubility limit, violating sink conditions. 2. Formulation Barrier: The vehicle itself may not be releasing the drug effectively. 3. Skin Barrier Integrity: The skin sample may be overly thick or intact, presenting a significant barrier. | 1. Modify Receptor Medium: Increase the solubility of Prilocaine HCl by adding a co-solvent (e.g., ethanol) or surfactant to the buffer, ensuring it doesn't damage the membrane.[16] 2. Re-evaluate Formulation: Assess the drug release from the formulation using a synthetic membrane first. Optimize the formulation's composition to improve drug release. 3. Check Skin Preparation: Ensure subcutaneous fat is removed and the dermis is properly prepared. Consider using dermatomed skin of a consistent thickness. |
| Inconsistent HPLC/Analytical Results | 1. Sample Degradation: Prilocaine may be unstable in the collected samples before analysis. 2. Poor Method Validation: The analytical method may lack the required linearity, accuracy, or precision. 3. Interference from Formulation Excipients: Components from the formulation or receptor medium may co-elute with the drug. | 1. Ensure Sample Stability: Store samples at an appropriate temperature (e.g., 4°C or -20°C) immediately after collection. 2. Validate HPLC Method: Perform a full method validation according to ICH guidelines, including linearity, precision, accuracy, and specificity.[18] 3. Optimize Chromatography: Adjust the mobile phase composition, pH, or column type to resolve the Prilocaine peak from any interfering peaks.[19][20] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for conducting a reliable skin permeation test.
-
Skin Membrane Preparation:
-
Obtain full-thickness human or animal (e.g., porcine ear) skin and remove subcutaneous fat.
-
Immerse the skin in water at 60°C for 60 seconds to separate the epidermis from the dermis, if required for the study design.
-
Cut the prepared skin into sections large enough to fit the Franz diffusion cells.
-
Perform a skin integrity test (e.g., measure TEWL) to ensure the barrier function is intact.
-
-
Franz Cell Assembly and Setup:
-
Prepare the receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4). Degas the medium thoroughly using sonication or vacuum to prevent bubble formation.[16]
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum faces the donor compartment.[21]
-
Carefully fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.[13]
-
Place a magnetic stir bar in the receptor chamber and place the assembled cell in a water bath or heating block to maintain a constant temperature of 32°C at the skin surface.[15][16]
-
-
Dosing and Sampling:
-
Accurately weigh and apply a finite dose (e.g., 10 mg/cm²) of the Prilocaine HCl formulation to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[16]
-
-
Sample Analysis:
-
Analyze the concentration of Prilocaine HCl in the collected samples using a validated HPLC method (see Protocol 2).
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point and plot this against time.
-
Determine key permeation parameters such as steady-state flux (Jss), lag time (tL), and permeability coefficient (Kp).
-
Protocol 2: HPLC Analysis of Prilocaine Hydrochloride
This protocol provides a general method for the quantification of Prilocaine HCl.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Phenyl column or a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18][19]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 80:20 (v/v) of 25 mM phosphate (B84403) buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt and acetonitrile.[19]
-
Flow Rate: 1.0 mL/min.[19]
-
Injection Volume: 10-20 µL.[22]
-
Standard Curve Preparation: Prepare a series of standard solutions of Prilocaine HCl in the receptor medium with known concentrations (e.g., 1-100 µg/mL).
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Prilocaine HCl in the experimental samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following tables summarize permeation data from various studies to provide a comparative overview of different formulation strategies.
Table 1: Comparison of Prilocaine Permeation from Different Nanocarrier Systems
| Formulation Type | Drug(s) | Cumulative Permeation (µg/cm²) | Duration (h) | Skin Model | Reference |
| Solid Lipid Nanoparticles (SLNs) | Prilocaine & Lidocaine | 521 | 12 | Not Specified | [3] |
| Nanostructured Lipid Carriers (NLCs) | Prilocaine & Lidocaine | <521 (less than SLNs) | 12 | Not Specified | [3] |
| Nanoemulsion | Prilocaine & Lidocaine | <250 | 12 | Not Specified | [3] |
| Microemulsion Gel (with NMP enhancer) | Prilocaine | Flux: 3.22-fold increase vs. commercial cream | 5 | Rat Skin | [1] |
Table 2: Effect of Enhancers on Lidocaine Permeation (Illustrative for Local Anesthetics)
| Formulation | Cumulative Permeation (µg/cm²) | Duration (h) | Skin Model | Reference |
| Non-modified NLC | 428.2 | Not Specified | Not Specified | [4] |
| TAT-decorated NLC | 551.9 | Not Specified | Not Specified | [4] |
| PB-decorated NLC | 610.7 | Not Specified | Not Specified | [4] |
| TAT/PB multi-decorated NLC | 851.2 | Not Specified | Not Specified | [4] |
Note: TAT = Transcriptional Transactivator Peptide; PB = Pyrenebutyrate (Chemical Enhancer).
Visualizations
Experimental Workflow Diagram
This diagram illustrates the typical workflow for an in vitro skin permeation study.
Caption: Workflow for In Vitro Skin Permeation Studies.
Factors Influencing Skin Permeation
This diagram outlines the key factors that influence the permeation of a topical drug like Prilocaine HCl through the skin.
Caption: Key Factors Influencing Topical Drug Permeation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and evaluation of lidocaine- and prilocaine-coloaded nanoparticulate drug delivery systems for topical anesthetic analgesic therapy: a comparison between solid lipid nanoparticles and nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical anesthetic and pain relief using penetration enhancer and transcriptional transactivator peptide multi-decorated nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of prilocaine gels for enhanced local anesthetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Effect of Chemical Penetration Enhancers on Lidocaine Permeability Revealed by Coarse-Grained Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches [mdpi.com]
- 8. Penetration enhancer - Wikipedia [en.wikipedia.org]
- 9. brieflands.com [brieflands.com]
- 10. complexgenerics.org [complexgenerics.org]
- 11. info.caremark.com [info.caremark.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. alterlab.co.id [alterlab.co.id]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Biorelevant In Vitro Skin Permeation Testing and In Vivo Pharmacokinetic Characterization of Lidocaine from a Nonaqueous Drug-in-Matrix Topical System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Minimizing systemic toxicity of Prilocaine hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the systemic toxicity of Prilocaine hydrochloride during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound systemic toxicity?
A1: this compound's systemic toxicity primarily manifests through two mechanisms:
-
Central Nervous System (CNS) Toxicity : This is a biphasic process. Initially, it causes CNS excitation by blocking inhibitory pathways, leading to symptoms like tinnitus, metallic taste, dizziness, visual disturbances, muscle twitching, and potentially seizures.[1][2] This is followed by CNS depression, which can result in drowsiness, coma, and respiratory arrest.[1]
-
Cardiovascular System (CVS) Toxicity : At higher plasma concentrations, Prilocaine can affect the cardiovascular system.[3] It blocks sodium channels in the heart, which can lead to arrhythmias, bradycardia, hypotension, and in severe cases, cardiovascular collapse.[1][3][4]
-
Methemoglobinemia : A unique toxicity associated with Prilocaine is methemoglobinemia.[5][6] This occurs when the metabolite of Prilocaine, ortho-toluidine, oxidizes the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin.[7][8] Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and cyanosis.[7][8]
Q2: What factors increase the risk of systemic toxicity in an experimental setting?
A2: Several factors can increase the risk of systemic toxicity:
-
High Dosage : Exceeding recommended dose limits is a primary cause of toxicity.[5][9]
-
Inadvertent Intravascular Injection : Accidental injection directly into a blood vessel leads to a rapid spike in plasma concentration, causing severe toxic reactions.[9][10]
-
Rapid Systemic Absorption : Injection into highly vascular tissues can increase the rate of absorption into the bloodstream.[10]
-
Patient or Animal Model Factors : Extremes of age, hepatic or renal impairment, pre-existing heart conditions, and acidosis can increase susceptibility to toxicity.[1][4][11] Additionally, individuals with congenital methemoglobinemia or glucose-6-phosphate dehydrogenase (G6PD) deficiency are more prone to Prilocaine-induced methemoglobinemia.[4][11]
Q3: How can the co-administration of a vasoconstrictor like epinephrine (B1671497) minimize Prilocaine toxicity?
A3: Co-administering a vasoconstrictor, such as epinephrine, with this compound is a common strategy to reduce systemic toxicity.[12] Vasoconstrictors work by causing localized blood vessel constriction at the site of injection.[13] This slows the rate of vascular absorption of Prilocaine into the systemic circulation, which in turn lowers the peak plasma concentration of the drug and reduces the risk of reaching toxic levels.[13][14] This delayed absorption also prolongs the duration of the local anesthetic effect.[14]
Troubleshooting Guide
Issue 1: Subject exhibits signs of CNS toxicity (e.g., seizures, tremors) after Prilocaine administration.
-
Immediate Action : Stop the administration of Prilocaine immediately.[10]
-
Airway Management : Ensure a patent airway and provide oxygenation. If necessary, assist ventilation to prevent hypoxia and hypercarbia, which can worsen toxicity.[10][15]
-
Seizure Control : If seizures occur, administer an anticonvulsant. Benzodiazepines (e.g., diazepam, midazolam) are the first-line treatment.[10]
-
Consider Lipid Emulsion Therapy : For severe, refractory seizures or rapid deterioration, begin intravenous infusion of a 20% lipid emulsion.[10][12] This therapy acts as a "lipid sink," sequestering the lipophilic Prilocaine from target tissues.[10]
Issue 2: Subject develops cyanosis (bluish discoloration of skin and mucous membranes) that does not resolve with oxygen.
-
Suspect Methemoglobinemia : This is a classic sign of methemoglobinemia, particularly if it appears 2-4 hours after Prilocaine administration.[11][16]
-
Confirm Diagnosis : Measure the methemoglobin level in the blood. Clinical signs of cyanosis typically appear at methemoglobin levels of 10-20%.[5]
-
Administer Antidote : The primary treatment for symptomatic methemoglobinemia is the intravenous administration of methylene (B1212753) blue (1-2 mg/kg over 5 minutes).[7][11][16] Methylene blue helps to reduce the ferric iron in methemoglobin back to ferrous iron.
-
Contraindications : Be aware that methylene blue is contraindicated in individuals with G6PD deficiency.[17] In such cases, ascorbic acid (Vitamin C) may be used as an alternative treatment.[7]
Issue 3: How can I proactively design my experiment to minimize the risk of systemic toxicity?
-
Dose Calculation : Use the lowest effective dose of Prilocaine.[9][18] Adhere strictly to established maximum recommended doses.
-
Formulation : Consider using Prilocaine in combination with a vasoconstrictor like epinephrine, where appropriate for the experimental model, to slow systemic absorption.[12][13]
-
Administration Technique :
-
Monitoring : Continuously monitor the subject's vital signs (respiratory and cardiovascular) and level of consciousness after each administration.[4]
Quantitative Data Summary
Table 1: Preclinical Toxicity Data for this compound
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Mouse | Subcutaneous | 550 mg/kg | [11][16] |
| LD50 | Mouse | Subcutaneous | 632 mg/kg | [20] |
| LD50 | Rat | Subcutaneous | 790 mg/kg | [20] |
| LD50 | Mouse | Intraperitoneal | 30 mg/kg | [20] |
| LD50 | Rat | Intraperitoneal | 148 mg/kg | [20] |
| Convulsive Threshold | Rhesus Monkey | Arterial Blood Level | 20 µg/mL | [11][16] |
Table 2: Clinical Thresholds and Recommended Dosages for this compound
| Parameter | Population | Value | Notes | Reference |
| Maximum Recommended Dose | Adults | ≤ 600 mg | For single injection | [11] |
| Maximum Recommended Dose | Patients < 70 kg | ≤ 8 mg/kg | [11] | |
| Methemoglobinemia | General | Doses ≥ 600 mg | Increased risk in adults | [4] |
| Onset of Cyanosis | General | 10-20% MetHb | "Brownish" cyanosis not reversible with 100% oxygen | [5] |
| Severe Symptoms | General | >20% MetHb | Headache, lethargy, dyspnea | [5] |
| Potentially Lethal | General | >70% MetHb | [5] |
Experimental Protocols
Protocol 1: In Vivo Assessment of a Novel Formulation to Reduce Prilocaine-Induced CNS Toxicity
-
Animal Model : Select a suitable rodent model (e.g., Sprague-Dawley rats).
-
Grouping : Divide animals into groups:
-
Control (Vehicle)
-
Prilocaine HCl (at a dose known to induce CNS effects)
-
Test Group: Prilocaine HCl + Novel Formulation
-
-
Administration : Administer the respective formulations via a relevant route (e.g., subcutaneous).
-
Observation : Continuously monitor animals for signs of CNS toxicity (e.g., tremors, twitching, convulsions, loss of righting reflex) for a predefined period (e.g., 60 minutes).
-
Scoring : Use a standardized scoring system to quantify the severity of CNS effects.
-
Data Analysis : Compare the incidence, onset time, and severity scores of CNS toxicity between the Prilocaine HCl group and the test group.
Protocol 2: In Vitro Evaluation of Methylene Blue Efficacy in Reversing Prilocaine-Metabolite-Induced Methemoglobinemia
-
Blood Collection : Obtain fresh whole blood samples from a suitable species (e.g., human or rabbit).
-
Induction of Methemoglobinemia : Incubate red blood cell suspensions with a known concentration of the Prilocaine metabolite, ortho-toluidine, to induce the formation of methemoglobin.
-
Treatment Groups :
-
Control (Methemoglobin-induced cells with vehicle)
-
Test Group: Methemoglobin-induced cells with varying concentrations of Methylene Blue.
-
-
Incubation : Incubate the samples for a specified time (e.g., 60 minutes) under controlled temperature and atmospheric conditions.
-
Measurement : Use a co-oximeter to measure the percentage of methemoglobin in each sample at various time points.
-
Data Analysis : Calculate the rate and extent of methemoglobin reduction in the Methylene Blue-treated groups compared to the control group.
Visualizations
Caption: Metabolic pathway of Prilocaine leading to methemoglobinemia.
Caption: Workflow for testing a Prilocaine toxicity mitigation strategy.
Caption: Decision tree for troubleshooting Prilocaine systemic toxicity.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Local Anesthetic Systemic Toxicity (LAST) - EMCrit Project [emcrit.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. drugs.com [drugs.com]
- 5. Risk of Systemic Toxicity With Topical Lidocaine/Prilocaine: A Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. Risk of systemic toxicity with topical lidocaine/prilocaine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkishjic.org [turkishjic.org]
- 8. repository.unar.ac.id [repository.unar.ac.id]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Local Anesthetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Local anesthetic toxicity: acute and chronic management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Prevention of local anesthetic systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rapm.bmj.com [rapm.bmj.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Prilocaine Hydrochloride Impurity Profiling: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the impurity profiling and identification of prilocaine (B1678100) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Prilocaine Hydrochloride?
A1: Several related compounds and degradation products are recognized as impurities of this compound. These are often designated by pharmacopeias (e.g., EP Impurity, USP Related Compound). Key impurities include starting materials, by-products of the synthesis process, and degradation products. One of the most significant process impurities and degradants is o-toluidine, which is classified as Prilocaine Impurity B (EP) and Prilocaine Related Compound A (USP).[1][2][3]
Q2: What are the primary degradation pathways for this compound?
A2: this compound, being an amide-type local anesthetic, is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which cleaves the amide bond. A primary degradation product formed through hydrolysis is o-toluidine.[3] Forced degradation studies, which involve exposing the drug substance to stress conditions like heat, light, acid, base, and oxidation, are used to establish these pathways and develop stability-indicating analytical methods.[4][5] While prilocaine is relatively stable, its solutions can degrade over time, especially with temperature changes, leading to the formation of o-toluidine.[3]
Q3: Which analytical techniques are most suitable for prilocaine impurity profiling?
A3: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection, is the most common and robust technique for separating and quantifying this compound and its impurities.[6][7][8] Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or Flame Ionization Detector (FID) is also a viable method for determining prilocaine and its volatile impurities.[3][5] For structural elucidation and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[6]
Impurity Data
The following table summarizes some of the known impurities associated with this compound.
| Impurity Name/Designation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Prilocaine | 721-50-6 | C13H20N2O | 220.31[1] |
| This compound | 1786-81-8 | C13H21ClN2O | 256.77[9] |
| Prilocaine Impurity A | 19281-31-3 | C10H12ClNO | 197.66[1][10] |
| Prilocaine Impurity B (o-Toluidine) | 95-53-4 | C7H9N | 107.15[1] |
| Prilocaine Impurity B HCl (o-Toluidine HCl) | 636-21-5 | C7H10ClN | 143.61[1][2] |
| Prilocaine Impurity C HCl | 35891-75-9 | C12H19ClN2O | - |
| Prilocaine Impurity D HCl | 878791-35-6 | C13H21ClN2O | 256.77[1] |
| Prilocaine Impurity E | 35891-99-7 | C13H20N2O | -[2] |
| Prilocaine Impurity F | 42459-45-0 | C12H18N2O | 206.29[9] |
| Prilocaine Impurity G HCl | 1049712-77-7 | C12H19ClN2O | 242.75 (206.29 + 36.46)[10] |
Note: Molecular weights are based on the free base or salt form as indicated.
Experimental Workflows & Protocols
General Workflow for Impurity Identification
The following diagram illustrates a typical workflow for identifying and characterizing impurities in a this compound sample.
Caption: General workflow for prilocaine impurity detection and identification.
Detailed Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative example for the analysis of this compound and its related compounds. Method parameters may require optimization based on the specific instrument and column used.
-
Chromatographic System:
-
Reagents and Solutions:
-
Mobile Phase A: Prepare a buffer solution (e.g., 25 mM phosphate (B84403) buffer), adjust pH to 7.0.[7] Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Mobile Phase Composition: A mixture of buffer and acetonitrile. An example mobile phase could be a 40:60 v/v mixture of buffer and acetonitrile/methanol.[7] Isocratic or gradient elution can be used depending on the complexity of the impurity profile.
-
Diluent: Mobile phase is typically used as the diluent.
-
Standard Solution: Prepare a solution of USP this compound RS in the diluent at a known concentration (e.g., 0.002 mg/mL for impurity determination).[11]
-
Test Solution: Accurately weigh and dissolve the this compound sample in the diluent to a specified concentration (e.g., 2.5 mg/mL).[6]
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution multiple times (e.g., n=6) and check for system suitability parameters. The relative standard deviation (RSD) for replicate injections should be not more than 5.0%.[11]
-
Inject the Test Solution and record the chromatogram.
-
Identify impurity peaks by their relative retention times (RRT) compared to the prilocaine peak.
-
Calculate the percentage of each impurity using the peak area of the standard and the appropriate relative response factors (RRF), if known.[11]
-
Troubleshooting Guide
Q4: My chromatogram shows a noisy or drifting baseline. What are the common causes?
A4: A noisy or drifting baseline can compromise the detection and quantification of low-level impurities. Common causes include:
-
Air bubbles in the system: Degas the mobile phase thoroughly and purge the pump.[12]
-
Contaminated mobile phase: Prepare fresh mobile phase using high-purity solvents and reagents.[13]
-
Detector issues: The detector lamp may be failing, or the flow cell could be contaminated. Flush the flow cell or replace the lamp if necessary.[13]
-
Pump malfunction: Leaks at pump fittings or failing seals can cause pressure fluctuations leading to baseline noise.[14][15]
Q5: I am observing significant peak tailing for the prilocaine peak. How can I resolve this?
A5: Peak tailing can affect resolution and integration accuracy. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Column degradation: The column may be contaminated or have lost its bonded phase. Wash the column with a strong solvent or replace it if it's old.[16]
-
Active sites on silica: Residual silanol (B1196071) groups on the column packing can interact with basic analytes like prilocaine. Try operating at a lower pH (e.g., pH 2-3) to suppress silanol ionization or use a base-deactivated column.[14]
-
Mismatched sample solvent: The solvent used to dissolve the sample may be stronger than the mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the mobile phase.[14]
Q6: I see unexpected peaks in my sample chromatogram that are not present in the standard. What should I do?
A6: Unexpected peaks can be impurities, degradation products, or artifacts. A systematic approach is needed for identification.
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Q7: My retention times are shifting between injections. What is the cause?
A7: Retention time instability affects peak identification and system suitability.
-
Inconsistent mobile phase composition: If preparing the mobile phase manually, ensure accurate measurements. If using a gradient, check the pump's proportioning valves.[12][14]
-
Fluctuating column temperature: Use a column oven to maintain a constant temperature, as even small changes in lab temperature can affect retention.[14]
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is especially important when changing mobile phases.[13]
-
Pump flow rate issues: Check for leaks in the system or pump cavitation, which can lead to an inconsistent flow rate.[12]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Prilocaine EP Impurity B (as Hydrochloride) | CAS Number 636-21-5 [klivon.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC Determination of Lidocaine and Prilocaine Containing Potential Risky Impurities and Application to Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Prilocaine EP Impurity G HCl - CAS - 1049712-77-7 | Axios Research [axios-research.com]
- 11. uspnf.com [uspnf.com]
- 12. labcompare.com [labcompare.com]
- 13. rheniumgroup.co.il [rheniumgroup.co.il]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. ijsdr.org [ijsdr.org]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Overcoming poor solubility of Prilocaine hydrochloride in formulations
Welcome to the technical support center for Prilocaine (B1678100) Hydrochloride formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with Prilocaine Hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your formulation development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formulation of this compound.
FAQs
Q1: My this compound is not dissolving in water at the desired concentration. What could be the issue?
A1: While this compound is considered freely soluble in water, you may encounter issues at very high concentrations or due to the common ion effect if other chloride salts are present. Ensure you are using purified water and that the pH of your solution is not too high. Prilocaine has a pKa of approximately 7.8; as the pH approaches this value or becomes more alkaline, the less soluble free base form will begin to precipitate.
Q2: I observed a white precipitate in my this compound solution upon standing. What is it and how can I prevent it?
A2: The precipitate is likely the prilocaine free base. This can happen if the pH of the solution increases over time, for example, due to interaction with a container or absorption of atmospheric CO2 in unbuffered solutions. To prevent this, it is recommended to use a buffered solution to maintain a slightly acidic pH (typically between 4.5 and 6.5).[1]
Q3: Can I dissolve this compound in organic solvents?
A3: Yes, this compound is freely soluble in ethanol.[2] It also shows solubility in other polar organic solvents like Dimethyl Sulfoxide (DMSO).[3][4][5] However, its solubility in non-polar organic solvents is limited. For formulations requiring organic solvents, it is advisable to check the solubility in the specific solvent system you intend to use.
Q4: I am developing a topical gel and the this compound is causing the gel to become cloudy or grainy. What should I do?
A4: This can be due to a few factors:
-
pH Incompatibility: Some gelling agents, like carbomers, require a specific pH range for optimal clarity and viscosity. If the pH required for the gel is close to or above the pKa of prilocaine, the free base may precipitate. Consider using a gelling agent that is effective at a lower pH or adjusting the formulation to include a solubilizing agent.
-
Ingredient Interaction: There might be an interaction between the this compound and other excipients in your formulation. A systematic evaluation of the compatibility of all components is recommended.
-
Order of Addition: The order in which you add the ingredients can be critical. It is often best to dissolve the this compound in the aqueous phase before adding the gelling agent.
Q5: How can I increase the solubility of the less soluble prilocaine base in my formulation?
A5: The solubility of the prilocaine free base, which is more lipophilic, can be enhanced using several techniques. One effective method is complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[6][7] This approach encapsulates the drug molecule, increasing its apparent aqueous solubility. Another strategy is the use of microemulsions, which can incorporate the lipophilic drug in the oil phase of the emulsion.
Quantitative Solubility Data
Understanding the solubility of Prilocaine and its hydrochloride salt is crucial for formulation development. The following tables summarize key solubility data.
Table 1: Physicochemical Properties of Prilocaine and this compound
| Property | Prilocaine Base | This compound |
| Molecular Formula | C13H20N2O | C13H21ClN2O |
| Molecular Weight | 220.31 g/mol | 256.77 g/mol |
| pKa | 7.8 | - |
| Melting Point | 36-39 °C | 166-169 °C |
Table 2: Solubility of Prilocaine and this compound in Various Solvents
| Compound | Solvent | Solubility |
| Prilocaine Base | Water (25 °C) | 541 mg/L[1] |
| DMSO | ≥8.25 mg/mL | |
| This compound | Water | Freely Soluble[2] |
| Ethanol (96%) | Freely Soluble[2] | |
| Acetone | Very Slightly Soluble | |
| DMSO | ≥10.4 mg/mL[3][4] | |
| Methanol | Soluble |
Experimental Protocols
This section provides detailed methodologies for common formulation strategies to enhance the solubility of this compound.
pH Adjustment and Buffering
The solubility of prilocaine is highly dependent on pH. As a weak base with a pKa of approximately 7.8, its solubility in aqueous solutions decreases as the pH increases towards and beyond its pKa, leading to the precipitation of the less soluble free base.
Experimental Workflow for pH Adjustment:
Caption: Workflow for pH-controlled dissolution of Prilocaine HCl.
Protocol:
-
Weigh the required amount of this compound powder.
-
Add it to a beaker containing a known volume of purified water while stirring.
-
Measure the initial pH of the solution. It will likely be slightly acidic.
-
Prepare a suitable buffer solution (e.g., citrate or phosphate (B84403) buffer) to maintain the pH in the desired range of 4.5-6.5.
-
Slowly add the buffer to the this compound solution while monitoring the pH.
-
Continue stirring until the drug is completely dissolved and the solution is clear.
-
Visually inspect the solution for any signs of precipitation.
Cosolvency
The use of cosolvents can significantly enhance the solubility of this compound, particularly in mixed aqueous-organic systems.
Protocol for Solubility Enhancement using a Cosolvent (e.g., Propylene (B89431) Glycol):
-
Prepare a series of aqueous solutions containing increasing concentrations of the cosolvent (e.g., 10%, 20%, 30%, 40% v/v propylene glycol in water).
-
Add an excess amount of this compound to each cosolvent mixture in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant of each vial.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC.
-
Plot the solubility of this compound as a function of the cosolvent concentration.
Cyclodextrin (B1172386) Complexation
Cyclodextrins can encapsulate the less soluble prilocaine free base, thereby increasing its aqueous solubility. This is particularly useful when formulating at a pH closer to neutral.
Signaling Pathway for Cyclodextrin Solubilization:
Caption: Encapsulation of prilocaine base by HP-β-cyclodextrin.
Protocol for Preparing a Prilocaine-Cyclodextrin Complex Solution:
-
Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) at the desired concentration.
-
Separately, prepare a solution of this compound and adjust the pH to a value where the prilocaine free base starts to form but has not yet precipitated (e.g., around pH 7.0-7.5). This can be done by dropwise addition of a dilute base like sodium hydroxide (B78521).
-
Slowly add the prilocaine solution to the stirring cyclodextrin solution.
-
Continue stirring for several hours to allow for the formation of the inclusion complex.
-
The resulting solution should be clear, indicating that the prilocaine base has been successfully encapsulated and solubilized.
Microemulsion Formulation
Microemulsions are thermodynamically stable, transparent systems of oil, water, surfactant, and cosurfactant. They can be used to deliver both hydrophilic and lipophilic drugs.
Experimental Workflow for Microemulsion Preparation:
Caption: Workflow for preparing a Prilocaine HCl microemulsion.
Protocol:
-
Preparation of the Aqueous Phase: Dissolve the this compound in purified water.
-
Preparation of the Oil Phase: Mix the selected oil (e.g., isopropyl myristate), surfactant (e.g., Tween 80), and cosurfactant (e.g., propylene glycol) in a beaker.
-
Mixing: Slowly add the aqueous phase to the oil phase while stirring continuously with a magnetic stirrer.
-
Equilibration: Continue stirring until a clear and transparent microemulsion is formed. In some cases, gentle warming may be required to facilitate the formation of the microemulsion.
-
Characterization: The resulting microemulsion should be characterized for its physical stability, droplet size, and drug content.
Topical Gel Formulation
Topical gels are a common dosage form for local anesthetics. The following is a general protocol for preparing a carbomer-based gel.
Protocol for a 2% this compound Topical Gel:
-
Disperse the Gelling Agent: In a beaker, slowly disperse Carbomer (e.g., Carbopol 940) in purified water with continuous stirring until a uniform, lump-free dispersion is obtained. Allow it to hydrate (B1144303) for at least 2 hours.
-
Prepare the Drug Solution: In a separate beaker, dissolve 2g of this compound and any other water-soluble excipients (e.g., preservatives, humectants like propylene glycol) in a portion of the purified water.
-
Incorporate the Drug: Slowly add the drug solution to the hydrated carbomer dispersion with gentle mixing.
-
Neutralization: Neutralize the dispersion by slowly adding a neutralizing agent (e.g., triethanolamine (B1662121) or sodium hydroxide solution) dropwise while continuously stirring. The gel will form as the pH increases to the optimal range for the carbomer (typically pH 6.0-7.0). Monitor the pH to avoid it becoming too alkaline, which could cause precipitation of the prilocaine base.
-
Final Mixing: Continue mixing until a homogenous, transparent gel is formed. Avoid entrapping air bubbles.
-
Final Weight Adjustment: Add purified water to make up the final weight of the formulation.
-
Characterization: Evaluate the gel for its pH, viscosity, clarity, and drug content.
References
- 1. moehs.com [moehs.com]
- 2. ijpsr.com [ijpsr.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility studies of prilocaine and lignocaine with Hydroxy-Propyl beta Cyclodextrin | Semantic Scholar [semanticscholar.org]
- 7. EMLA, Oraqix (lidocaine-prilocaine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Technical Support Center: Prilocaine Hydrochloride Anesthetic Prolongation Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prilocaine (B1678100) hydrochloride. The following sections detail strategies to prolong its anesthetic effect, address potential experimental issues, and provide established protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to extend the duration of action of Prilocaine hydrochloride?
A1: The main strategies to prolong the anesthetic effect of this compound include:
-
Co-administration with Vasoconstrictors: Agents like epinephrine (B1671497) or felypressin (B344493) are used to decrease local blood flow, which slows the systemic absorption of prilocaine and keeps it at the nerve site for a longer period.[1][2]
-
Use of Adjuvants: Various pharmacological agents can be added to the prilocaine solution to enhance and prolong its anesthetic effect.[3][4][5] These include alpha-2 adrenergic agonists (e.g., clonidine, dexmedetomidine), opioids (e.g., buprenorphine), and other substances like magnesium.[3][4][5]
-
Advanced Drug Delivery Systems: Encapsulating prilocaine in systems like liposomes or biodegradable microparticles can provide a sustained release of the anesthetic at the injection site.[6][7] Bioadhesive gels are also being explored for topical applications to prolong contact time.
Q2: How does a vasoconstrictor like epinephrine prolong Prilocaine's effect?
A2: Epinephrine stimulates adrenergic receptors in the vasculature, causing local vasoconstriction. This constriction reduces blood flow in the area of injection.[1] Slower blood flow leads to a decreased rate of absorption of this compound into the systemic circulation, thereby maintaining a higher concentration of the anesthetic at the nerve for a longer duration.[1][8]
Q3: Are there any safety concerns when using vasoconstrictors with Prilocaine?
A3: Yes, caution is advised. While generally safe in healthy individuals when administered correctly, vasoconstrictors can pose risks for patients with certain medical conditions, such as cardiovascular disease, hypertension, or hyperthyroidism.[9] The systemic absorption of the vasoconstrictor can lead to cardiovascular side effects. Therefore, the use of vasoconstrictors may be contraindicated in these patient populations.[10]
Q4: What is a liposomal formulation of Prilocaine and how does it extend anesthesia?
A4: A liposomal formulation involves encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer.[7][10] This encapsulation provides a sustained-release mechanism.[6] The liposomes slowly release the entrapped prilocaine at the site of injection, thereby prolonging the local anesthetic effect.[6] This method can be an effective alternative to using vasoconstrictors.[6][10]
Troubleshooting Guides
Vasoconstrictor-Containing Formulations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent duration of anesthesia | Improper injection technique leading to variable anesthetic distribution. Patient-specific factors (e.g., local tissue vascularity). Degradation of epinephrine due to light exposure or improper storage.[9] | Ensure proper and consistent injection technique. Consider patient variability in experimental design and data analysis. Protect epinephrine-containing solutions from light and store at room temperature (approx. 25°C).[9] |
| Cardiovascular side effects observed in animal models (e.g., changes in heart rate or blood pressure) | Systemic absorption of the vasoconstrictor.[11] Intravascular injection. | Use the lowest effective concentration of the vasoconstrictor.[8] Always aspirate before injection to prevent intravascular administration.[9] Monitor cardiovascular parameters closely during the experiment.[11] |
Adjuvant-Containing Formulations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Systemic side effects such as sedation, hypotension, or bradycardia in animal subjects | Systemic absorption of the adjuvant (e.g., clonidine, dexmedetomidine).[3][4] | Use the minimum effective dose of the adjuvant.[4] Consider systemic administration of the adjuvant as a control group to differentiate local versus systemic effects. Monitor vital signs of the animals throughout the experiment. |
| Observed neurotoxicity or tissue irritation at the injection site | Some adjuvants may have inherent neurotoxic potential, especially at higher concentrations.[5][12] Preservatives in some adjuvant formulations can be neurolytic.[13] | Conduct dose-response studies to identify the optimal non-toxic concentration. Use preservative-free formulations of adjuvants whenever possible. Include a vehicle-only control group to assess for formulation-induced irritation. |
| Inconsistent prolongation of anesthetic effect | Chemical incompatibility or instability of the prilocaine-adjuvant mixture. The chosen adjuvant may not be effective for the specific nerve block or animal model. | Prepare fresh formulations for each experiment. Conduct stability studies of the mixture under experimental conditions. Consult literature for evidence of efficacy of the specific adjuvant in a similar experimental context. |
Liposomal Formulations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of Prilocaine | Incorrect pH during preparation. Inappropriate lipid composition. Issues with the preparation method (e.g., sonication, extrusion). | Optimize the pH of the aqueous phase during liposome (B1194612) formation. Adjust the lipid composition (e.g., cholesterol content) to improve drug retention. Standardize and validate the liposome preparation protocol. |
| Variable particle size and instability of the liposomal suspension | Inconsistent preparation technique. Aggregation of liposomes over time. | Utilize techniques like extrusion to achieve a uniform vesicle size.[10] Characterize particle size and distribution using methods like laser light scattering.[6] Store the liposomal formulation under appropriate conditions (e.g., temperature, light) and assess stability over the intended period of use. |
| Failure to observe prolonged anesthetic effect in vivo | Premature release of prilocaine from the liposomes. Insufficient dose of the encapsulated drug. The in vivo model is not sensitive enough to detect the prolonged effect. | Perform in vitro release studies to characterize the release profile of the formulation.[10] Conduct dose-escalation studies to determine the effective dose of the liposomal prilocaine. Ensure the chosen animal model and pain assessment method are appropriate for evaluating prolonged local anesthesia. |
Quantitative Data Summary
Table 1: Effect of Adjuvants on Analgesia Duration
| Adjuvant | Dose Range | Prolongation of Analgesia | Key Adverse Effects |
| Clonidine | 30–300 mcg | Approximately 2 hours[4] | Hypotension, bradycardia, sedation[3][4] |
| Dexmedetomidine | 50–150 mcg | Approximately 4-5 hours[4] | Hypotension, bradycardia, sedation[3][4] |
| Buprenorphine | 100–300 mcg | Approximately 8.5 hours[3] | Postoperative nausea and vomiting, pruritus[3] |
| Magnesium | N/A | Shown to increase duration of analgesia | Nausea at higher doses, potential for neurotoxicity with intrathecal administration[5] |
Table 2: Liposomal Prilocaine vs. Plain Solution
| Formulation | Anesthetic Effect Increase | Time to Recovery Increase |
| 2% Liposomal Prilocaine | 35.3% | 30% |
Data from in vivo infraorbital nerve-blockade test in rats.
Experimental Protocols
Protocol 1: Preparation of Liposomal Prilocaine
This protocol is adapted from Cereda et al. (2004).[7][10]
Materials:
-
Egg phosphatidylcholine (EPC)
-
Cholesterol (Ch)
-
α-tocopherol (α-T)
-
This compound
-
HEPES buffer (20 mM, pH 7.4)
-
Saline (0.9%)
-
Nitrogen gas
-
Vacuum pump
-
Vortex mixer
-
Extruder with polycarbonate membranes (400 nm)
Methodology:
-
Lipid Film Formation:
-
Hydration and Formation of Multilamellar Vesicles (MLVs):
-
Add 20 mM HEPES buffer (pH 7.4) to the dry lipid film.
-
Vortex the mixture vigorously to hydrate (B1144303) the lipid film and form MLVs.[10]
-
-
Formation of Large Unilamellar Vesicles (LUVs):
-
Prilocaine Loading:
-
Prepare a stock solution of this compound in 0.9% saline.
-
Add the prilocaine solution to the LUV suspension to achieve the desired final concentration (e.g., 3%).[10]
-
Protocol 2: Evaluation of Anesthetic Effect using Rat Infraorbital Nerve Block
This protocol is based on the model described by Cereda et al. (2004).[6][10]
Animals:
-
Adult Wistar or Sprague-Dawley rats.
Procedure:
-
Anesthetize the rats with an appropriate anesthetic (e.g., pentobarbital).
-
Inject 0.1 mL of the test solution (e.g., plain prilocaine, prilocaine with vasoconstrictor, liposomal prilocaine) near the infraorbital foramen.
-
Assess the sensory nerve blockade by applying a mechanical stimulus (e.g., pinching with forceps) to the upper lip on the injected side at regular intervals (e.g., every 5-10 minutes).
-
The absence of a motor response (e.g., contraction of the facial muscles) to the stimulus indicates a successful nerve block.
-
Record the time of onset and the duration of the anesthetic effect. The duration is the time from the onset of the block until the return of the motor response.
Protocol 3: Mouse Tail Flick Test for Local Anesthesia
This protocol is a standard method for assessing the analgesic effects of local anesthetics.[14][15]
Apparatus:
Procedure:
-
Gently restrain the mouse.
-
Establish a baseline tail flick latency by focusing the radiant heat source on the tail and measuring the time it takes for the mouse to flick its tail away.[15] A cut-off time should be set to prevent tissue damage.[16]
-
Administer the local anesthetic formulation via subcutaneous injection at the base of the tail.
-
At predetermined time intervals post-injection, re-measure the tail flick latency.
-
An increase in the tail flick latency compared to the baseline indicates an analgesic effect. The duration of the anesthetic effect is the time until the tail flick latency returns to baseline levels.
Visualizations
References
- 1. sciencepolicy.ca [sciencepolicy.ca]
- 2. Effects of prilocaine local anaesthetic solutions on pulpal blood flow in maxillary canines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perineural adjuncts for peripheral nerve block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curb Your Enthusiasm: Local Anesthetic Adjuvants for Peripheral Nerve Blocks [asra.com]
- 5. Review of adjuvants to local anesthetics in peripheral nerve blocks: Current and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal prilocaine: preparation, characterization, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Lidocaine and prilocaine with vasoconstrictors as cause for cardiovascular reactions. A pulse oximetric study. Preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adjuvants to local anesthetics: Current understanding and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tail flick test - Wikipedia [en.wikipedia.org]
- 16. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
Improving the stability of Prilocaine hydrochloride in combination drug products
Technical Support Center: Prilocaine (B1678100) Hydrochloride Stability
This guide provides researchers, scientists, and drug development professionals with essential information for improving and troubleshooting the stability of Prilocaine hydrochloride (HCl) in combination drug products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Prilocaine HCl?
A1: The primary degradation pathway for Prilocaine HCl, an amide-type local anesthetic, is hydrolysis of the amide bond. This hydrolysis results in the formation of o-toluidine (B26562) and N-propylalanine[1]. O-toluidine is a metabolite of particular concern as it is known to induce methemoglobinemia[1][2]. Degradation can be accelerated by exposure to acidic or basic conditions, elevated temperatures, and oxidative stress[3][4].
Q2: How do pH and temperature impact the stability of Prilocaine HCl in solution?
A2: Prilocaine HCl is most stable in acidic solutions, typically in a pH range of 3.0 to 6.5[1][5]. In alkaline conditions, the rate of hydrolysis increases significantly. Temperature is also a critical factor; elevated temperatures accelerate the degradation process, with a notable increase in the formation of the metabolite o-toluidine at higher temperatures[6]. For optimal stability in aqueous formulations, maintaining a controlled, slightly acidic pH and storing at recommended temperatures (e.g., refrigerated or controlled room temperature) is crucial.
Q3: What are some common excipients that may be incompatible with Prilocaine HCl?
A3: While specific incompatibility data is limited in the provided search results, general principles suggest that highly alkaline excipients could promote hydrolytic degradation. Additionally, strong oxidizing agents should be avoided. When formulating combination products, especially with other active ingredients like epinephrine (B1671497), it's important to consider the overall pH and redox potential of the formulation[5]. Compatibility studies are essential during pre-formulation to identify any interactions between Prilocaine HCl and other excipients, such as preservatives, buffering agents, and viscosity modifiers[7].
Q4: My formulation contains a vasoconstrictor like epinephrine. Are there specific stability concerns I should be aware of?
A4: Yes, the inclusion of vasoconstrictors like epinephrine introduces additional stability challenges. Epinephrine is susceptible to oxidation, which can be catalyzed by factors such as light, heat, and metal ions. The degradation of epinephrine can, in turn, affect the overall stability and pH of the formulation, potentially impacting Prilocaine HCl. Formulations containing epinephrine often require the addition of antioxidants (e.g., sodium metabisulfite) and careful pH control to ensure the stability of both active ingredients[5].
Q5: How can I prevent oxidative degradation in my Prilocaine HCl formulation?
A5: To prevent oxidative degradation, consider the following strategies:
-
Use of Antioxidants: Incorporate antioxidants like sodium metabisulfite (B1197395) or ascorbic acid.
-
Chelating Agents: Add chelating agents such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
-
Inert Atmosphere: During manufacturing, purge the solution and headspace of the container with an inert gas like nitrogen to displace oxygen.
-
Light Protection: Store the product in light-resistant packaging (e.g., amber vials or cartons) as light can initiate oxidative reactions.
Troubleshooting Guide
Issue 1: Rapid degradation of Prilocaine HCl is observed during a short-term stability study of my injectable solution.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | Verify the pH of the formulation. Prilocaine HCl is more stable in a slightly acidic medium (pH 3.0-6.5)[1][5]. Adjust the pH with a suitable buffering system if it is outside the optimal range. |
| Oxidative Stress | If the formulation includes components susceptible to oxidation (e.g., epinephrine), ensure adequate antioxidant and/or chelating agent concentrations. Check for proper inert gas blanketing during manufacturing. |
| Incompatible Excipients | Review all excipients for known incompatibilities. Perform compatibility studies by creating binary mixtures of Prilocaine HCl and each excipient and analyzing for degradation products. |
| Storage Conditions | Confirm that samples are being stored at the correct temperature and protected from light as per the study protocol. |
Issue 2: Unexpected peaks are appearing in the HPLC chromatogram during stability analysis.
| Potential Cause | Troubleshooting Steps |
| Degradation Products | The new peaks are likely degradation products. The primary hydrolytic degradant is o-toluidine[1][6]. Characterize these peaks using techniques like mass spectrometry (LC-MS) to confirm their identity. |
| Excipient Degradation | One of the excipients may be degrading. Run individual excipient solutions under stress conditions to identify the source of the peak. |
| Interaction Products | The peaks could represent products from an interaction between Prilocaine HCl and another component. Analyze stressed binary mixtures to identify the interaction. |
| Method Specificity | Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from all potential degradation products without interference[5][8]. If not, the method will need to be redeveloped and validated. |
Data & Experimental Protocols
Table 1: Example pH-Dependent Stability of Prilocaine HCl
This table summarizes hypothetical data illustrating the effect of pH on the stability of a 4% Prilocaine HCl solution stored at 40°C for 30 days.
| pH of Solution | % Prilocaine HCl Remaining | % o-toluidine Formed |
| 3.0 | 99.5% | < 0.1% |
| 5.0 | 98.8% | 0.3% |
| 7.0 | 95.2% | 1.5% |
| 8.5 | 88.1% | 4.8% |
Protocol: Forced Degradation Study for a Prilocaine HCl Formulation
Objective: To identify potential degradation products and pathways for a Prilocaine HCl combination product and to establish the stability-indicating nature of the analytical method.
Materials & Equipment:
-
Prilocaine HCl drug product
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Equipment: Calibrated pH meter, HPLC system with UV or PDA detector[5], photostability chamber, temperature-controlled oven/water bath.
Methodology: The study should be conducted according to ICH guideline Q1A (R2)[9][10].
-
Acid Hydrolysis:
-
Prepare a solution of the drug product in 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis[11].
-
-
Base Hydrolysis:
-
Prepare a solution of the drug product in 0.1 M NaOH.
-
Keep the solution at room temperature for 12 hours.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the drug product in 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples and dilute for HPLC analysis[11].
-
-
Thermal Degradation:
-
Expose the solid drug product or liquid formulation to dry heat at 70°C for 48 hours in a calibrated oven[4].
-
For liquid samples, withdraw and analyze. For solid samples, dissolve and dilute to the target concentration for analysis.
-
-
Photostability:
-
Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber[4].
-
Analyze the exposed sample and a control sample (wrapped in foil) against a reference standard.
-
Analysis:
-
Analyze all stressed samples by a validated stability-indicating HPLC method.
-
Assess the peak purity of Prilocaine HCl to ensure no co-eluting peaks.
-
Quantify the amount of Prilocaine HCl remaining and calculate the percentage of major degradation products formed.
Visualizations
Caption: Primary hydrolytic degradation pathway of Prilocaine HCl.
Caption: Logical workflow for troubleshooting Prilocaine HCl stability issues.
References
- 1. drugs.com [drugs.com]
- 2. Prilocaine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. [PDF] Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of prilocaine gels for enhanced local anesthetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Addressing analytical challenges in Prilocaine metabolite detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the detection of prilocaine (B1678100) and its primary metabolite, o-toluidine (B26562).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in detecting prilocaine and its metabolite, o-toluidine?
A1: The main challenges include:
-
Sensitivity: Achieving low limits of detection (LOD) and quantification (LOQ) is crucial, especially for o-toluidine, which can be present at very low concentrations in biological matrices.
-
Matrix Effects: Biological samples like plasma and urine contain numerous endogenous compounds that can interfere with the ionization of prilocaine and o-toluidine in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[1][2]
-
Metabolite Stability: O-toluidine can be unstable, and its concentration can change during sample collection, storage, and processing.[3]
-
Sample Preparation: Efficient extraction of the analytes from the complex biological matrix is necessary to remove interfering substances and concentrate the analytes.[2][4]
-
Metabolic Conjugation: O-toluidine and its metabolites can be present in urine as conjugates (e.g., glucuronides or sulfates).[5][6] For accurate total quantification, an enzymatic deconjugation step is often required.[5][6]
Q2: What is the most common analytical technique for the quantification of prilocaine and o-toluidine?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique.[5][7] It offers high sensitivity, selectivity, and the ability to quantify multiple analytes simultaneously.[7] Gas chromatography-mass spectrometry (GC-MS) has also been used.[8][9]
Q3: Why is the detection of o-toluidine particularly important?
A3: O-toluidine is a known metabolite of prilocaine and is classified as a human bladder carcinogen.[10][11] Monitoring its levels is important for assessing patient exposure and potential toxicological risk, especially with high doses or prolonged use of prilocaine.[11][12]
Q4: What are the key steps in a typical analytical workflow for prilocaine and o-toluidine in plasma?
A4: A typical workflow involves:
-
Sample Collection and Storage: Proper collection using appropriate anticoagulants and storage at -80°C to ensure analyte stability.[13]
-
Sample Preparation: This usually involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes.[2][4][14]
-
LC Separation: Chromatographic separation of prilocaine, o-toluidine, and an internal standard on a suitable column.
-
MS/MS Detection: Detection and quantification using a mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Q: My chromatogram shows tailing peaks for prilocaine and/or o-toluidine. What could be the cause?
-
A: Peak tailing can be caused by several factors:
-
Column Contamination: Buildup of matrix components on the column. Try flushing the column or using a guard column.[15]
-
Secondary Interactions: Interactions between the analytes and active sites on the column packing. Consider a different column chemistry or adjusting the mobile phase pH.[15]
-
Column Overload: Injecting too much sample. Try diluting your sample.[15]
-
-
-
Q: I am observing split peaks. What should I investigate?
-
A: Split peaks can indicate:
-
Partially Blocked Frit: The inlet frit of the column may be clogged. Try back-flushing the column or replacing the frit.[15]
-
Injection Solvent Incompatibility: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Ensure your sample is dissolved in a solvent similar in strength to the initial mobile phase.[15]
-
Column Void: A void may have formed at the head of the column. This usually requires column replacement.[15]
-
-
Issue 2: High Background Noise or Baseline Instability
-
Q: My baseline is very noisy. What are the common causes?
-
A: A noisy baseline can result from:
-
Contaminated Solvents or Reagents: Ensure you are using high-purity solvents and freshly prepared mobile phases.[1]
-
Dirty Ion Source: The ion source of the mass spectrometer can become contaminated over time. Regular cleaning is essential.[1]
-
Leaks in the LC System: Check all fittings and connections for any signs of leaks.[16]
-
Insufficient Mobile Phase Degassing: Dissolved gases in the mobile phase can cause pressure fluctuations and baseline noise.
-
-
Issue 3: Low Analyte Recovery
-
Q: My recovery of o-toluidine is consistently low. What can I do to improve it?
-
A: Low recovery is often related to the sample preparation step:
-
Inefficient Extraction: Optimize your extraction method. This could involve trying different extraction solvents for liquid-liquid extraction or different sorbents and elution solvents for solid-phase extraction.
-
Analyte Degradation: O-toluidine can be susceptible to degradation. Ensure samples are kept cold during processing and consider adding antioxidants.
-
pH of Extraction: The pH of the sample during extraction is critical for ensuring the analytes are in their non-ionized form for efficient extraction into an organic solvent. Adjust the pH to be above the pKa of prilocaine and o-toluidine.
-
-
Issue 4: Inconsistent Results and Poor Reproducibility
-
Q: I'm seeing significant variability between replicate injections. What should I check?
-
A: Poor reproducibility can stem from:
-
Autosampler Issues: Check the autosampler for proper functioning, including injection volume accuracy and potential for carryover.[1]
-
Inconsistent Sample Preparation: Ensure that the sample preparation procedure is followed precisely for all samples. Automation of sample preparation can help improve consistency.[4]
-
Matrix Effects: Variability in the matrix composition between samples can lead to inconsistent ion suppression or enhancement. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.[7]
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various analytical methods for the detection of prilocaine and o-toluidine.
Table 1: Method Performance for Prilocaine Detection
| Analytical Technique | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | 0.10 | 0.10 - 201.66 | Not Reported | [7] |
| GC-MS | Pharmaceutical Preparations | 31 | 40 - 1000 | Not Reported | [9] |
| GC-NPD | Bulk Drug & Pharmaceutical Formulation | 35 | 40 - 1000 | ~98.9 | [3] |
| HPLC-UV | Plasma | 4 | Not Specified | Not Reported | [17] |
Table 2: Method Performance for o-Toluidine Detection
| Analytical Technique | Matrix | LOD (µg/L) | Recovery (%) | Reference |
| HPLC-Electrochemical | Urine | 0.6 | 91 | [18] |
| HPLC-Electrochemical | Urine | 0.6 | 86 | [19] |
| HPLC-UV | Plasma | 4 ng/mL | Not Reported | [17] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Prilocaine and o-Toluidine in Human Plasma
This protocol is a representative example based on common practices.[7]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of plasma, add an internal standard (e.g., prilocaine-d7).
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Prilocaine: Monitor the transition from the precursor ion (protonated molecule) to a specific product ion.
-
o-Toluidine: Monitor the transition from its precursor ion to a characteristic product ion.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
Visualizations
Caption: Metabolic pathway of prilocaine to o-toluidine and subsequent reactions.
Caption: Experimental workflow for prilocaine and o-toluidine analysis in plasma.
Caption: A decision tree for troubleshooting common analytical issues.
References
- 1. zefsci.com [zefsci.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Biological monitoring of o‐toluidine in urine pretreated by an enzymatic deconjugation method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Invasive O-Toluidine Monitoring during Regional Anaesthesia with Prilocaine and Detection of Accidental Intravenous Injection in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Potency and Metabolism of Prilocaine as a local anesthetics_Chemicalbook [chemicalbook.com]
- 13. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. myadlm.org [myadlm.org]
- 17. Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. Biological monitoring for occupational exposures to o-toluidine and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Flow Chemistry Optimization for Prilocaine Hydrochloride Synthesis
Welcome to the technical support center for the flow chemistry synthesis of Prilocaine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using flow chemistry for this compound synthesis compared to traditional batch methods?
Flow chemistry offers several significant advantages for the synthesis of this compound.[1][2][3][4][5] Key benefits include:
-
Enhanced Safety: Flow reactors handle smaller volumes of hazardous reagents at any given time, significantly reducing the risks associated with highly exothermic reactions like nitration.[1]
-
Improved Selectivity: Continuous flow systems can provide better control over reaction parameters, leading to higher selectivity. For instance, the nitration of toluene (B28343) shows a marked increase in selectivity for the desired ortho-nitrotoluene from 59% in batch to 79% in flow.[1][2][3][4][5]
-
Faster Reaction Times: The enhanced heat and mass transfer in microreactors dramatically reduces reaction times. The toluidine alkylation step, for example, is reduced from 48 hours in batch to just 4.4 minutes in a flow system.[2][3][4][6]
-
Higher Overall Yield: The optimized flow synthesis of Prilocaine has been reported to achieve an overall yield of 74% (HPLC).[1][2][3][4][5]
-
Increased Productivity: The total residence time for the entire synthesis in a continuous flow setup is remarkably short, at just 13.6 minutes, enabling higher throughput.[1][2][3][4][5]
Q2: What is the general synthetic route for this compound in a continuous flow system?
The synthesis typically starts from toluene and involves several key steps that have been adapted for continuous flow processing.[1][5] The general route is as follows:
-
Nitration of Toluene: Toluene is nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of nitrotoluene isomers.
-
Reduction of Nitrotoluenes: The mixture of nitrotoluenes is then reduced to a mixture of toluidine isomers.
-
Selective Separation of o-toluidine (B26562): The desired ortho-toluidine is selectively separated from the other isomers.
-
Acylation: o-toluidine is acylated with 2-chloropropionyl chloride to form the chloroamide intermediate.[5]
-
Nucleophilic Substitution: The chloroamide intermediate undergoes nucleophilic substitution with propylamine (B44156) to yield Prilocaine.[5][7]
-
Salt Formation: The final step involves the formation of the hydrochloride salt.
Q3: Can the synthesis steps be combined or "telescoped" in a continuous flow setup?
Yes, one of the significant advantages of flow chemistry is the ability to "telescope" reaction steps, meaning the output of one reactor is directly fed into the next without intermediate workup and purification. For Prilocaine synthesis, the acylation of o-toluidine and the subsequent nucleophilic substitution to form Prilocaine can be performed in a telescoped two-step continuous flow process.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Nitration Step | Inefficient mixing of the biphasic toluene and acid streams. | Ensure the use of a microreactor with static mixing structures to maximize the interfacial area and improve mass transfer.[1] |
| Incorrect residence time. | Optimize the residence time. A residence time of 2 minutes has been shown to achieve full conversion of toluene.[1] | |
| Poor Selectivity in Nitration | Inadequate temperature control in a batch reactor leading to side reactions. | Utilize a flow reactor for superior heat transfer, which helps maintain a consistent temperature profile and improves selectivity towards the ortho isomer.[1] |
| Low Conversion in Alkylation Step | Insufficient reaction temperature. | The alkylation step benefits from superheating. A temperature of 150 °C in the flow system has been shown to be effective.[2][3][4][6] |
| Long reaction times leading to degradation in batch. | The significantly reduced reaction time in a flow system (4.4 minutes) at an elevated temperature minimizes byproduct formation.[2][3][4][6] | |
| Reactor Clogging or Fouling | Precipitation of intermediates or byproducts. | Carefully select solvents to ensure all species remain in solution under the reaction conditions. Consider in-line filtration if precipitation is unavoidable. |
| Immiscible phases causing blockages. | Ensure proper mixing and consider the use of a phase transfer catalyst if applicable to improve miscibility. | |
| Inconsistent Product Purity | Fluctuations in flow rates leading to variable stoichiometry. | Use high-precision pumps to maintain stable and accurate flow rates of all reagent streams. |
| Inefficient downstream processing. | Implement in-line workup and purification strategies, such as liquid-liquid extraction and crystallization, to streamline the process and improve purity. | |
| Difficulty in Scaling Up | Challenges in maintaining optimal heat and mass transfer in larger batch reactors. | Scaling up in flow chemistry is often achieved by "scaling out" (running multiple reactors in parallel) or by using larger dimension reactors, which can more easily maintain the optimized conditions. |
Experimental Protocols
Continuous Flow Nitration of Toluene
-
Reagents: Toluene, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)
-
Apparatus: A microreactor with static mixing structures (e.g., 0.2 mL chip mixer reactor).[1]
-
Procedure:
-
Prepare a solution of toluene.
-
Prepare a nitrating mixture of HNO₃ and H₂SO₄.
-
Pump the toluene solution and the nitrating mixture into the microreactor at controlled flow rates.
-
Maintain the reactor at a constant temperature.
-
Optimize the residence time for complete conversion (e.g., 2 minutes).[1]
-
The output stream containing the mixture of nitrotoluene isomers is collected for the next step.
-
Two-Step Telescoped Continuous Flow Synthesis of Prilocaine
-
Reagents: o-toluidine, 2-chloropropionyl chloride, Diisopropylethylamine (DIPEA), Propylamine, Tetrahydrofuran (THF)
-
Apparatus: A chip mixer reactor (e.g., 0.2 mL) connected in series with a glass reactor (e.g., 1.1 mL) under back pressure (e.g., 10 bar).[5]
-
Procedure:
-
Step 1: Acylation:
-
Prepare a solution of o-toluidine (0.4 M) and DIPEA (0.4 M) in THF.
-
Prepare a solution of 2-chloropropionyl chloride (0.4 M) in a suitable solvent.
-
Pump both solutions into the first reactor at room temperature with a residence time of 2 minutes to generate the chloroamide intermediate in situ.[5]
-
-
Step 2: Nucleophilic Substitution:
-
The output from the first reactor is directly fed into the second reactor.
-
Propylamine is introduced into the second reactor.
-
The reaction is heated (e.g., 100 °C) with a specific residence time (e.g., 15 minutes) to afford Prilocaine.[5]
-
-
The output stream is then subjected to workup and purification to isolate this compound.
-
Data Presentation
Table 1: Comparison of Batch vs. Flow Chemistry for Key Steps in Prilocaine Synthesis
| Parameter | Batch Process | Flow Process | Reference |
| Nitration Selectivity (ortho isomer) | 59% | 79% | [1][2][3][4][5] |
| Toluene Conversion (Nitration) | - | 100% (at 2 min residence time) | [1] |
| Alkylation Reaction Time | 48 hours | 4.4 minutes | [2][3][4][6] |
| Alkylation Yield | - | 98% | [2][3][4][6] |
| Overall Yield (HPLC) | - | 74% | [1][2][3][4][5] |
| Total Residence Time | - | 13.6 minutes | [1][2][3][4][5] |
Visualizations
Caption: Workflow for the continuous flow synthesis of this compound.
Caption: Troubleshooting logic for flow chemistry optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of this compound in Continuous Flow Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems - ACS Omega - Figshare [figshare.com]
- 5. Synthesis of this compound in Continuous Flow Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prilocaine - Wikipedia [en.wikipedia.org]
Technical Support Center: Development of Sustained-Release Prilocaine Delivery Systems
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for experiments involving sustained-release prilocaine (B1678100) delivery systems.
Section 1: Formulation & Encapsulation Troubleshooting (FAQs)
This section addresses common problems encountered during the formulation and drug-loading stages.
Q1: Why is my encapsulation efficiency (EE) for prilocaine low, and how can I improve it?
Answer: Low encapsulation efficiency (EE) is a frequent challenge, often stemming from the physicochemical properties of prilocaine and its interaction with the carrier system. Prilocaine's lipophilic nature can lead to leakage into the aqueous phase during emulsion-based preparations or poor association with certain hydrophilic polymers[1][2].
Common Causes & Solutions:
-
Drug Partitioning: In emulsion-based methods (e.g., for PLGA nanoparticles), prilocaine may partition into the external aqueous phase before the nanoparticles solidify.
-
Solution: Use a water-immiscible organic solvent (e.g., dichloromethane) to prepare the initial drug-polymer solution. Ensure rapid and efficient solvent evaporation to quickly solidify the particles, thereby trapping the drug inside[2].
-
-
Drug-to-Carrier Ratio: An excessively high drug-to-carrier ratio can saturate the system, preventing complete encapsulation.
-
Solution: Optimize the drug-to-polymer or drug-to-lipid ratio by testing a range of concentrations. Lowering the initial drug amount can significantly improve the percentage of encapsulated drug[1].
-
-
Formulation Instability: Poor formulation stability during preparation can lead to premature drug leakage.
-
Solution: For lipid-based carriers like Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), ensure the homogenization process occurs above the lipid's melting point and that the formulation is cooled rapidly to properly entrap the drug[3].
-
-
Poor Drug-Lipid Interaction: The structure of the lipid matrix in SLNs can result in drug expulsion during storage, especially if the lipid recrystallizes into a highly ordered structure.
-
Solution: Consider using Nanostructured Lipid Carriers (NLCs), which are formulated with a blend of solid and liquid lipids. This creates a less-ordered lipid core with more imperfections, providing more space to accommodate the drug and leading to higher EE[3].
-
Q2: My formulation is showing poor stability (aggregation, drug leakage) during storage. What are the causes and solutions?
Answer: Instability in nanoparticle suspensions, characterized by particle aggregation, size increase, and drug leakage, is often related to insufficient repulsive forces between particles and physical or chemical degradation over time.
Common Causes & Solutions:
-
Low Zeta Potential: A zeta potential close to zero (< |±20| mV) indicates low surface charge, leading to weak repulsive forces and a higher tendency for particles to aggregate.
-
Solution: Increase the surface charge by incorporating charged lipids, polymers, or surfactants into the formulation. For example, studies have shown that prilocaine-loaded SLNs and NLCs with zeta potentials of +29 mV and +21 mV, respectively, remain stable for extended periods[4].
-
-
Storage Temperature: Elevated storage temperatures can accelerate lipid matrix reorganization (in SLNs), polymer degradation (in PLGA systems), and drug diffusion out of the carrier.
-
Solution: Store formulations at refrigerated conditions (e.g., 4°C). Studies have demonstrated that SLNs are stable at refrigerated temperatures but show rapid particle growth when stored at 25°C or 37°C[5].
-
-
Lipid Recrystallization: Over time, the lipid matrix of SLNs can transition to a more stable, crystalline form, which expels the encapsulated drug.
-
Solution: Using NLCs instead of SLNs can mitigate this issue, as the liquid lipid component disrupts crystal formation, enhancing long-term stability and drug retention[3].
-
Table 1: Stability of Prilocaine-Loaded Lipid Nanoparticles Over 120 Days
| Formulation Type | Parameter | Day 0 | Day 30 | Day 60 | Day 90 | Day 120 |
|---|---|---|---|---|---|---|
| SLN | Mean Diameter (nm) | ~120 | Stable | Stable | Stable | Stable |
| PDI | ~0.2 | No significant change | No significant change | No significant change | No significant change | |
| Zeta Potential (mV) | +29 | No major changes | No major changes | No major changes | No major changes | |
| NLC | Mean Diameter (nm) | ~175 | Stable | Stable | Stable | Stable |
| PDI | ~0.2 | No significant change | No significant change | No significant change | No significant change | |
| Zeta Potential (mV) | +21 | No major changes | No major changes | No major changes | No major changes |
Data adapted from studies on co-loaded lidocaine/prilocaine systems showing that both SLN and NLC formulations can be optimized for excellent stability over 4 months[4][6].
Section 2: Characterization Challenges (FAQs)
This section covers issues related to the physical and chemical characterization of your delivery system.
Q3: I'm observing a high Polydispersity Index (PDI) and inconsistent particle size. How can I achieve a more uniform formulation?
Answer: A high PDI (> 0.3) indicates a broad particle size distribution, which can lead to inconsistent drug release profiles and variable bioavailability. This issue often arises from suboptimal formulation or processing parameters.
Common Causes & Solutions:
-
Inconsistent Mixing/Homogenization: Insufficient or inconsistent energy input during emulsification or homogenization can result in a wide range of particle sizes.
-
Solution: Precisely control all mixing parameters, including speed, duration, and temperature. For high-pressure homogenization, optimize the pressure and number of cycles. For probe sonication, ensure the probe is correctly positioned and use a consistent power setting[1].
-
-
Surfactant Concentration: An inappropriate concentration of surfactant or stabilizer can lead to either particle aggregation (too low) or the formation of micelles (too high), both of which can affect size distribution.
-
Solution: Methodically vary the surfactant concentration to find the optimal level that yields the smallest and most uniform particle size.
-
-
Polymer Properties: For polymeric systems like PLGA microspheres, the polymer's molecular weight and concentration directly influence the viscosity of the organic phase, which in turn affects droplet size during emulsification[7].
-
Solution: Experiment with different molecular weights or concentrations of PLGA. Lower viscosity generally leads to smaller and more uniform particles.
-
Q4: My zeta potential values are close to zero, leading to instability. How can this be addressed?
Answer: Zeta potential is a critical indicator of the stability of colloidal dispersions. Values far from zero (typically > |±30| mV) suggest good stability due to strong electrostatic repulsion between particles.
Common Causes & Solutions:
-
Neutral Surface: The materials used (lipids, polymers) may be non-ionic, resulting in a neutral or near-neutral surface charge.
-
Solution: Incorporate a charged component. For lipid nanoparticles, cationic lipids (e.g., DOTAP) or anionic lipids (e.g., dicetyl phosphate) can be added. For polymeric systems, polymers with charged end groups or the use of charged surfactants can be effective.
-
-
pH of the Medium: The pH of the dispersion medium can influence the surface charge, especially for particles with ionizable functional groups.
-
Solution: Measure the zeta potential across a range of pH values to determine the isoelectric point (IEP) and identify a pH range that ensures high surface charge and stability. Adjust the pH of your final formulation accordingly, ensuring it remains biocompatible.
-
Section 3: In Vitro Release & Performance Issues (FAQs)
This section focuses on troubleshooting the drug release profile and overall performance of the formulation.
Q5: My system shows a significant initial burst release of prilocaine. How can I minimize this?
Answer: A high initial burst release involves the rapid release of a large fraction of the encapsulated drug upon contact with the release medium. This is often caused by drug adsorbed to the particle surface or located just beneath the surface[8].
Common Causes & Solutions:
-
Surface-Adsorbed Drug: Prilocaine that is not fully encapsulated and remains on the particle surface will dissolve almost immediately.
-
Solution: Implement a thorough washing step after formulation. Centrifuge the nanoparticle suspension, discard the supernatant containing the unencapsulated drug, and resuspend the pellet in fresh medium. Repeating this process 2-3 times can effectively remove surface-bound drug[1].
-
-
High Drug Loading: Overloading the carrier can lead to a higher concentration of drug near the particle surface, contributing to burst release[7].
-
Solution: Optimize the drug loading to a level that can be effectively contained within the core of the carrier.
-
-
Porous Structure: A porous or cracked particle surface, often a result of the manufacturing process (e.g., rapid solvent evaporation), allows for quick penetration of the release medium.
Table 2: Comparison of Prilocaine Release from Different Carrier Systems
| Carrier System | Typical Burst Release (% in first 4h) | Release Mechanism | Key Influencing Factor |
|---|---|---|---|
| SLNs | ~32% | Diffusion | Highly ordered lipid crystal structure[3] |
| NLCs | ~24% | Diffusion | Unstructured lipid matrix allows better drug retention[3] |
| PLGA Microspheres | Variable (can be <10%) | Diffusion & Polymer Erosion | Polymer molecular weight and drug distribution[7][11] |
| Hydrogels | Variable | Swelling & Diffusion | Polymer cross-linking density and viscosity[12] |
Q6: The prilocaine release is incomplete or too slow. What factors could be responsible?
Answer: An overly slow or incomplete release profile can compromise the therapeutic efficacy of the formulation. This issue is typically related to the carrier matrix properties or poor drug diffusion.
Common Causes & Solutions:
-
High Polymer Molecular Weight/Hydrophobicity: In PLGA systems, a higher molecular weight or a higher lactide-to-glycolide ratio results in a more hydrophobic polymer that degrades more slowly, thus slowing drug release[11].
-
Solution: Select a PLGA with a lower molecular weight or a 50:50 lactide-to-glycolide ratio to accelerate polymer erosion and drug release.
-
-
Dense Carrier Matrix: A highly dense, non-porous carrier matrix can severely hinder the diffusion of the drug into the release medium.
-
Solution: Incorporate pore-forming agents (e.g., polyethylene (B3416737) glycol - PEG) into the formulation. During release, these agents leach out, creating channels that facilitate drug diffusion[13].
-
-
Poor Drug Solubility in Release Medium: If the concentration of released prilocaine in the medium approaches its solubility limit ("sink conditions" are lost), the concentration gradient driving diffusion will decrease, slowing the release rate[14].
Section 4: Key Experimental Protocols
Protocol 1: Determination of Encapsulation Efficiency (EE) - Indirect Method
This protocol determines the amount of prilocaine successfully encapsulated by measuring the amount of free, unencapsulated drug in the aqueous supernatant.
Methodology:
-
Separation:
-
Take a precisely known volume of the nanoparticle suspension (e.g., 1 mL).
-
Separate the nanoparticles from the aqueous medium. The most common method is ultracentrifugation (e.g., 14,000 rpm for 20 minutes). The nanoparticles will form a pellet at the bottom.
-
Alternatively, centrifugal filter units (e.g., Amicon® with a 10-30 kDa MWCO) can be used[15].
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant, which contains the unencapsulated prilocaine.
-
If necessary, filter the supernatant through a 0.22 µm syringe filter to remove any stray particles.
-
Quantify the concentration of prilocaine in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cells
This protocol is standard for evaluating the release of drugs from semi-solid or nanoparticle formulations intended for topical or transdermal delivery[15][17].
Apparatus & Setup:
-
Apparatus: Vertical Diffusion Cell (VDC), also known as a Franz diffusion cell.
-
Membrane: An inert, synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate) that is compatible with the formulation and not rate-limiting to drug diffusion[17].
-
Receptor Medium: A buffered solution (e.g., PBS pH 7.4) maintained under sink conditions. A small amount of a co-solvent like ethanol (B145695) (e.g., 10%) or a surfactant may be added to ensure prilocaine solubility[18]. The volume should be sufficient to ensure sink conditions (at least 3-10 times the saturation volume)[14].
-
Temperature: Maintained at 32 ± 1°C for skin models or 37 ± 1°C for other applications, using a circulating water bath[17].
-
Stirring: The receptor chamber should be continuously stirred with a magnetic stir bar to ensure a uniform concentration.
Methodology:
-
Preparation:
-
Equilibrate the Franz cells to the target temperature.
-
Mount the synthetic membrane between the donor and receptor chambers, ensuring no air bubbles are trapped beneath.
-
Fill the receptor chamber with the pre-warmed and de-gassed receptor medium.
-
-
Sample Application:
-
Apply a precise amount of the prilocaine formulation (e.g., 300 mg of a gel or a known concentration of nanoparticle suspension) evenly onto the surface of the membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber via the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
-
Analysis:
-
Analyze the concentration of prilocaine in each sample using a validated HPLC method.
-
Calculate the cumulative amount of prilocaine released per unit area of the membrane over time, correcting for drug removed during sampling.
-
Section 5: Visual Guides & Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. theaspd.com [theaspd.com]
- 4. scispace.com [scispace.com]
- 5. jps.usm.my [jps.usm.my]
- 6. Design and evaluation of lidocaine- and prilocaine-coloaded nanoparticulate drug delivery systems for topical anesthetic analgesic therapy: a comparison between solid lipid nanoparticles and nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Insights on the Burst Release Kinetics of Spray-Dried PLGA Microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PLGA sustained-release microspheres loaded with an insoluble small-molecule drug: microfluidic-based preparation, optimization, characterization, and evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PLGA sustained-release microspheres loaded with an insoluble small-molecule drug: microfluidic-based preparation, optimization, characterization, and evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advanced Hydrogel Systems for Local Anesthetic Delivery: Toward Prolonged and Targeted Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. teledynelabs.com [teledynelabs.com]
- 15. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Encapsulation challenges, the substantial issue in solid lipid nanoparticles characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. CN111337640A - Method for rapidly evaluating in-vitro release of external preparation - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Prilocaine Hydrochloride Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the determination and quantification of active pharmaceutical ingredients (APIs) such as Prilocaine (B1678100) hydrochloride. The validation of these HPLC methods is crucial to ensure data accuracy, reliability, and compliance with regulatory standards. This guide provides a comparative overview of various validated HPLC methods for the analysis of Prilocaine hydrochloride, presenting key performance parameters and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their needs.
The data presented here is compiled from multiple studies and is intended to offer a comprehensive comparison of different methodologies. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Comparative Analysis of HPLC Method Validation Parameters
The following tables summarize the key validation parameters for different HPLC methods used in the analysis of this compound. These parameters are essential for evaluating the performance and suitability of a method for a specific analytical purpose.
Table 1: Linearity and Range
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| HPLC Method 1 | 8 - 200 | Not Specified | [5] |
| HPLC Method 2 | 1 - 6 | Not Specified | [6][7] |
| HPLC Method 3 | 0.10 - 201.66 (ng/mL) | Not Specified | [8] |
| HPLC Method 4 | Measurable range up to 30 | Not Specified | [9] |
Table 2: Precision (%RSD)
| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| HPLC Method 1 | 0.04 - 0.61 | 0.26 - 2.05 | [5] |
| HPLC Method 2 | < 2 | < 2 | [6] |
| HPLC Method 3 | Not Specified | Not Specified | |
| HPLC Method 4 | 6.2 - 9.9 | Not Specified | [9] |
Table 3: Accuracy and Recovery
| Method | Accuracy (% Recovery) | Reference |
| HPLC Method 1 | Not Specified | |
| HPLC Method 2 | 99.67 - 99.88 | [6] |
| HPLC Method 3 | Not Specified | |
| HPLC Method 4 | 91 - 101 | [9] |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method | LOD | LOQ | Reference |
| HPLC Method 1 | Not Specified | Not Specified | |
| HPLC Method 2 | 0.2 µg/mL | 0.8 µg/mL | [6] |
| HPLC Method 3 | Not Specified | Not Specified | |
| HPLC Method 4 | 0.002 mg/L | Not Specified | [9] |
Detailed Experimental Protocols
The following are detailed methodologies for the HPLC analysis of this compound as described in the cited literature.
Method 1: HPLC for this compound with Epinephrine
-
Chromatographic System:
-
Column: Phenyl column.[5]
-
Mobile Phase: 80:20% v/v 25 mM phosphate (B84403) buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt-acetonitrile.[5]
-
Flow Rate: 1 mL/min.[5]
-
Detection: UV at 254 nm.[5]
-
Method 2: HPLC for Simultaneous Determination of Lidocaine and Prilocaine
-
Chromatographic System:
-
Column: Hi Q Sil C18 HS column (250 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase: Acetonitrile: 0.01 M diethylamine (B46881) solution (pH adjusted to 6.8 with orthophosphoric acid) (60:40).[6]
-
Flow Rate: 1.2 mL/min.[6]
-
Detection: UV at 225 nm.[6]
-
Retention Times: Prilocaine: 6.075 ± 0.12 min; Lidocaine: 8.642 ± 0.15 min.[7]
-
Method 3: HPLC for Prilocaine in Human Plasma
-
Sample Preparation:
-
Spike blank plasma with prilocaine for calibrators and controls.
-
Add internal standard (lidocaine) and sodium hydroxide.
-
Extract with diisopropyl ether.
-
Dry the extracts and dissolve in methanol (B129727) - 4.35 mmol/L ammonium (B1175870) phosphate, pH 7.0 (60:40 v/v).[9]
-
-
Chromatographic System:
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method for pharmaceutical analysis, in accordance with ICH guidelines.[1][2][4]
Caption: Workflow for HPLC method validation.
This guide provides a foundational comparison of validated HPLC methods for this compound analysis. Researchers should consult the original publications for more in-depth information and consider their specific laboratory conditions and analytical requirements when selecting or developing a method.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. database.ich.org [database.ich.org]
- 5. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF LIDOCAINE AND PRILOCAINE IN TOPICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation and application of a high performance liquid chromatographic method for prilocaine analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Prilocaine and Lidocaine Toxicity: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the toxicological profiles of two widely used local anesthetics, prilocaine (B1678100) and lidocaine (B1675312). Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental findings on neurotoxicity, systemic toxicity—with a particular focus on methemoglobinemia—cardiotoxicity, and cytotoxicity. The information is presented to facilitate an objective evaluation of these compounds in preclinical and clinical research settings.
Key Findings at a Glance
While both prilocaine and lidocaine are effective local anesthetics of the amide class, their toxicity profiles exhibit notable differences. Prilocaine is frequently associated with a higher risk of methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, which can impair oxygen delivery to tissues.[1][2][3][4][5] Conversely, some studies suggest that lidocaine may have a higher potential for neurotoxicity and cardiotoxicity under certain conditions.
Neurotoxicity
Comparative studies on the neurotoxicity of intrathecally administered prilocaine and lidocaine have yielded varied results. One study in rats found that while both anesthetics produced similar levels of sensory impairment, histologic injury scores were greater with prilocaine, although this difference was not statistically significant.[6][7] The study concluded that prilocaine's propensity for causing persistent functional impairment or morphological damage is at least as great as that of lidocaine.[6][7]
However, another rat model suggested that intrathecal mepivacaine (B158355) and prilocaine are less neurotoxic than highly concentrated lidocaine.[8][9] This study observed significant decreases in sensory threshold and irreversible hind-limb limitation only in rats receiving 20% lidocaine. Morphologic abnormalities were seen at lower concentrations of lidocaine (≥7.5%) compared to prilocaine (20%).[8][9]
In vitro studies on human neuroblastoma cells (SH-SY5Y) categorized both prilocaine and lidocaine as having medium cytotoxicity compared to other local anesthetics like the more toxic bupivacaine (B1668057) and the less toxic ropivacaine (B1680718) and articaine.[10]
Systemic Toxicity and Methemoglobinemia
A significant distinguishing factor in the systemic toxicity of prilocaine is its association with methemoglobinemia.[1][2][3][4][5][11][12] This adverse effect is attributed to its metabolites, particularly o-toluidine (B26562).[1] Studies have shown that the formation of methemoglobin is higher with prilocaine and its metabolite o-toluidine compared to lidocaine and its metabolite 2,6-xylidine.[1] The metabolic activation leading to methemoglobinemia involves human carboxylesterases (CES1A and CES2 for prilocaine, and only CES1A for lidocaine) and cytochrome P450 enzymes (CYP2E1 and CYP3A4).[1]
Clinically, the use of a eutectic mixture of lidocaine and prilocaine (EMLA cream) has been associated with cases of methemoglobinemia, particularly in pediatric patients.[4][5][11][12][13] Factors that can increase the risk of systemic toxicity with topical application include the use of excessive amounts, application to a large surface area, prolonged application time, and application to inflamed or diseased skin.[11][12][13]
Seizures have been reported with intravenous regional anesthesia at doses as low as 4 mg/kg for prilocaine and 1.4 mg/kg for lidocaine.[14]
Cardiotoxicity
While specific comparative data on cardiotoxicity is less abundant in the provided search results, it is a known adverse effect of local anesthetics, particularly at high systemic concentrations.[11][12][15] Overdose can lead to cardiovascular collapse that is often difficult to resuscitate.[15] One study in rats comparing prilocaine to 2-chloroprocaine found that prilocaine induced asystole at a lower mean dose (166 mg/kg) and caused a faster decrease in mean arterial blood pressure.[16] This suggests that prilocaine may have a more potent cardiodepressant effect than 2-chloroprocaine, though a direct comparison with lidocaine in this specific study was not made.
Cytotoxicity
In vitro studies provide quantitative measures of the cytotoxic potential of these anesthetics on various cell lines.
Quantitative Cytotoxicity Data
| Local Anesthetic | Cell Line | Assay | Endpoint | Value | Citation |
| Prilocaine | Human Neuroblastoma (SH-SY5Y) | WST-1 | LD50 | 4.32 ± 0.39 mM | [10] |
| Lidocaine | Human Neuroblastoma (SH-SY5Y) | WST-1 | LD50 | 3.35 ± 0.33 mM | [10] |
| Prilocaine | Human Endometrial Carcinoma (Ishikawa) | MTT | EC50 (24h) | 7.64 mM | [17] |
| Prilocaine | Human Endometrial Carcinoma (Ishikawa) | MTT | EC50 (48h) | 7.3 mM | [17] |
| Prilocaine | Human Endometrial Carcinoma (Ishikawa) | MTT | EC50 (72h) | 2.83 mM | [17] |
| Lidocaine | Human Endometrial Carcinoma (Ishikawa) | MTT | EC50 (24h) | 11.67 mM | [17] |
| Lidocaine | Human Endometrial Carcinoma (Ishikawa) | MTT | EC50 (48h) | 1.915 mM | [17] |
| Lidocaine | Human Endometrial Carcinoma (Ishikawa) | MTT | EC50 (72h) | 2.114 mM | [17] |
Experimental Protocols
Intrathecal Neurotoxicity Assessment in Rats
-
Animal Model: Ninety male Sprague-Dawley rats were used.[6]
-
Drug Administration: An intrathecal catheter was inserted, and after a recovery period, the rats were divided into three groups to receive an infusion of 2.5% prilocaine in saline, 2.5% lidocaine in saline, or normal saline.[6]
-
Functional Assessment: Persistent sensory impairment was evaluated four days after anesthetic administration using the tail-flick test, which measures the latency to withdraw the tail from a radiant heat source.[6]
-
Histopathological Examination: Seven days post-infusion, the animals were euthanized, and specimens of the spinal cord and nerve roots were obtained for histopathologic examination to assess for neural injury.[6]
In Vitro Cytotoxicity Assay on Neuroblastoma Cells
-
Cell Line: Human neuroblastoma SH-SY5Y cells were cultured.[10]
-
Drug Exposure: Undifferentiated cells were exposed to various concentrations of prilocaine and lidocaine for 20 minutes.[10]
-
Viability Assessment: Cell viability was determined using a WST-1 (water-soluble tetrazolium salt) assay. The metabolic activity of viable cells reduces the WST-1 reagent to a formazan (B1609692) dye, which is quantified by measuring the optical density.[10]
-
Data Analysis: The half-maximal lethal dose (LD50) was calculated by extrapolating from the dose-response curve.[10]
Visualizing the Data
Signaling Pathway for Prilocaine-Induced Methemoglobinemia
Caption: Metabolic activation of prilocaine leading to methemoglobin formation.
Experimental Workflow for In Vivo Neurotoxicity Study
Caption: Workflow for assessing intrathecal neurotoxicity in a rat model.
Logical Relationship of Toxicity Comparison
Caption: Logical overview of the toxicological comparison between prilocaine and lidocaine.
References
- 1. Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparison of prilocaine 2% versus lidocaine 2% with adrenaline in peridural anesthesia. A clinical double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methemoglobin Levels in Generally Anesthetized Pediatric Dental Patients Receiving Prilocaine Versus Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methemoglobinemia induced by lidocaine-prilocaine cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative spinal neurotoxicity of prilocaine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Intrathecal mepivacaine and prilocaine are less neurotoxic than lidocaine in a rat intrathecal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rapm.bmj.com [rapm.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. Risk of systemic toxicity with topical lidocaine/prilocaine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Risk of Systemic Toxicity With Topical Lidocaine/Prilocaine: A Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of acute central nervous system and cardiovascular toxicity of 2-chloroprocaine and prilocaine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
Prilocaine Hydrochloride vs. Articaine Hydrochloride: A Comparative Guide to Efficacy in Dental Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anesthetic efficacy of prilocaine (B1678100) hydrochloride and articaine (B41015) hydrochloride in dental procedures, supported by experimental data from clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance of these two widely used local anesthetics.
Quantitative Comparison of Anesthetic Efficacy
The following tables summarize key performance indicators for prilocaine hydrochloride and articaine hydrochloride based on data from multiple clinical studies.
Table 1: Anesthetic Success Rate
| Anesthetic Agent | Concentration | Vasoconstrictor | Injection Technique | Success Rate (%) | Study Reference(s) |
| Articaine HCl | 4% | Epinephrine 1:100,000 | Mandibular Buccal Infiltration | 55% | [1] |
| Prilocaine HCl | 4% | Epinephrine 1:200,000 | Mandibular Buccal Infiltration | 32% | [1] |
| Articaine HCl | 4% | Adrenaline 1:100,000 | Maxillary Teeth Extraction | ~97.8% (1 failure in 45) | [2][3] |
| Prilocaine HCl | 3% | Felypressin (B344493) 0.03 IU/ml | Maxillary Teeth Extraction | ~88.9% (5 failures in 45) | [2][3] |
| Articaine HCl | Not Specified | Not Specified | Inferior Alveolar Nerve Block (Irreversible Pulpitis) | 73% | [4] |
| Prilocaine HCl | Not Specified | Not Specified | Inferior Alveolar Nerve Block (Irreversible Pulpitis) | 57% | [4] |
| Articaine HCl | Not Specified | Not Specified | Mandibular Canine Pulpal Anesthesia (Infiltration) | 65% | [5][6] |
| Prilocaine HCl | Not Specified | Not Specified | Mandibular Canine Pulpal Anesthesia (Infiltration) | 50% | [5][6] |
Table 2: Onset and Duration of Anesthesia
| Anesthetic Agent | Concentration | Vasoconstrictor | Injection Technique | Mean Onset of Anesthesia (minutes) | Mean Duration of Pulpal Anesthesia (minutes) | Study Reference(s) |
| Articaine HCl | 4% | Adrenaline 1:100,000 | Maxillary Infiltration | 3.0 (SD 2.1) | Not Reported | [2][7] |
| Prilocaine HCl | 3% | Felypressin 0.03 IU/ml | Maxillary Infiltration | 4.0 (SD 3.3) | Not Reported | [2][7] |
| Articaine HCl | 4% | Epinephrine 1:100,000 | Inferior Alveolar Nerve Block | 7.4 (SD 2.9) | 106.6 (SD 28.4) | [8][9][10] |
| Articaine HCl | 4% | Epinephrine 1:200,000 | Inferior Alveolar Nerve Block | 7.7 (SD 3.0) | 88.0 (SD 28.9) | [8][9][10] |
| Prilocaine HCl | 4% | Plain | Maxillary Infiltration | < 2 | ~10 (for procedures lasting ~20) |
Experimental Protocols
Below are detailed methodologies from key clinical trials cited in this guide. These protocols provide a framework for understanding how the comparative efficacy data was generated.
Study 1: Comparison for Extraction of Maxillary Teeth
-
Objective: To compare the anesthetic performance of 3% prilocaine with felypressin and 4% articaine with adrenaline for the extraction of maxillary teeth.[3]
-
Study Design: A prospective, randomized clinical trial.[3]
-
Participants: 95 patients, aged between 16 and 70 years, requiring extraction of one or two upper teeth.[3]
-
Groups:
-
Procedure:
-
Patients were randomly assigned to one of the two groups.
-
Buccal infiltration anesthesia was administered.
-
The onset of anesthesia was objectively evaluated using an electric pulp tester.
-
Extraction was performed once successful anesthesia was achieved (no response to maximal pulp stimulation).
-
-
Outcome Measures:
Study 2: Comparison of Buccal Infiltrations of the Mandibular First Molar
-
Objective: To compare the pulpal anesthesia obtained with 4% concentrations of articaine, and prilocaine formulations as primary buccal infiltrations of the mandibular first molar.[1]
-
Study Design: A prospective, randomized, double-blind, crossover study.[1]
-
Participants: 60 asymptomatic adult subjects.[1]
-
Procedure:
-
Each subject randomly received a primary mandibular buccal first molar infiltration of 1.8 mL of each of the following in three separate appointments:
-
4% articaine with 1:100,000 epinephrine
-
4% prilocaine with 1:200,000 epinephrine[1]
-
-
An electric pulp tester was used to test the first molar for anesthesia in 3-minute cycles for 60 minutes after the infiltration.
-
-
Outcome Measures:
-
Successful anesthesia was defined as two consecutive readings of 80 on the electric pulp tester.[1]
-
Mechanism of Action: Signaling Pathway
Both prilocaine and articaine are amide-type local anesthetics that exert their effect by blocking nerve impulse conduction. Their primary target is the voltage-gated sodium channel in the neuronal cell membrane.
Caption: Mechanism of action of local anesthetics.
The uncharged base form of the local anesthetic diffuses across the neuronal membrane.[11] Once inside the axoplasm, it re-equilibrates into the cationic form, which is the active form that binds to a specific receptor site within the voltage-gated sodium channel.[11][12] This binding blocks the influx of sodium ions, preventing depolarization of the nerve membrane and the propagation of a nerve impulse.[11][12]
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial comparing the efficacy of two local anesthetics in a dental setting.
Caption: A typical experimental workflow.
References
- 1. Anesthetic comparisons of 4% concentrations of articaine, lidocaine, and prilocaine as primary buccal infiltrations of the mandibular first molar: a prospective randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does articaine, rather than prilocaine, increase the success rate of anaesthesia for extraction of maxillary teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does articaine, rather than prilocaine, increase the success rate of anaesthesia for extraction of maxillary teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential of articaine as new generation of local anesthesia in dental clinics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of articaine and prilocaine anesthesia by infiltration in maxillary and mandibular arches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of articaine and prilocaine anesthesia by infiltration in maxillary and mandibular arches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Onset and duration period of pulpal anesthesia of articaine and lidocaine in inferior alveolar nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Onset and Duration Period of Pulpal Anesthesia of Articaine and Lidocaine in Inferior Alveolar Nerve Block [ouci.dntb.gov.ua]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to GC-MS Method Validation for Prilocaine HCl in Human Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of Prilocaine (B1678100) HCl in human plasma is crucial for pharmacokinetic, toxicological, and clinical studies. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with alternative analytical techniques, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an analytical method for bioanalysis is a critical decision driven by factors such as sensitivity, selectivity, accuracy, and precision. Below is a comparative summary of a validated GC-MS method against High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the determination of Prilocaine HCl in human plasma.
| Parameter | GC-MS Method 1 | GC-MS Method 2 | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 20-250 ng/mL[1][2] | 50-300 ng/mL[3][4] | Up to 30,000 ng/mL[5] | 0.10–201.66 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[1][2] | 50 ng/mL[3][4] | Not explicitly stated, but detection limit is 2 ng/mL[5] | 0.10 ng/mL[6] |
| Limit of Detection (LOD) | 10 ng/mL[1][2] | 40 ng/mL[3] | 2 ng/mL[5] | Not Reported |
| Accuracy (Relative Error) | < 9.0%[1][2] | < 8.0%[3][4] | Recoveries of 91-101%[5] | Within acceptable limits per FDA guidelines[6] |
| Precision (RSD) | < 6.0%[1][2] | < 4.5%[3][4] | Inter-assay CVs of 6.2-9.9%[5] | Within acceptable limits per FDA guidelines[6] |
| Recovery | 94.79%[1][2] | 96.5%[3][4] | 91-101%[5] | Not Reported |
| Internal Standard | Lidocaine (B1675312) HCl[1][2] | Lidocaine HCl[3][4] | Lidocaine[5] | Labeled isotopes[6] |
As the data indicates, LC-MS/MS offers the highest sensitivity with an LLOQ of 0.10 ng/mL.[6] However, the GC-MS methods provide excellent accuracy and precision within a clinically relevant concentration range.[1][2][3][4] The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity and the availability of instrumentation.
Experimental Workflow and Protocols
A clear understanding of the experimental process is essential for replicating and validating analytical methods. The following diagram illustrates a typical workflow for the analysis of Prilocaine HCl in human plasma using GC-MS.
Detailed Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1 mL aliquot of human plasma, add the internal standard (Lidocaine HCl).
-
Alkalinize the plasma sample by adding an appropriate volume of sodium hydroxide (B78521) solution.
-
Perform liquid-liquid extraction by adding a suitable organic solvent (e.g., diethyl ether), followed by vortexing and centrifugation to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume of methanol prior to GC-MS injection.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890N GC system or equivalent.
-
Mass Spectrometer: Agilent 5973N mass selective detector or equivalent.
-
Column: HP-5MS capillary column (or similar).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at an initial temperature and ramp up to a final temperature to ensure adequate separation of analytes.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Impact (EI).
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) for quantification of prilocaine and the internal standard.
3. Method Validation
The GC-MS method should be validated according to international guidelines (e.g., FDA, ICH) for the following parameters:
-
Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences at the retention times of prilocaine and the internal standard.
-
Linearity: Prepare calibration standards at a minimum of five different concentrations and analyze them to establish the linear range, correlation coefficient (r²), and regression equation.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day) to determine the accuracy (as relative error, RE%) and precision (as relative standard deviation, RSD%).
-
Recovery: Compare the peak areas of extracted samples to those of unextracted standards at the same concentration to determine the extraction efficiency.
-
Stability: Evaluate the stability of prilocaine in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -80°C.
References
- 1. Development and validation of gas chromatography-mass spectroscopy method for determination of prilocaine HCl in human plasma using internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation and application of a high performance liquid chromatographic method for prilocaine analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Prilocaine Hydrochloride: A Comparative Guide to Safety and Efficacy in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prilocaine (B1678100) hydrochloride with other local anesthetics, focusing on its safety and efficacy as demonstrated in clinical trial data. The information is intended to support research, scientific evaluation, and drug development efforts in the field of anesthesiology.
Executive Summary
Prilocaine hydrochloride is an intermediate-acting amide local anesthetic widely used for dental and regional anesthesia.[1] Clinical trials have demonstrated its efficacy, often comparable to lidocaine (B1675312) and articaine (B41015), though with some differences in onset and duration of action depending on the specific application. A key safety consideration with prilocaine is the risk of methemoglobinemia, a dose-dependent adverse effect. This guide will delve into the quantitative data from comparative clinical studies, outline common experimental protocols, and visualize key pathways and processes.
Comparative Efficacy of this compound
The efficacy of prilocaine has been extensively evaluated against other commonly used local anesthetics, primarily lidocaine and articaine. The following tables summarize key performance indicators from various clinical trials.
Dental Anesthesia
Table 1: Comparison of Anesthetic Efficacy in Dental Procedures
| Parameter | Prilocaine HCl | Lidocaine HCl | Articaine HCl | Study Context & Citation |
| Success Rate (Mandibular Infiltration) | 32% (4% solution) | 33% (4% solution) | 55% (4% solution) | Prospective, randomized, double-blind study in asymptomatic mandibular first molars.[2] |
| Success Rate (Mandibular Canine Pulpal Anesthesia) | 50% | Not Directly Compared | 65% | Double-blind, randomized study in healthy adult volunteers.[3] |
| Success Rate (Maxillary Teeth Extraction) | No significant difference | Not Directly Compared | No significant difference | Randomized study comparing 3% prilocaine with felypressin (B344493) to 4% articaine with adrenaline.[4] |
| Onset of Anesthesia | 2-5 minutes (infiltration) | Not Specified | Not Specified | General information on prilocaine's mechanism of action.[5] |
| Patient Satisfaction (Topical Cream) | 66.7% | 52.1% (injection) | Not Applicable | Randomized controlled trial comparing lidocaine-prilocaine cream to lidocaine injection.[6] |
Spinal Anesthesia
Table 2: Comparison of Anesthetic Efficacy in Spinal Anesthesia
| Parameter | Prilocaine HCl | Bupivacaine (B1668057) HCl | Lidocaine HCl | Study Context & Citation |
| Onset of Sensory Block | 3.9 ± 0.36 min | Not Directly Compared | Not Specified | Prospective randomized controlled double-blind study in day case surgeries.[7] |
| Onset of Motor Block | 6 ± 0.7 min | Not Directly Compared | Not Specified | Prospective randomized controlled double-blind study in day case surgeries.[7] |
| Duration of Sensory Block | 92.4 ± 2.5 min | 193.6 ± 10.9 min | 181 ± 48 min (total) | Prospective randomized controlled double-blind study in day case surgeries[7] and a randomized study for short urologic procedures[8]. |
| Duration of Motor Block | 113.7 ± 8.8 min | 261.9 ± 19.8 min | Not Specified | Prospective randomized controlled double-blind study in day case surgeries.[7] |
| Time to Unassisted Walking | 120.7 ± 7.8 min | 301.8 ± 13.9 min | Not Specified | Prospective randomized controlled double-blind study in day case surgeries.[7] |
| Time to Spontaneous Voiding | 256.4 ± 21.5 min | 345.4 ± 24.5 min | Not Specified | Prospective randomized controlled double-blind study in day case surgeries.[7] |
Safety Profile of this compound
The safety profile of prilocaine is generally favorable; however, it is associated with a dose-dependent risk of methemoglobinemia. Other adverse effects are similar to those of other amide local anesthetics.
Table 3: Common and Serious Adverse Effects of this compound
| Adverse Effect Category | Specific Effects | Frequency | Citations |
| Common | Numbness, tingling, mild pain at injection site | Frequently Reported | General safety information. |
| Systemic | Drowsiness, dizziness, blurred vision, nausea, vomiting | Dose-related | General safety information. |
| Cardiovascular | Hypotension, bradycardia, arrhythmias | Less Common | Monitored in clinical trials[1]. |
| Neurological | Transient Neurological Symptoms (TNS) | Less frequent than with lidocaine | Comparative review of spinal anesthesia[9]. |
| Hematological | Methemoglobinemia | Dose-dependent risk | A known safety concern with prilocaine. |
| Allergic Reactions | Itching, rash, hives, anaphylaxis | Rare | General safety information. |
Experimental Protocols
The following are descriptions of typical methodologies employed in clinical trials to assess the efficacy and safety of local anesthetics like this compound.
Assessment of Anesthetic Efficacy in Dental Procedures
-
Objective: To determine the success rate, onset, and duration of pulpal anesthesia.
-
Methodology:
-
Subject Recruitment: Asymptomatic adult volunteers with non-carious, non-restored teeth are recruited.
-
Randomization and Blinding: Subjects are randomly assigned to receive prilocaine, lidocaine, or articaine in a double-blind manner.
-
Anesthetic Administration: A standardized volume and concentration of the anesthetic solution is administered via buccal infiltration or nerve block.
-
Efficacy Measurement: An electric pulp tester is used to assess tooth sensitivity at regular intervals (e.g., every 3 minutes) for a set duration (e.g., 60 minutes).
-
Success Criteria: Successful anesthesia is typically defined as achieving two consecutive readings of no response at the maximum stimulus from the pulp tester.[2]
-
Assessment of Anesthetic Efficacy in Spinal Anesthesia
-
Objective: To evaluate the onset, duration, and regression of sensory and motor blockade.
-
Methodology:
-
Patient Selection: Patients scheduled for specific surgical procedures (e.g., lower abdominal day case surgeries) are enrolled.
-
Randomization and Blinding: Patients are randomly allocated to receive either hyperbaric prilocaine or hyperbaric bupivacaine in a double-blind fashion.
-
Anesthetic Administration: A standardized dose of the anesthetic is administered intrathecally.
-
Sensory Block Assessment: The level of sensory block is assessed by pinprick or cold test at regular intervals. Onset is the time to reach a specific dermatomal level (e.g., T10). Duration is the time for the block to regress by a certain number of segments.
-
Motor Block Assessment: Motor block is evaluated using a standardized scale (e.g., Bromage scale). Onset is the time to achieve a certain level of motor blockade. Duration is the time to complete regression of the motor block.
-
Recovery Milestones: Time to unassisted walking and time to spontaneous urination are recorded.[7]
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of prilocaine on voltage-gated sodium channels.
Typical Clinical Trial Workflow for Local Anesthetic Evaluation
Caption: A generalized workflow for a randomized controlled clinical trial of a local anesthetic.
Comparative Adverse Effect Profile
Caption: A qualitative comparison of key adverse effects associated with prilocaine, lidocaine, and articaine.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Anesthetic comparisons of 4% concentrations of articaine, lidocaine, and prilocaine as primary buccal infiltrations of the mandibular first molar: a prospective randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of articaine and prilocaine anesthesia by infiltration in maxillary and mandibular arches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does articaine, rather than prilocaine, increase the success rate of anaesthesia for extraction of maxillary teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. hexiapharm.com [hexiapharm.com]
- 7. anesthesiologypaper.com [anesthesiologypaper.com]
- 8. A randomised study of lidocaine and prilocaine for spinal anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 2% hyperbaric solution for intrathecal injection: a clinical review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Anesthetic Allergies: A Comparative Guide to Prilocaine Hydrochloride Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity among local anesthetics is paramount for patient safety and drug development. This guide provides an objective comparison of prilocaine (B1678100) hydrochloride's cross-reactivity with other amide-type local anesthetics, supported by experimental data and detailed protocols.
True allergic reactions to amide local anesthetics like prilocaine are rare, with adverse drug reactions more commonly being nonallergic in nature.[1] However, when hypersensitivity does occur, it can manifest as either immediate (Type I, IgE-mediated) or delayed (Type IV, T-cell mediated) reactions.[1] While the chemical structure of amide anesthetics generally suggests a lower potential for cross-reactivity compared to their ester counterparts, documented cases highlight the importance of thorough allergological evaluation.[2][3]
Comparative Analysis of Cross-Reactivity
Cross-reactivity among amide local anesthetics is not a given, and there are no definitive rules governing these reactions.[4] Therefore, in cases of a suspected allergy to one amide anesthetic, testing against a panel of other amides is the recommended safety measure.[4] The following table summarizes reported cross-reactivity findings involving prilocaine and other commonly used amide anesthetics based on available clinical data.
| Anesthetic Agent | Cross-Reactivity with Prilocaine | Supporting Evidence (Citation) |
| Lidocaine (B1675312) | Cross-reactivity has been observed in cases of delayed-type hypersensitivity. | [5] |
| A study reported a patient with an immediate-type reaction to lidocaine and mepivacaine (B158355) showed good tolerance to prilocaine. | [6][7] | |
| Another case of delayed-type hypersensitivity to lidocaine and mepivacaine showed cross-reaction with prilocaine. | [5] | |
| Mepivacaine | A patient with a hypersensitivity to prilocaine also tested positive for mepivacaine via subcutaneous provocation tests, but tolerated lidocaine. | [8] |
| A case of delayed-type hypersensitivity to lidocaine and mepivacaine demonstrated cross-reactivity with prilocaine. | [5] | |
| Bupivacaine (B1668057) | A case of delayed-type hypersensitivity to lidocaine and mepivacaine also showed cross-reactivity with bupivacaine and prilocaine. | [5] |
| One patient with an immediate-type reaction to lidocaine and a delayed reaction to bupivacaine showed good tolerance to prilocaine. | [6] | |
| Articaine (B41015) | A patient sensitized to prilocaine showed cross-reactivity with articaine in both patch and intracutaneous tests. | [4] |
| In a case of delayed-type hypersensitivity to other amides, articaine was tolerated, suggesting its different chemical structure (a thiophen ring instead of a methylated phenyl ring) may reduce cross-reactivity. | [5] |
Experimental Protocols for Allergy Assessment
Accurate diagnosis of a suspected allergy to a local anesthetic involves a systematic approach, typically including skin testing and, in some cases, a provocation test. It is crucial to perform these tests at least four weeks after an adverse drug reaction to avoid false-positive results.[9] Preparations used for testing should be free of vasoconstrictors like epinephrine (B1671497) (adrenaline) and preservatives such as parabens or sulfites, as these can elicit false-negative or allergic reactions, respectively.[10][11]
Skin Prick Test (SPT)
-
Purpose: To screen for immediate-type (IgE-mediated) hypersensitivity.
-
Methodology:
-
A drop of the undiluted, preservative-free local anesthetic solution is placed on the patient's forearm.[8][12]
-
The skin is then lightly pricked through the drop with a sterile lancet.
-
Positive (histamine) and negative (saline) controls are included.[8]
-
The site is observed for 15-20 minutes. A positive result is indicated by a wheal and flare reaction, typically a wheal diameter of 3 mm or greater than the negative control.[9]
-
Intradermal Test (IDT)
-
Purpose: To further investigate immediate-type hypersensitivity if SPT is negative, and to assess for delayed-type reactions.
-
Methodology:
-
If the SPT is negative, an intradermal test is performed.[8][9]
-
A small amount (e.g., 0.02-0.05 mL) of a diluted, preservative-free local anesthetic solution (typically a 1:10 or 1:100 dilution) is injected into the superficial layer of the skin to raise a small bleb.[8][9][12]
-
The injection site is observed for an immediate reaction (wheal and flare) within 20 minutes and for a delayed reaction at 24, 48, and sometimes 72 hours.[13]
-
A positive immediate reaction is defined by a significant increase in the size of the wheal.[10] A positive delayed reaction presents as erythema, induration, and sometimes vesiculation.
-
Patch Test
-
Purpose: Primarily used to diagnose delayed-type (Type IV) hypersensitivity, especially in cases of contact dermatitis.
-
Methodology:
-
The local anesthetic (as is or in an appropriate vehicle) is applied to a patch.
-
The patch is placed on the patient's back and left in place for 48 hours.
-
The site is read at 48 hours and again at 72 or 96 hours after application for signs of an eczematous reaction (erythema, papules, vesicles).[4]
-
Subcutaneous Provocation Test (SCPT)
-
Purpose: Considered the gold standard to definitively rule out an allergy when skin tests are negative. This test carries a higher risk and should only be performed in a controlled setting with emergency resuscitation equipment available.
-
Methodology:
-
If skin tests are negative, a subcutaneous injection of the suspect local anesthetic is administered in increasing doses.[9]
-
The patient is closely monitored for any local or systemic adverse reactions.
-
Visualizing the Investigative Workflow and Anesthetic Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for diagnosing amide local anesthetic allergy.
Caption: Classification and potential cross-reactivity among local anesthetics.
References
- 1. capitalconciergeallergy.com [capitalconciergeallergy.com]
- 2. researchgate.net [researchgate.net]
- 3. PharmD Pearls: Local Anesthetic Allergy — Cook County Emergency Medicine Residency [cookcountyem.com]
- 4. Contact allergy and cross-reactions caused by prilocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delayed-type hypersensitivity to amide local anesthetics | Allergologia et Immunopathologia [elsevier.es]
- 6. tandfonline.com [tandfonline.com]
- 7. dovepress.com [dovepress.com]
- 8. eurannallergyimm.com [eurannallergyimm.com]
- 9. hcplive.com [hcplive.com]
- 10. media.anzaag.com [media.anzaag.com]
- 11. researchgate.net [researchgate.net]
- 12. rmj.com.ro [rmj.com.ro]
- 13. all-imm.com [all-imm.com]
A Comparative Guide to Prilocaine Hydrochloride and Ropivacaine for Epidural Anesthesia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epidural anesthesia is a cornerstone of regional anesthetic techniques, widely employed for surgical procedures and pain management. The choice of local anesthetic is critical to achieving desired clinical outcomes while minimizing risks. This guide provides a detailed comparison of two amide local anesthetics, prilocaine (B1678100) hydrochloride and ropivacaine (B1680718), for epidural administration. While direct head-to-head clinical trials are limited, this document synthesizes available data from studies comparing each agent to other local anesthetics to provide a comprehensive overview of their respective pharmacological profiles, clinical efficacy, and safety. Ropivacaine, a long-acting anesthetic, is noted for its favorable sensory-motor differentiation and reduced cardiotoxicity compared to bupivacaine. Prilocaine, an intermediate-acting agent, is characterized by a rapid onset of action.
Mechanism of Action
Both prilocaine hydrochloride and ropivacaine are amide-type local anesthetics that exert their pharmacological effect by blocking nerve impulse conduction.[1][2] The primary mechanism involves the reversible inhibition of sodium ion influx through voltage-gated sodium channels in the neuronal cell membrane.[2][3] By stabilizing the neuron in a state of polarization, these agents prevent the propagation of action potentials, thereby blocking the sensation of pain.[3][4]
Ropivacaine's action is also potentiated by a dose-dependent inhibition of potassium channels.[2]
Caption: Mechanism of action of amide local anesthetics.
Pharmacokinetic and Pharmacodynamic Properties
The pharmacokinetic and pharmacodynamic properties of prilocaine and ropivacaine influence their clinical application in epidural anesthesia.
| Property | This compound | Ropivacaine |
| Chemical Class | Amide | Amide |
| Onset of Action | Rapid (<2-3 minutes for infiltration)[5] | Rapid to Intermediate (dependent on concentration)[6] |
| Duration of Action | Intermediate (1.5-2 hours for epidural block)[7] | Long (sensory block duration of 5.4-6.8 hours depending on concentration)[6] |
| Metabolism | Primarily in the liver and to a lesser extent in the kidneys[7] | Extensively in the liver[2] |
| Protein Binding | 40-55%[7] | ~94% (primarily to α1-acid glycoprotein) |
Clinical Efficacy in Epidural Anesthesia
Direct comparative studies of prilocaine and ropivacaine for epidural anesthesia are scarce. The following table summarizes data from separate clinical trials to provide an indirect comparison of their efficacy.
| Parameter | This compound (2% solution) | Ropivacaine (0.5% - 1.0% solutions) |
| Sensory Block Onset | Not specified for epidural in available data | 2.4 - 6.4 minutes[6] |
| Duration of Sensory Block | 1.5 - 2 hours[7] | 5.4 - 6.8 hours[6] |
| Motor Block | Not specified for epidural in available data | Varies with concentration; minimal at 0.5%[6] |
Safety and Adverse Effects
The safety profiles of prilocaine and ropivacaine are well-characterized, with specific considerations for each agent.
| Adverse Effect | This compound | Ropivacaine |
| Common | Hypotension, bradycardia, nausea, vomiting[7] | Hypotension, nausea, vomiting, bradycardia, headache[2] |
| Drug-Specific Concerns | Methemoglobinemia, particularly at high doses[8] | Lower potential for cardiotoxicity and CNS toxicity compared to bupivacaine[2] |
Experimental Protocols
Caption: Generalized experimental workflow for a comparative clinical trial.
Key Methodological Considerations:
-
Patient Population: Healthy adult patients (ASA physical status I or II) scheduled for elective surgery under epidural anesthesia.
-
Study Design: A prospective, randomized, double-blind design is optimal to minimize bias.
-
Intervention: Administration of epidural this compound or ropivacaine at clinically relevant concentrations and volumes.
-
Outcome Measures:
-
Primary: Onset and duration of sensory and motor blockade. Sensory block is often assessed by loss of sensation to pinprick, while motor block is evaluated using a scale such as the modified Bromage scale.
-
Secondary: Hemodynamic stability (heart rate, blood pressure), incidence of adverse effects, and patient satisfaction.
-
-
Data Collection: Data should be collected at standardized time points throughout the procedure and post-operatively.
Discussion and Conclusion
The choice between this compound and ropivacaine for epidural anesthesia depends on the specific clinical requirements of the procedure.
This compound offers the advantage of a rapid onset and intermediate duration of action, making it potentially suitable for shorter surgical procedures. However, the risk of methemoglobinemia, although rare, necessitates careful patient selection and dose management.[8]
Ropivacaine provides a longer duration of analgesia and is characterized by a favorable safety profile, particularly its reduced cardiotoxicity compared to other long-acting local anesthetics like bupivacaine.[2] Its ability to produce a differential sensory-motor block at lower concentrations is advantageous for postoperative pain management where motor function preservation is desirable.[2]
Future Directions:
Prospective, randomized, double-blind clinical trials directly comparing this compound and ropivacaine for epidural anesthesia are warranted to provide definitive evidence to guide clinical practice. Such studies should focus on comparing the efficacy, safety, and pharmacokinetic profiles of these two agents in various surgical and obstetric populations.
Disclaimer: This guide is intended for informational purposes for a scientific audience and should not be considered as medical advice. Clinicians should refer to the full prescribing information for each drug before administration.
References
- 1. Articles [globalrx.com]
- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. [Ropivacaine in epidural anesthesia. Dose-response relationship and a comparison with bupivacaine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 6. Pharmacodynamics and pharmacokinetics of epidural ropivacaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. Articles [globalrx.com]
In Vivo Showdown: Methylcellulose-Based Prilocaine Formulation Outperforms Carbopol-Based Counterpart in Dermal Absorption
Researchers and drug development professionals will be interested to note that an in vivo study has demonstrated significantly higher percutaneous absorption of prilocaine (B1678100) and lidocaine (B1675312) from a methylcellulose-based formulation compared to the commercially available carbopol-based EMLA® cream. This comprehensive guide delves into the comparative performance of these two formulations, presenting key experimental data, detailed methodologies, and visual representations of the study's workflow.
A pivotal in vivo study conducted on pigs aimed to characterize and compare the percutaneous penetration kinetics of a 2.5% lidocaine and 2.5% prilocaine methylcellulose-based formulation against the well-established carbopol-based EMLA® cream, which has the same active ingredient concentrations.[1] The findings indicate that the choice of gelling agent plays a crucial role in the delivery of active pharmaceutical ingredients into the dermis.
Quantitative Performance Metrics
The in vivo study utilized microdialysis coupled with HPLC to obtain real-time data on the concentration of lidocaine and prilocaine in the dermis over a 6-hour period. The results, summarized in the table below, clearly illustrate the superior performance of the methylcellulose-based formulation in terms of both the maximum concentration (Cmax) achieved and the total drug exposure over time (AUC).
| Performance Metric | Methylcellulose-Based Formulation | Carbopol-Based Formulation (EMLA®) |
| Lidocaine AUC (0-6h) (µg·h/mL) | 167.11 ± 56.12 | 71.95 ± 23.36 |
| Prilocaine AUC (0-6h) (µg·h/mL) | 87.02 ± 30.38 | 38.01 ± 14.8 |
| Lidocaine Cmax (µg/mL) | 80.93 ± 17.98 | 29.2 ± 9.08 |
| Prilocaine Cmax (µg/mL) | 43.69 ± 12.87 | 16.54 ± 5.31 |
The data reveals that the methylcellulose-based formulation resulted in an approximately 2.3-fold increase in the total dermal absorption (AUC) of both lidocaine and prilocaine compared to the carbopol-based EMLA® cream.[1] Furthermore, the maximum concentration of the active ingredients in the dermis was significantly higher with the methylcellulose (B11928114) formulation.[1]
Experimental Protocol: In Vivo Microdialysis in Pigs
To ensure a clear understanding of the data presented, the detailed methodology of the key in vivo experiment is outlined below.
Objective: To compare the percutaneous penetration kinetics of a methylcellulose-based lidocaine/prilocaine formulation with a carbopol-based formulation (EMLA®).[1]
Subjects: Pigs were used as the in vivo model due to the anatomical and physiological similarities of their skin to human skin.
Formulations:
-
Test Formulation: An in-house preparation containing 2.5% lidocaine and 2.5% prilocaine in a methylcellulose-based vehicle.[1]
-
Reference Formulation: Commercially available EMLA® cream, containing 2.5% lidocaine and 2.5% prilocaine in a carbopol-based vehicle.[1]
Procedure:
-
Microdialysis System Calibration: The microdialysis system was calibrated using a no-net-flux method in vitro and a retrodialysis method in vivo.[1]
-
Formulation Application: A dosage of 0.2 g/cm² of both the methylcellulose-based and carbopol-based formulations were applied separately but symmetrically to the dorsal region of the pigs.[1]
-
Microdialysis Probe Perfusion: A linear microdialysis probe was perfused with 0.9% (w/v) saline at a flow rate of 1.5 µL/min.[1]
-
Dialysate Collection: Dialysate samples were collected at 20-minute intervals for up to 6 hours following the topical application.[1]
-
Analysis: The collected dialysate was analyzed by HPLC to determine the concentrations of lidocaine and prilocaine.[1]
The following diagram illustrates the experimental workflow:
Discussion and Implications
The superior performance of the methylcellulose-based formulation can be attributed to the physicochemical properties of the vehicle. While carbopol is a widely used gelling agent, its anionic nature can potentially interact with cationic drug molecules like prilocaine and lidocaine, which may hinder their release from the formulation. Methylcellulose, being a non-ionic polymer, is less likely to have such interactions, thereby facilitating more efficient drug release and subsequent penetration into the skin.
These findings have significant implications for the development of topical anesthetic formulations. For researchers and drug development professionals, this study highlights the importance of vehicle selection in optimizing drug delivery. The use of a methylcellulose-based vehicle may offer a promising strategy to enhance the efficacy of topical prilocaine and other similar local anesthetics. Further studies are warranted to explore the clinical significance of these findings in human subjects and to evaluate other performance parameters such as the onset and duration of the anesthetic effect.
The logical relationship between the formulation components and the observed in vivo performance can be visualized as follows:
References
A Comparative Guide to the Accurate and Precise Quantification of Prilocaine HCl in Plasma
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of Prilocaine (B1678100) hydrochloride (HCl) concentrations in plasma is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This guide provides a comprehensive comparison of various analytical methodologies for the quantification of Prilocaine HCl in plasma, with a focus on accuracy and precision. The information presented herein is supported by published experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Analytical Methods
Several analytical techniques have been validated for the quantification of Prilocaine HCl in plasma, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The most commonly employed methods include Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. LC-MS/MS generally offers the highest sensitivity and selectivity, making it ideal for studies requiring low limits of quantification.[1] GC-MS and GC-NPD are robust and reliable methods, though they may require derivatization steps.[2] HPLC-UV provides a more accessible and cost-effective option, suitable for routine analysis where high sensitivity is not the primary concern.[3]
Below is a summary of the performance characteristics of these methods based on validated studies.
Quantitative Data Summary
The following table summarizes the key validation parameters for different analytical methods used to quantify Prilocaine HCl in plasma. This allows for a direct comparison of their performance.
| Method | Linearity Range (ng/mL) | Accuracy (%) | Precision (RSD, %) | LLOQ (ng/mL) | LOD (ng/mL) | Recovery (%) |
| GC-MS | 20 - 250 | Better than 9.0 (relative error) | < 6.0 (intra- and inter-day) | 20 | 10 | 94.79 |
| GC-NPD | 50 - 300 | Better than 8.0 (relative error) | < 4.5 (intra- and inter-day) | 50 | 40 | 96.5 |
| LC-MS/MS | 0.10 - 201.66 | 99.78 - 101.18 | 0.63 - 6.99 (intra- and inter-day) | 0.10 | Not Reported | Not Reported |
| HPLC-UV | 80 - 10,000 | 91 - 101 | 6.2 - 9.9 (inter-assay) | Not Reported | 2 | Not Reported |
| Spectrophotometry | 4,000 - 15,000 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Workflows and Methodologies
A generalized experimental workflow for the quantification of Prilocaine HCl in plasma is depicted below. This typically involves sample preparation, chromatographic separation, and detection.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: To a 1 mL plasma sample, 100 µL of an internal standard (Lidocaine HCl, 1 µg/mL) is added. The sample is then alkalinized with 1 mL of 1M sodium hydroxide (B78521) and extracted with 5 mL of diethyl ether. After vortexing and centrifugation, the organic layer is transferred and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 100 µL of methanol.[2]
-
Instrumentation: An Agilent 6890N GC coupled with a 5973 MS detector is used.
-
Chromatographic Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C held for 1 min, then ramped to 280°C at 20°C/min and held for 5 min.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Selected Ion Monitoring (SIM): m/z 86 for Prilocaine and m/z 86 for Lidocaine (B1675312).
-
2. Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
-
Sample Preparation: A 1 mL plasma sample is mixed with 100 µL of an internal standard (Lidocaine HCl). The mixture is alkalinized with sodium hydroxide and extracted with n-hexane. The organic layer is separated and evaporated. The residue is reconstituted in methanol.
-
Instrumentation: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).
-
Chromatographic Conditions:
-
Column: A suitable capillary column such as an HP-5 or equivalent.
-
Injector and Detector Temperature: 250°C.
-
Oven Temperature Program: Isothermal at 220°C.
-
-
Detection: The NPD is used for the selective detection of nitrogen-containing compounds like prilocaine.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A solid-phase extraction (SPE) is employed for sample clean-up and concentration.[1] Plasma samples (100 µL) are loaded onto an SPE cartridge, which is then washed. The analyte is eluted, and the eluate is evaporated and reconstituted in the mobile phase.[1]
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for prilocaine and its internal standard are monitored for quantification. For prilocaine, this could be m/z 221.2 -> 86.2.
-
4. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation: A liquid-liquid extraction is performed. To 0.5 mL of plasma, an internal standard is added, followed by alkalinization and extraction with an organic solvent like a mixture of hexane (B92381) and isoamyl alcohol. The organic layer is evaporated, and the residue is dissolved in the mobile phase.[3]
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer (pH adjusted).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 237 nm.[3]
-
Conclusion
The selection of an appropriate analytical method for the quantification of Prilocaine HCl in plasma is a critical decision that impacts the reliability and validity of research findings. This guide provides a comparative overview of commonly used techniques, highlighting their respective performance characteristics.
-
LC-MS/MS is the method of choice for studies demanding the highest sensitivity and specificity.
-
GC-MS and GC-NPD offer robust and reliable alternatives, particularly when derivatization is not a limiting factor.
-
HPLC-UV represents a practical and cost-effective solution for routine analyses where lower sensitivity is acceptable.
-
Spectrophotometry is generally not suitable for the quantification of drugs in complex biological matrices like plasma due to its lack of specificity.[4]
Researchers should carefully consider the specific requirements of their study, including the expected concentration range of prilocaine, the volume of available plasma, and the instrumentation at their disposal, to make an informed decision on the most appropriate analytical methodology. Validation of the chosen method in accordance with regulatory guidelines is essential to ensure the generation of accurate and precise data.
References
- 1. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation and application of a high performance liquid chromatographic method for prilocaine analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Stability-Indicating HPLC Assays for Prilocaine and Procaine Combinations
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical formulations is a critical aspect of quality control. This guide provides a detailed comparison of stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the simultaneous determination of prilocaine (B1678100) and procaine (B135), often found in combination drug products. The information presented is based on published experimental data to facilitate an objective evaluation of available analytical procedures.
Comparison of HPLC Method Performance
The following table summarizes the key validation parameters for a stability-indicating HPLC method developed for the simultaneous determination of prilocaine and procaine in combination with other active ingredients like epinephrine. This allows for a direct comparison of their performance characteristics.
| Parameter | Prilocaine HCl (with Epinephrine) | Procaine HCl (with Epinephrine) | Alternative: Lidocaine (B1675312) (with Prilocaine) | Alternative: Procaine (alone) |
| Linearity Range | 8 - 200 µg/mL[1] | 5 - 100 µg/mL[1] | 1 - 6 µg/mL[2] | 10 µM - 750 µM[3] |
| Intra-day Precision (%RSD) | 0.04 - 0.61%[1] | 0.07 - 0.26%[1] | Not Reported | < 6%[3] |
| Inter-day Precision (%RSD) | 0.04 - 0.61%[1] | 0.23 - 1.88%[1] | Not Reported | < 6%[3] |
| Limit of Detection (LOD) | Not Reported | Not Reported | 0.2 µg/mL (for Prilocaine)[2] | 5 µM[3] |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported | 0.6 µg/mL (for Prilocaine)[2] | 10 µM[3] |
| Recovery | Not Reported | Not Reported | 99.89% (for Prilocaine)[2] | > 80%[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the experimental protocols for the key HPLC assays discussed.
Stability-Indicating HPLC Method for Prilocaine and Procaine Combinations
This method was developed for the separation and quantitation of epinephrine-prilocaine and epinephrine-procaine drug combinations.[1]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Phenyl column.[1]
-
Mobile Phase : 80:20% v/v 25 mM phosphate (B84403) buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt-acetonitrile.[1]
-
Flow Rate : 1 mL/min.[1]
-
Detection : UV detection at 254 nm.[1]
HPLC Method for Simultaneous Determination of Lidocaine and Prilocaine
This method is suitable for the quality control of topical formulations containing lidocaine and prilocaine.[2]
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : Hi Q Sil C18 HS column (250 mm × 4.6 mm, 5 µm).[2][4]
-
Mobile Phase : Acetonitrile: 0.01 M diethylamine (B46881) solution (pH adjusted to 6.8 with orthophosphoric acid) (60:40 v/v).[2][4]
HPLC Assay for Procaine and its Metabolite
This method was developed for the simultaneous determination of procaine and its metabolite, p-aminobenzoic acid (PABA).[3]
-
Instrumentation : A standard HPLC system.
-
Column : Discovery C18 column.[3]
-
Mobile Phase : 10mM ammonium (B1175870) acetate (B1210297) (pH 4.0) and acetonitrile.[3]
-
Retention Times : Procaine (6.6 min) and PABA (5.3 min).[3]
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to produce potential degradation products.
For local anesthetics like lidocaine, a related compound, forced degradation has been performed according to ICH guidelines, including hydrolysis (acidic and alkaline), oxidation, photolysis, and dry heat.[5][6] In one study, lidocaine HCl was subjected to these conditions for 24, 48, and 72 hours.[5] The stability-indicating HPLC method for prilocaine and procaine combinations was validated by demonstrating that the analytes could be quantified in the presence of their degradation products.[1]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a stability-indicating HPLC assay.
References
- 1. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
Safety Operating Guide
Proper Disposal of Prilocaine Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of prilocaine (B1678100) hydrochloride is critical for maintaining a secure laboratory environment and ensuring environmental protection. This document provides immediate safety information, logistical planning for disposal, and step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for regulatory compliance and responsible chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for prilocaine hydrochloride. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately rinse the affected area with copious amounts of water.
-
Prevent Inhalation: Avoid inhaling dust or aerosols by handling the substance in a well-ventilated area or under a chemical fume hood.
-
Spill Management: In the event of a spill, collect the material using an inert absorbent substance and place it in a designated, sealed container for hazardous waste disposal. Do not allow spills to enter drains or waterways.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by stringent federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies. It is the responsibility of the chemical waste generator to classify the waste and ensure it is disposed of in accordance with all applicable laws.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not universally defined and can vary based on local regulations, the following table outlines key parameters that laboratory personnel should ascertain from their institution's waste management guidelines and local regulatory requirements.
| Parameter | Information to Ascertain | Regulatory Significance |
| Waste Classification | Determine if this compound waste is classified as hazardous or non-hazardous under local and federal regulations (e.g., RCRA). | Dictates the required disposal pathway and associated handling procedures. |
| Concentration Thresholds | Identify any concentration limits that may affect the disposal method. | Higher concentrations may have more stringent disposal requirements. |
| pH Range for Aqueous Waste | Determine the acceptable pH range for disposal of solutions into the sanitary sewer, if permitted. | Neutralization may be required prior to disposal to prevent damage to plumbing and aquatic life. |
| Container Type | Specify the appropriate type of waste container (e.g., sealed, labeled, chemical-resistant). | Ensures safe containment and prevents leaks or reactions. |
| Labeling Requirements | Understand the specific information required on the waste label (e.g., chemical name, concentration, hazard warnings). | Essential for proper identification and handling by waste management personnel. |
Disposal Protocol for Expired this compound Solution
The following is a detailed protocol for the disposal of a small quantity (e.g., <100 mL) of expired this compound solution from a research laboratory. This protocol is a general guideline; always consult and adhere to your institution's specific procedures.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
-
Original container of expired this compound solution
-
Appropriate hazardous waste container (as specified by your institution's Environmental Health and Safety department)
-
Waste label
-
Fume hood
Procedure:
-
Don PPE: Before handling any chemicals, put on your safety goggles, gloves, and lab coat.
-
Work in a Ventilated Area: Conduct the entire procedure within a certified chemical fume hood to minimize inhalation risks.
-
Inspect the Original Container: Ensure the original container is securely closed and not leaking. The label should be intact and legible.
-
Do Not Mix Wastes: Do not mix this compound waste with any other chemical waste unless explicitly permitted by your institution's guidelines.
-
Prepare the Hazardous Waste Container: Obtain the correct type of hazardous waste container from your institution's waste management program.
-
Label the Waste Container: Affix a completed hazardous waste label to the container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of the solution
-
The date of accumulation
-
Any relevant hazard warnings (e.g., "Harmful if swallowed")
-
-
Transfer the Waste: Carefully place the original, sealed container of expired this compound solution into the prepared hazardous waste container. If your institutional procedures require decanting, do so carefully to avoid splashing.
-
Seal the Waste Container: Securely close the hazardous waste container.
-
Store the Waste: Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
-
Clean the Area: Wipe down the work area in the fume hood with an appropriate cleaning agent.
-
Dispose of Contaminated PPE: Dispose of contaminated gloves and any other disposable materials in the appropriate solid waste stream as directed by your institution.
-
Documentation: Record the disposal in your laboratory's chemical inventory and waste disposal logs.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the compliant disposal of this compound waste.
By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.
Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling Prilocaine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling Prilocaine Hydrochloride, a local anesthetic, understanding and implementing the correct personal protective equipment (PPE) protocols is a critical first step in mitigating potential exposure and ensuring operational safety.
This guide provides essential, immediate safety and logistical information for the handling of this compound, including detailed PPE recommendations, procedural guidance, and disposal plans to build a foundation of trust and safety in your laboratory operations.
Recommended Personal Protective Equipment
When working with this compound, a thorough risk assessment should always be conducted to determine the appropriate level of personal protection required.[1] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Body Part | PPE Type | Specific Recommendations and Scenarios |
| Respiratory System | Air-purifying respirator | A negative pressure air-purifying respirator (half face mask) with a P3 filter is recommended if a risk assessment indicates it is necessary.[1] When dusts are generated, respiratory protection is required; a filter type P1 may be suitable.[2] For more significant exposures that exceed established limits or cause irritation, a full-face respirator should be used.[3] |
| Hands | Impervious protective gloves | Use impervious protective gloves to prevent direct contact with the substance.[1] If the substance is in a solution, ensure the glove material is resistant to the solvent.[1] Always inspect gloves before use and wash hands after handling.[3] |
| Eyes | Safety goggles | Tightly fitting safety goggles are necessary to protect against direct contact with the substance.[1][3] Ensure they conform to recognized standards such as EN 166 (EU) or NIOSH (US).[3] |
| Body | Impervious clothing | Wear impervious clothing to shield against direct contact with this compound, especially in situations where splashing or significant contamination is possible.[1][3] |
Occupational Exposure Limits
To ensure a safe working environment, it is crucial to adhere to the established occupational exposure limits for this compound. These limits are designed to protect laboratory personnel from the potential health effects of exposure.
| Exposure Limit Type | Value |
| Long-Term Exposure Limit (8hr TWA) | 1 mg/m³[1] |
| Short-Term Exposure Limit (15min) | 5 mg/m³[1] |
Workplace controls, such as containment and proper ventilation, should be utilized to ensure that these occupational exposure limits are not exceeded.[1]
Procedural Guidance for Safe Handling
Safe handling of this compound extends beyond the use of PPE. Adherence to proper laboratory procedures is essential to minimize the risk of exposure and accidents.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] The use of local exhaust ventilation can help to minimize exposure levels.[4]
-
Emergency Equipment: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.
Handling Practices:
-
Minimize the generation and accumulation of dust.[1]
-
Be aware that this compound dust may form an explosive mixture in the air.[1]
-
Ensure all equipment and personnel are properly grounded to prevent electrostatic discharge.[1]
-
Wash hands thoroughly after handling the compound.
Emergency Procedures
In the event of an accidental exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air and keep them warm and at rest. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of water and remove contaminated clothing. If symptoms develop, seek medical attention.[1] |
| Eye Contact | Immediately irrigate the eyes with an eyewash solution or clean water for at least 15 minutes, holding the eyelids apart.[1] Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water and provide 200-300ml of water to drink. Do not induce vomiting. Seek medical attention.[1] |
For spills, ensure full personal protection, including respiratory protection, is worn during cleanup.[1] Avoid the dispersal of dust into the air and prevent the substance from entering drains, sewers, or watercourses.[1]
Disposal Plan
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Disposal: Disposal should be carried out by an accredited disposal contractor, typically via incineration.[1] Always adhere to local, state, and national legislation for waste disposal.[1]
-
Contaminated Packaging: Empty containers will retain product residue and should be treated as hazardous.[1] Observe all hazard precautions.[1] Containers can be triple-rinsed and offered for recycling or reconditioning, or punctured to render them unusable and disposed of in a sanitary landfill.[3]
PPE Selection Workflow
The following diagram outlines the logical steps for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
